molecular formula C3H7I B108268 1-Iodopropane-d7 CAS No. 59012-23-6

1-Iodopropane-d7

Cat. No.: B108268
CAS No.: 59012-23-6
M. Wt: 177.03 g/mol
InChI Key: PVWOIHVRPOBWPI-NCKGIQLSSA-N
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Description

1-Iodopropane-d7 is the labelled analogue of 1-Iodopropane [I718790] which is used in the synthesis of a new class of cesium selective ionophores. Also used to preparation of secondary amines and diamines.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480512
Record name iodopropane-d7
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59012-23-6
Record name iodopropane-d7
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodopropane-d7
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 1-Iodopropane-d7 (also known as propyl-d7 iodide). This deuterated analog of 1-iodopropane (B42940) is a valuable tool in various scientific disciplines, particularly in mechanistic studies, quantitative analysis, and proteomics research.

Core Chemical Properties

This compound shares similar physical characteristics with its non-deuterated counterpart, 1-iodopropane, but with a higher molecular weight due to the presence of seven deuterium (B1214612) atoms. This isotopic labeling is the basis for its utility in a range of sophisticated analytical techniques.

PropertyValueReference
Molecular Formula C₃D₇I[1]
Molecular Weight 177.04 g/mol [1]
CAS Number 59012-23-6[1]
Appearance Colorless liquid[2]
Boiling Point 101-102 °C (lit.)[3]
Melting Point -101 °C (lit.)
Density 1.820 g/mL at 25 °C
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common laboratory-scale approach involves the deuteration of a suitable precursor followed by iodination. A generalized method is described below.

Illustrative Synthesis Workflow

A plausible synthetic route starts from a fully deuterated propanol, such as 1-propanol-d8. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, before substitution with iodide.

Synthesis_Workflow Propanol_d8 1-Propanol-d8 Tosylate 1-Propyl-d7 Tosylate Propanol_d8->Tosylate Tosyl Chloride, Pyridine (B92270) Iodopropane_d7 This compound Tosylate->Iodopropane_d7 Sodium Iodide, Acetone (B3395972)

Caption: Generalized synthesis of this compound.

Experimental Protocol: General Synthesis of a Deuterated Alkyl Halide

The following is a generalized protocol for the synthesis of a deuterated alkyl halide from a deuterated alcohol, which can be adapted for this compound.

  • Tosylation of the Deuterated Alcohol:

    • The deuterated alcohol (e.g., 1-propanol-d8) is dissolved in a suitable solvent like pyridine or dichloromethane.

    • The solution is cooled in an ice bath.

    • Tosyl chloride is added portion-wise while maintaining the low temperature.

    • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed sequentially with dilute acid (to remove pyridine), water, and brine.

    • After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the crude deuterated alkyl tosylate.

  • Finkelstein Reaction for Iodination:

    • The crude deuterated alkyl tosylate is dissolved in acetone.

    • An excess of sodium iodide is added to the solution.

    • The mixture is heated under reflux until the reaction is complete (monitored by TLC).

    • After cooling, the precipitated sodium tosylate is filtered off.

    • The acetone is removed by distillation.

    • The residue is partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to give crude this compound.

Purification

Purification of the crude product is typically achieved by fractional distillation to remove any remaining starting materials, byproducts, or solvent. The purity can be assessed by gas chromatography (GC). For removing small amounts of organic oxygenated impurities like ethers, adsorption onto silica (B1680970) gel can be an effective method.

Spectroscopic Properties

The primary analytical value of this compound lies in the distinct spectroscopic signals that arise from the deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a fully deuterated compound like this compound, the proton NMR spectrum will be devoid of signals from the propyl chain. Any observed signals would be due to impurities or incomplete deuteration. For comparison, the ¹H NMR spectrum of non-deuterated 1-iodopropane shows three distinct signals corresponding to the three different proton environments (CH₃, -CH₂-, and -CH₂I).

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the three carbon atoms, but the coupling patterns will be different due to the presence of deuterium instead of hydrogen. The signals will appear as multiplets due to C-D coupling. The chemical shifts will be similar to those of 1-iodopropane, which are approximately 9.2 ppm (C-I), 26.9 ppm (-CH₂-), and 15.3 ppm (CH₃).

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak at m/z 177. The fragmentation pattern will be influenced by the stronger C-D bonds compared to C-H bonds. The base peak in the mass spectrum of 1-iodopropane is typically at m/z 43, corresponding to the propyl cation [C₃H₇]⁺, formed by the loss of the iodine atom. For this compound, the corresponding fragment would be the heptadeuterated propyl cation [C₃D₇]⁺ at m/z 50.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in 1-iodopropane. The C-H stretching vibrations in alkanes typically appear in the range of 2850–2960 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to be shifted to approximately 2100-2200 cm⁻¹. The C-I stretching vibration is expected in the range of 500-600 cm⁻¹.

Applications in Research and Development

Internal Standard for Quantitative Analysis

Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry, including GC-MS and LC-MS. This compound can serve as an excellent internal standard for the analysis of 1-iodopropane or other related volatile organic compounds.

General Protocol for Use as an Internal Standard in GC-MS:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standard solutions are then prepared by diluting the stock solution to a known concentration.

  • Sample Preparation: A known volume of the internal standard working solution is added to each sample, calibration standard, and quality control sample.

  • Extraction (if necessary): The samples are extracted using an appropriate method, such as liquid-liquid extraction or solid-phase extraction (SPE).

  • GC-MS Analysis: An aliquot of the prepared sample is injected into the GC-MS system. The instrument is operated in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

  • Quantification: The concentration of the analyte is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

GCMS_Workflow Sample Sample Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for using this compound as an internal standard.

Proteomics Research

In quantitative proteomics, stable isotope labeling is a key technique for comparing protein abundance between different samples. Alkylating agents are used to tag specific amino acid residues, and their isotopically labeled counterparts allow for relative quantification. While more complex isobaric tags like TMT and iTRAQ are common, simpler alkylating agents can also be used. This compound could potentially be used to alkylate cysteine residues in proteins, although this is not a standard application. The general workflow for isobaric labeling is as follows:

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion Protein_Extraction->Digestion Labeling Isobaric Labeling Digestion->Labeling Combine Combine Samples Labeling->Combine Fractionation Fractionation Combine->Fractionation LCMS LC-MS/MS Fractionation->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: General workflow for quantitative proteomics using isobaric labeling.

Kinetic Isotope Effect (KIE) Studies

The difference in bond strength between C-H and C-D bonds leads to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rate of 1-iodopropane with that of this compound, researchers can gain insights into the reaction mechanism, particularly whether a C-H/C-D bond is broken in the rate-determining step.

General Protocol for a KIE Study:

  • Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses 1-iodopropane as the substrate, and the other uses this compound.

  • Reaction Monitoring: The progress of each reaction is monitored over time by measuring the concentration of the reactant or product using techniques like GC, HPLC, or NMR spectroscopy.

  • Rate Constant Calculation: The rate constant for each reaction (kH for 1-iodopropane and kD for this compound) is determined from the kinetic data.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

A primary KIE (typically > 2) suggests that the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (close to 1) indicates that the bond is not broken but is in a position that influences the transition state.

KIE_Logic Start Measure Reaction Rates Calculate_KIE Calculate KIE = kH / kD Start->Calculate_KIE Decision Is KIE > 2? Calculate_KIE->Decision Primary Primary KIE: C-H/C-D bond broken in rate-determining step Decision->Primary Yes Secondary Secondary KIE: C-H/C-D bond not broken in rate-determining step Decision->Secondary No

Caption: Logical flow for interpreting kinetic isotope effects.

Safety Information

This compound is a flammable liquid and is toxic if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the unique spectroscopic signature imparted by deuterium labeling, make it an excellent internal standard for quantitative analysis and a powerful probe for elucidating reaction mechanisms through kinetic isotope effect studies. While its direct application in proteomics is less common than more sophisticated reagents, the principles of isotopic labeling it embodies are fundamental to the field. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Synthesis and Preparation of 1-Iodopropane-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and preparation of 1-Iodopropane-d7 (CD₃CD₂CD₂I), a deuterated analog of 1-iodopropane. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of chemical reactions. This document provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and relevant analytical data.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below, with data compiled from various chemical suppliers and databases.[1]

PropertyValue
Chemical Formula C₃D₇I
Molecular Weight 177.04 g/mol
CAS Number 59012-23-6[1]
Density 1.820 g/mL at 25 °C
Boiling Point 101-102 °C
Melting Point -101 °C
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99% (CP)

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, starting from a deuterated propanol (B110389) precursor. The most common and effective method involves the iodination of 1-Propanol-d8 (CD₃CD₂CD₂OD) using a phosphine-based iodinating agent, such as the reagent generated in situ from triphenylphosphine (B44618) and iodine. This method is analogous to the well-established procedure for the synthesis of non-deuterated alkyl iodides.

Reaction Scheme

The overall chemical transformation is as follows:

Synthesis cluster_reactants Reactants cluster_products Products 1-Propanol-d8 CD₃CD₂CD₂OD This compound CD₃CD₂CD₂I 1-Propanol-d8->this compound CH₂Cl₂ I2 I₂ PPh3 P(C₆H₅)₃ OPPh3 O=P(C₆H₅)₃ HI HI

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

  • 1-Propanol-d8 (CD₃CD₂CD₂OD)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with triphenylphosphine and anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Iodine: The flask is cooled in an ice bath, and iodine is added portion-wise to the stirred solution. The mixture is stirred until the iodine has completely dissolved, resulting in a dark-colored solution.

  • Addition of Deuterated Alcohol: A solution of 1-Propanol-d8 in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Experimental Workflow

Workflow Synthesis and Purification Workflow A Reaction Setup: PPh₃ + CH₂Cl₂ under N₂ B Add I₂ at 0 °C A->B C Add 1-Propanol-d8 in CH₂Cl₂ at 0 °C B->C D Reflux Reaction Mixture C->D E Reaction Workup: Quench with H₂O, Wash with NaHCO₃, Na₂S₂O₃, Brine D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Data

The successful synthesis of this compound is confirmed by spectroscopic analysis. The following table summarizes the expected analytical data.

Analytical TechniqueExpected Results
¹H NMR The absence of signals in the proton NMR spectrum confirms the high isotopic purity of the deuterated compound. Residual proton signals, if present, would appear as multiplets at approximately 3.18 ppm (α-methylene), 1.85 ppm (β-methylene), and 1.02 ppm (γ-methyl) in the non-deuterated analogue.
²H NMR The deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterium atoms at the α, β, and γ positions, confirming the location of the isotopic labels.
¹³C NMR The carbon-13 NMR spectrum will show characteristic signals for the three carbon atoms, with the C-D coupling patterns confirming deuteration. Expected chemical shifts are approximately 10.5 ppm (C-I), 26.9 ppm (central carbon), and 15.8 ppm (terminal methyl).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, corresponding to the mass of C₃D₇I. The fragmentation pattern will also be indicative of the deuterated structure.

Applications

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are very similar to the non-deuterated analyte, allowing for accurate correction of variations during sample preparation and analysis. It also finds application in proteomics research.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound. The detailed experimental protocol and analytical data serve as a valuable resource for researchers and scientists in various fields who require this deuterated compound for their studies. The use of this compound as an internal standard is crucial for achieving high accuracy and precision in quantitative mass spectrometry, a cornerstone of modern drug development and scientific research.

References

1-Iodopropane-d7 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Iodopropane-d7, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods. This document details its chemical and physical properties, outlines a plausible synthesis protocol, and provides a general experimental procedure for its application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Core Compound Information

This compound is the deuterated isotopologue of 1-iodopropane, where all seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, as it is chemically almost identical to the non-labeled analyte but can be distinguished by its mass in a mass spectrometer.

CAS Number: 59012-23-6[1][2]

Molecular Formula: C₃D₇I[3]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for method development, safety considerations, and accurate preparation of standards.

PropertyValueSource(s)
Molecular Weight 177.04 g/mol [1][3]
Exact Mass 177.00319 Da
Purity ≥98% or ≥99% (CP)
Isotopic Purity ≥98 atom % D
Boiling Point 101-102 °C (lit.)
Melting Point -101 °C (lit.)
Density 1.820 g/mL at 25 °C
Flash Point 44 °C (111.2 °F) - closed cup

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the readily available deuterated precursor, 1-propanol-d8 (B1357198). The following is a generalized protocol based on standard organic chemistry transformations.

Step 1: Synthesis of 1-Propanol-d8 (if not commercially available)

Deuterated 1-propanol (B7761284) can be synthesized via the reduction of a suitable carboxylic acid derivative, such as propanoyl chloride or propanoic acid, with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum deuteride in anhydrous diethyl ether is prepared and cooled in an ice bath.

  • Addition of Acyl Chloride: A solution of propanoyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the acid chloride.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and finally more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the precipitation of aluminum salts.

  • Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude 1-propanol-d8 is then purified by fractional distillation.

Step 2: Conversion of 1-Propanol-d8 to this compound

The conversion of the deuterated alcohol to the corresponding iodide can be achieved using various iodinating agents. A common and effective method is the Appel reaction, which uses triphenylphosphine (B44618) and iodine.

  • Reaction Setup: To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) in a round-bottom flask under an inert atmosphere, iodine is added portion-wise with stirring. The mixture is stirred until a homogenous solution of the triphenylphosphine-iodine adduct is formed.

  • Addition of Alcohol: A solution of 1-propanol-d8 in the same anhydrous solvent is then added dropwise to the reaction mixture.

  • Reaction and Work-up: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation to yield the final product.

Application as an Internal Standard in Quantitative Analysis (LC-MS/GC-MS)

This compound is widely used as an internal standard in quantitative analytical methods to correct for variations during sample preparation and analysis. The following is a generalized protocol for its use.

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Prepare a separate stock solution of the non-labeled analyte (1-iodopropane) at a known concentration.

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking a known volume of the analyte stock solution into a blank matrix (a sample matrix that does not contain the analyte of interest) to achieve a range of concentrations that bracket the expected concentration in the unknown samples. To each calibration standard, add a fixed volume of the this compound internal standard stock solution.

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Preparation: To each unknown sample, add the same fixed volume of the this compound internal standard stock solution that was added to the calibration standards. Process the samples (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) as required by the specific analytical method.

  • LC-MS/GC-MS Analysis: Analyze the prepared calibration standards, QC samples, and unknown samples using an appropriate LC-MS or GC-MS method. The mass spectrometer should be operated in a mode that allows for the selective detection of both the analyte and the deuterated internal standard (e.g., selected ion monitoring (SIM) or multiple reaction monitoring (MRM)).

  • Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the response ratio (analyte peak area / internal standard peak area). Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations. Use the equation of the line from the linear regression of the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured response ratios.

Visualizations

The following diagrams illustrate the key processes described in this guide.

G Synthesis of this compound cluster_0 Step 1: Preparation of 1-Propanol-d8 cluster_1 Step 2: Iodination Propanoyl Chloride Propanoyl Chloride Reduction Reduction Propanoyl Chloride->Reduction LiAlD4 LiAlD4 LiAlD4->Reduction 1-Propanol-d8 1-Propanol-d8 Reduction->1-Propanol-d8 1-Propanol-d8_2 1-Propanol-d8 Appel Reaction Appel Reaction 1-Propanol-d8_2->Appel Reaction PPh3_I2 Triphenylphosphine / Iodine PPh3_I2->Appel Reaction This compound This compound Appel Reaction->this compound

Caption: Plausible synthetic pathway for this compound.

G Quantitative Analysis Workflow using Internal Standard Sample Sample Spiking Spike IS into Sample Sample->Spiking Internal_Standard This compound (IS) Internal_Standard->Spiking Sample_Prep Sample Preparation (e.g., Extraction) Spiking->Sample_Prep LC_MS LC-MS or GC-MS Analysis Sample_Prep->LC_MS Data_Acquisition Data Acquisition (Analyte & IS Signals) LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Area Integration) Data_Acquisition->Data_Processing Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Data_Processing->Response_Ratio Quantification Quantify Analyte Concentration Response_Ratio->Quantification Calibration_Curve Calibration Curve (from Standards) Calibration_Curve->Quantification

References

Structural Elucidation of Deuterated 1-Iodopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information of deuterated 1-iodopropane (B42940) (1-iodopropane-d7), a vital tool in various scientific and pharmaceutical research applications. This document details the molecular geometry, spectroscopic properties, and relevant experimental protocols, presenting quantitative data in a clear and accessible format.

Molecular Structure and Properties

Deuterated 1-iodopropane, with the chemical formula CD₃CD₂CD₂I, is a saturated haloalkane where all seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution imparts unique properties to the molecule, making it a valuable tracer in mass spectrometry-based proteomics research and a useful component in various spectroscopic studies.[1]

General Properties

A summary of the general physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₃D₇I[1][2]
Molecular Weight 177.04 g/mol [1][2]
CAS Number 59012-23-6
Appearance Colorless liquid
Boiling Point 101-102 °C (for non-deuterated)
Melting Point -101 °C (for non-deuterated)
Density 1.820 g/mL at 25 °C
Isotopic Purity ≥98 atom % D
Molecular Geometry

Microwave spectroscopy is a powerful technique for obtaining accurate rotational constants, which in turn can be used to determine molecular geometry with high precision.

Table 2: Structural Parameters of 1-Iodopropane (Approximation for this compound)

ParameterValueMethod
Rotational Constants Awaited from specific literatureMicrowave Spectroscopy
C-I Bond Length Awaited from specific literatureMicrowave Spectroscopy
C-C Bond Lengths Awaited from specific literatureMicrowave Spectroscopy
C-D Bond Lengths Awaited from specific literatureMicrowave Spectroscopy
Bond Angles Awaited from specific literatureMicrowave Spectroscopy

(Note: This table will be populated with specific values upon successful retrieval from dedicated microwave spectroscopy studies of 1-iodopropane.)

Spectroscopic Data

The introduction of deuterium atoms significantly alters the vibrational and nuclear magnetic resonance spectra of 1-iodopropane, providing unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a key technique for confirming the incorporation and position of deuterium in a molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.

Table 3: Predicted ²H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
CD₃~1.0Triplet
CD₂ (adjacent to CD₃)~1.8Sextet
CD₂ (adjacent to I)~3.2Triplet

(Note: These are predicted values based on the ¹H NMR spectrum of 1-iodopropane. Actual experimental values may vary slightly.)

Vibrational Spectroscopy (Infrared and Raman)

The vibrational frequencies of chemical bonds are sensitive to the masses of the constituent atoms. The replacement of hydrogen with deuterium leads to a significant shift of the C-H stretching and bending vibrations to lower wavenumbers (the "C-D region").

Table 4: Characteristic Infrared (IR) and Raman Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹) - 1-Iodopropane (C-H)Predicted Wavenumber (cm⁻¹) - this compound (C-D)
C-H Stretch2850–30002072–2219
C-H Bend/Scissoring1450–1470~1050-1100
C-I Stretch~500-600~500-600

The C-D stretching vibrations typically appear in a region of the infrared spectrum that is free from other fundamental vibrations, making them easily identifiable.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the iodination of commercially available 1-propanol-d8 (B1357198). This can be achieved using various iodinating agents. A well-established method involves the use of iodine and a reducing agent like triphenylphosphine (B44618), a variation of the Appel reaction.

Protocol: Synthesis of this compound from 1-Propanol-d8

  • Materials:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn dark brown.

    • Add 1-propanol-d8 (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow start Start reagents Dissolve PPh3 and Imidazole in anhydrous DCM start->reagents cool Cool to 0 °C reagents->cool add_iodine Add Iodine cool->add_iodine add_alcohol Add 1-Propanol-d8 add_iodine->add_alcohol react Stir at room temperature (12-16h) add_alcohol->react quench Quench with Na2S2O3 react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Fractional Distillation dry->purify end This compound purify->end

Caption: Synthesis of this compound from 1-propanol-d8.

²H NMR Spectroscopy

Protocol: Acquisition of a ²H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable non-deuterated solvent (e.g., CHCl₃ or acetone). The use of a protonated solvent is crucial to avoid a large solvent signal that would overwhelm the analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune the probe to the deuterium frequency.

  • Acquisition Parameters:

    • Acquire the spectrum unlocked, as there is no deuterated solvent to provide a lock signal.

    • Shim the magnetic field on the proton signal of the solvent.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

    • The chemical shift can be referenced to the natural abundance deuterium signal of the solvent.

Infrared (IR) Spectroscopy

Protocol: Acquisition of an FT-IR Spectrum

  • Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample holder or clean salt plates.

  • Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Applications in Research and Development

The primary application of deuterated 1-iodopropane is as an isotopic labeling agent in mass spectrometry-based quantitative proteomics. In a typical workflow, different cell populations (e.g., control vs. treated) are cultured and their proteins are extracted. The proteins from each population are then alkylated with either the light (non-deuterated) or heavy (deuterated) version of an alkylating agent, such as iodoacetamide, which can be synthesized using 1-iodopropane. The samples are then combined, digested into peptides, and analyzed by LC-MS/MS. The mass difference between the light and heavy labeled peptides allows for the relative quantification of protein abundance between the two samples.

Isotopic Labeling Workflow in Proteomics

Proteomics_Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) cell1 Cell Culture extract1 Protein Extraction cell1->extract1 alkylate1 Alkylation with 'Light' Reagent extract1->alkylate1 combine Combine Samples alkylate1->combine cell2 Cell Culture extract2 Protein Extraction cell2->extract2 alkylate2 Alkylation with This compound derived 'Heavy' Reagent extract2->alkylate2 alkylate2->combine digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Relative Protein Quantification lcms->quant

References

In-Depth Technical Guide: Isotopic Purity and Enrichment of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Iodopropane-d7 (Propyl-d7 iodide), a crucial deuterated building block in synthetic chemistry and drug development. This document outlines the synthesis, analytical methodologies for purity determination, and presents available data on its isotopic composition.

Introduction to this compound

This compound is a saturated alkyl halide in which all seven hydrogen atoms have been substituted with deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific applications, including:

  • Tracer Studies: Its distinct mass allows it to be used as a tracer in metabolic and pharmacokinetic studies.

  • Internal Standards: It serves as an excellent internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Mechanistic Studies: Deuterium labeling can help elucidate reaction mechanisms by probing the kinetic isotope effect.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that contain the desired number of deuterium atoms. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. For this compound, a high level of isotopic purity is essential for its applications to avoid interference from partially deuterated or non-deuterated species.

While detailed batch-specific isotopic distribution data is typically found on a Certificate of Analysis (CoA), general specifications from major suppliers provide a strong indication of the expected purity.

Table 1: Summary of Isotopic Purity and Chemical Properties for this compound

ParameterValueSource(s)
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥99% (CP)[2]
CAS Number 59012-23-6[2][3]
Molecular Formula C₃D₇I
Molecular Weight 177.04 g/mol
Density 1.820 g/mL at 25 °C
Boiling Point 101-102 °C
Melting Point -101 °C

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the iodination of the corresponding deuterated alcohol, 1-Propanol-d8, using a phosphorus-based iodinating agent. This is analogous to the synthesis of 2-Iodopropane-d7 from 2-Propanol-d8.

Reaction:

CD₃CD₂CD₂OD + PI₃ → CD₃CD₂CD₂I

Materials:

  • 1-Propanol-d8

  • Iodine (I₂)

  • Red Phosphorus (P)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

  • Apparatus Setup: A dry round-bottom flask is equipped with a reflux condenser and a dropping funnel. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Preparation: Red phosphorus and iodine are cautiously added to the reaction flask containing anhydrous diethyl ether. The mixture is stirred to form phosphorus triiodide (PI₃) in situ.

  • Addition of Alcohol: 1-Propanol-d8 is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of PI₃ at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: After the addition is complete, the reaction mixture is gently refluxed for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: The reaction mixture is cooled, and the excess phosphorus is filtered off. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Propanol_d8 1-Propanol-d8 Reaction Iodination Reaction Propanol_d8->Reaction PI3 Phosphorus Triiodide (in situ) PI3->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup Crude_Product->Workup Drying Drying (MgSO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary technique for determining the isotopic purity of deuterated compounds. Time-of-Flight (TOF) or Orbitrap mass analyzers are preferred for their ability to resolve the isotopic peaks.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). An appropriate internal standard may be added for quantitative analysis.

  • Chromatographic Separation: The sample is injected into an LC or GC system to separate the this compound from any chemical impurities.

  • Mass Spectrometry Analysis: The eluent from the chromatograph is introduced into the high-resolution mass spectrometer. The instrument is operated in full scan mode to detect the molecular ion cluster.

  • Data Acquisition: The mass spectrum will show a series of peaks corresponding to the different isotopologues (d7, d6, d5, etc.). For this compound, the expected molecular ion [M]⁺ has an m/z of approximately 177.04. The less-deuterated species will appear at lower m/z values (e.g., d6 at ~176.03, d5 at ~175.02, etc.).

  • Data Analysis:

    • The peak area or intensity for each isotopologue is integrated.

    • The natural isotopic abundance of ¹³C is corrected for.

    • The relative abundance of each deuterated species is calculated to determine the isotopic distribution.

    • The atom % D is calculated as the weighted average of the deuterium content across all observed species.

Isotopic_Purity_Workflow cluster_analysis Isotopic Purity Analysis by HRMS Sample_Prep Sample Preparation (Dilution in Solvent) LCMS_Analysis LC-HRMS Analysis (Full Scan Mode) Sample_Prep->LCMS_Analysis Data_Acquisition Acquire Mass Spectrum (Molecular Ion Cluster) LCMS_Analysis->Data_Acquisition Peak_Integration Integrate Isotopologue Peaks (d7, d6, d5...) Data_Acquisition->Peak_Integration Correction Correct for Natural ¹³C Abundance Peak_Integration->Correction Calculation Calculate Isotopic Distribution and Atom % D Correction->Calculation

Caption: Workflow for determining isotopic purity using LC-HRMS.

Determination of Isotopic Purity by NMR Spectroscopy

NMR spectroscopy is another powerful tool for assessing isotopic purity. While ¹H NMR can be used to quantify residual protons, ²H (Deuterium) NMR can directly measure the signals from the deuterium atoms.

Methodology (¹H NMR):

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in a deuterated solvent that does not contain the analyte's residual proton signals (e.g., CDCl₃). A known amount of a high-purity, non-deuterated internal standard is added.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Long relaxation delays are used to ensure accurate integration.

  • Data Analysis: The integrals of the residual proton signals in the this compound are compared to the integral of the known standard. This allows for the calculation of the amount of non-deuterated and partially deuterated species, and thus the overall isotopic enrichment.

Methodology (²H NMR):

  • Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent.

  • Data Acquisition: A ²H NMR spectrum is acquired.

  • Data Analysis: The spectrum will show signals corresponding to the different deuterium environments in the molecule. The presence of any unexpected signals could indicate isotopic scrambling or impurities. The relative integrals of the signals can confirm the distribution of deuterium across the molecule.

Conclusion

This compound is a high-purity deuterated reagent essential for various advanced research applications. Commercially available products typically feature an isotopic purity of ≥98 atom % D. The synthesis is reliably achieved through the iodination of 1-Propanol-d8. The rigorous quality control of its isotopic composition is performed using sophisticated analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, ensuring its suitability for sensitive experimental work. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier for precise isotopic distribution data.

References

A Technical Guide to 1-Iodopropane-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key specifications, and applications of 1-Iodopropane-d7. This deuterated alkyl halide is a valuable tool in various research fields, particularly in analytical chemistry and drug development, where it serves as a high-purity internal standard and a tracer for metabolic studies.

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The products are typically offered with high isotopic and chemical purity, and some formulations include a copper stabilizer to enhance stability. Below is a comparative summary of the product specifications from leading suppliers.

SupplierProduct NumberCAS NumberMolecular FormulaIsotopic Purity (atom % D)Chemical Purity (%)Stabilizer
Sigma-Aldrich (MilliporeSigma) 61473459012-23-6CD₃CD₂CD₂I≥98≥99 (CP)Copper
MedChemExpress HY-W250096S59012-23-6C₃D₇INot specifiedNot specifiedNot specified
Santa Cruz Biotechnology sc-26813159012-23-6C₃D₇I≥98Not specifiedNot specified
Pharmaffiliates PA PST 00883559012-23-6C₃D₇INot specifiedNot specifiedCopper
BOC Sciences 107-08-4-d759012-23-6C₃D₇INot specified≥99 (CP)Not specified

Note: "CP" denotes chemically pure. Isotopic and chemical purity levels should be confirmed by consulting the supplier's Certificate of Analysis for a specific lot.

Physicochemical Properties

PropertyValue
Molecular Weight 177.04 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 101-102 °C
Melting Point -101 °C
Density 1.820 g/mL at 25 °C

Core Applications in Research

The primary applications of this compound in a research setting are centered on its isotopic stability and chemical properties.

Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantages of using a deuterated internal standard like this compound include:

  • Similar Chemical and Physical Properties: It behaves almost identically to its non-deuterated analog (1-Iodopropane) during sample preparation (e.g., extraction, derivatization) and chromatographic separation. This ensures that any sample loss or variation affects both the analyte and the internal standard equally.

  • Distinct Mass Spectrometric Signal: The mass difference of 7 atomic mass units (M+7) allows for clear differentiation from the non-deuterated analyte in the mass spectrometer, preventing signal overlap while ensuring co-elution.

  • Improved Accuracy and Precision: By correcting for variations in sample injection volume, instrument response, and matrix effects, the use of a deuterated internal standard significantly enhances the accuracy and precision of quantitative analyses.

Tracers in Pharmacokinetic and Metabolic Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. Deuterium (B1214612) labeling is a powerful technique to study drug metabolism, absorption, distribution, and excretion (ADME). While this compound is not a drug itself, it serves as a valuable building block for synthesizing deuterated drug candidates or their metabolites. The key principle behind this application is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in:

  • Altered Metabolic Profiles: Slower metabolism at the deuterated site can lead to a longer drug half-life and potentially reduced formation of toxic metabolites.

  • Mechanistic Studies: By strategically placing deuterium atoms, researchers can elucidate metabolic pathways and identify sites of metabolic vulnerability in a molecule.

Experimental Protocol: this compound as an Internal Standard for GC-MS Analysis of Alkyl Halides

The following is a representative protocol for the use of this compound as an internal standard for the quantitative analysis of short-chain alkyl halides in a pharmaceutical ingredient by Headspace-GC-MS. This protocol is based on established methodologies for the analysis of volatile organic impurities.[2]

Materials and Reagents
  • This compound (as internal standard)

  • 1-Iodopropane (as analyte)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Pharmaceutical ingredient (sample matrix)

  • 20 mL headspace vials with magnetic screw caps

Preparation of Standard and Sample Solutions
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 20 µg/mL.

  • Analyte Stock Solution: Prepare a stock solution of 1-Iodopropane in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking deionized water with the analyte stock solution to achieve final concentrations ranging from 0.2 to 100 ng/mL. Add a fixed amount of the IS Stock solution (e.g., 10 µL of a 20 µg/mL solution) to each 10 mL calibration standard.

  • Sample Preparation: Accurately weigh 20 mg of the pharmaceutical ingredient into a 20 mL headspace vial. Add 10 mL of deionized water and 10 µL of the 20 µg/mL IS Stock solution. Seal the vial immediately.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Autosampler: Headspace autosampler (e.g., Agilent 7697A)

  • Column: Rtx-1 (60 m x 0.25 mm I.D., 1.0 µm film thickness) or equivalent

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 30 min

  • GC Parameters:

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 1-Iodopropane: m/z 43, 170

      • This compound: m/z 48, 177

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of 1-Iodopropane in the pharmaceutical ingredient sample using the calibration curve and the measured peak area ratio from the sample analysis.

Visualizations

Experimental Workflow for GC-MS Analysis with Internal Standard

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock (this compound) prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample prep_analyte Prepare Analyte Stock (1-Iodopropane) prep_analyte->prep_cal hs_injection Headspace Injection prep_cal->hs_injection prep_sample->hs_injection gc_separation GC Separation hs_injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration peak_integration->quantification calibration_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

isotope_dilution cluster_sample Sample Preparation cluster_analysis Analysis cluster_result Quantification Sample Sample (Unknown Analyte Conc.) SpikedSample Spiked Sample (Analyte + IS) Sample->SpikedSample IS Internal Standard (Known Conc. of this compound) IS->SpikedSample Analysis GC-MS Analysis SpikedSample->Analysis Measures Ratio of Analyte to IS Result Accurate Analyte Concentration Analysis->Result Calculates based on known IS amount

Caption: Principle of isotope dilution for accurate quantification.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 1-Iodopropane-d7 (CAS: 59012-23-6). The information is compiled to ensure the safe use of this compound in research and development settings.

Introduction

This compound is the deuterated form of 1-iodopropane, where seven hydrogen atoms have been replaced by deuterium. It is commonly used as a labeling reagent or standard in nuclear magnetic resonance (NMR) studies to elucidate reaction mechanisms and molecular structures.[1] While its chemical properties are similar to its non-deuterated counterpart, the same rigorous safety protocols must be observed. This compound is a flammable, toxic, and irritating substance that requires careful handling to minimize exposure and risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards include flammability, acute toxicity, and skin/eye irritation.

GHS Pictograms:

PictogramHazard Class
Flame (GHS02)Flammable liquids
Skull and crossbones (GHS06)Acute toxicity (inhalation)
Exclamation mark (GHS07)Skin irritation, Eye irritation, Specific target organ toxicity - single exposure

Signal Word: Danger

Hazard Statements: [2][3]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. These statements cover prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use non-sparking tools.
P243Take action to prevent static discharges.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
P304+P340+P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P370+P378In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior and for designing safe experimental setups.

PropertyValue
Molecular Formula C₃D₇I
Molecular Weight 177.04 g/mol
Appearance Colorless to yellow liquid
Boiling Point 101-102 °C
Melting Point -101 °C
Density 1.820 g/mL at 25 °C
Vapor Pressure 57 hPa (43 mmHg) at 25 °C
Vapor Density 5.9 (Air = 1)
Flash Point 44 °C (111.2 °F) - closed cup
Water Solubility 1 g/L
Isotopic Purity ≥98 atom % D

Toxicological Information

The toxicological data for this compound is limited; however, data for its non-deuterated analogue, 1-iodopropane, provides a strong basis for assessing its toxicity.

Acute Effects:

  • Inhalation: Harmful or toxic if inhaled. Causes respiratory tract irritation. Symptoms may include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.

  • Skin Contact: Causes skin irritation. May be harmful if absorbed through the skin.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Chronic Effects:

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.

  • Mutagenicity: No data available.

  • Teratogenicity: No data available.

Toxicity Data (for 1-Iodopropane):

RouteSpeciesDose
Oral LD50Mouse> 1,800 mg/kg
Inhalation LC50Rat73 mg/L

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound. The following sections outline the necessary precautions and procedures.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

  • Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber). Wear a lab coat or flame-retardant antistatic protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Proceed when ready Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Secure Container Secure Container Perform Experiment->Secure Container Decontaminate Work Area Decontaminate Work Area Secure Container->Decontaminate Work Area Experiment complete Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Keep the container tightly closed to prevent the escape of vapors.

  • The product may be stabilized with copper.

  • It is light-sensitive and should be stored accordingly.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: The vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous combustion products include carbon oxides and hydrogen iodide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

First-Aid Measures
  • General Advice: Consult a physician and show them this safety data sheet.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Do NOT induce vomiting. Rinse your mouth with water.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a valuable tool in chemical research, but it poses significant health and safety risks. By understanding its hazards and adhering to the stringent handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectrum of 1-iodopropane-d7. Due to the limited availability of direct spectral data for the deuterated species, this guide leverages data from its non-deuterated analog, 1-iodopropane (B42940), to infer the key spectral parameters. This document also outlines detailed experimental protocols for acquiring NMR data on deuterated compounds and presents this information in a clear, structured format for easy reference.

Introduction to this compound

This compound is an isotopically labeled form of 1-iodopropane where all seven hydrogen atoms have been substituted with deuterium (B1214612).[1] This isotopic labeling makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by NMR or mass spectrometry and in mechanistic studies.[2][3] The substitution of protons with deuterium significantly alters the nuclear magnetic properties of the molecule, leading to distinct differences in its NMR spectrum compared to the non-deuterated form.

Predicted NMR Spectral Data

The chemical shifts in ¹H NMR and ²H (Deuterium) NMR are nearly equivalent.[4] Therefore, the chemical shifts for the different deuterium environments in this compound can be predicted from the known ¹H chemical shifts of 1-iodopropane. The proton NMR spectrum of 1-iodopropane shows three distinct signals corresponding to the three different chemical environments of the protons.[5] The integrated signal ratio is 3:2:2, which aligns with the structural formula.

Table 1: Predicted ²H NMR Spectral Data for this compound

PositionDeuterium GroupPredicted Chemical Shift (δ) in ppmMultiplicity
C1-CD₂I3.18Triplet
C2-CD₂-1.84Sextet
C3-CD₃1.02Triplet

Note: The chemical shifts are referenced against Tetramethylsilane (TMS) at 0.0 ppm. The multiplicity is predicted based on the coupling with adjacent deuterium atoms (n+1 rule, where n is the number of adjacent equivalent deuterium atoms).

Table 2: ¹³C NMR Spectral Data for 1-Iodopropane

The ¹³C NMR spectrum of 1-iodopropane provides information about the carbon backbone of the molecule. The presence of three distinct peaks confirms the three different carbon environments.

Carbon AtomChemical Shift (δ) in ppm
C1 (-CH₂I)9.2
C2 (-CH₂-)26.9
C3 (-CH₃)15.3

Source: Data compiled from various NMR data sources.

Experimental Protocols for NMR Spectroscopy of Deuterated Compounds

Acquiring high-quality NMR spectra of deuterated compounds requires specific experimental considerations. The following protocols provide a general framework for sample preparation and data acquisition.

3.1. Sample Preparation

A crucial step in preparing a sample for ²H NMR is the choice of solvent. To avoid overwhelming solvent signals, a non-deuterated solvent should be used.

Protocol:

  • Weighing the Sample: Accurately weigh a precise amount of this compound.

  • Solvent Selection: Choose a suitable non-deuterated solvent (e.g., chloroform, acetone) that will fully dissolve the sample.

  • Dissolution: Add a precise volume of the non-deuterated solvent to the vial containing the this compound. Ensure complete dissolution by gentle vortexing if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.2. ²H NMR Data Acquisition

Deuterium NMR experiments can be performed on most modern NMR spectrometers. The lock channel of the spectrometer is often utilized for ²H NMR acquisition.

Protocol:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Shimming: Since a deuterated solvent is not used for locking, shimming can be performed on the proton signal of the non-deuterated solvent. Alternatively, a separate deuterated sample can be used for shimming, and those shim values can then be applied to the sample of interest.

  • Locking: Turn the lock "OFF" as no deuterated solvent is present for the lock system.

  • Acquisition Parameters:

    • Set the spectrometer to the deuterium frequency.

    • Use a calibrated 90° pulse.

    • Set an appropriate relaxation delay (D1) to ensure full relaxation of the deuterium nuclei. T1 values for deuterium are typically in the range of 1-2 seconds.

    • Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio. Due to the lower magnetogyric ratio of deuterium, more scans may be needed compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. The natural abundance ²H signal of the non-deuterated solvent can be used as a reference.

Visualizations

4.1. Logical Relationship of Predicted ²H NMR Signals

The following diagram illustrates the expected splitting pattern for the deuterium signals in this compound based on the n+1 rule.

G C1 CD2I (δ ≈ 3.18 ppm) C2 CD2 (δ ≈ 1.84 ppm) C1->C2 J-coupling C2->C1 J-coupling C3 CD3 (δ ≈ 1.02 ppm) C2->C3 J-coupling C3->C2 J-coupling

Predicted J-coupling in this compound.

4.2. Experimental Workflow for ²H NMR Spectroscopy

This diagram outlines the key steps involved in acquiring a ²H NMR spectrum of a deuterated compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Non-Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim on Solvent Proton Signal insert->shim acquire Acquire 2H Spectrum (Lock OFF) shim->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase reference Reference Spectrum phase->reference

Workflow for acquiring a 2H NMR spectrum.

Safety Information

1-Iodopropane is a flammable liquid and may cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment, such as gloves, goggles, and a lab coat, should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Conclusion

References

Stability and storage conditions for 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 1-Iodopropane-d7

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the stability and integrity of these reagents is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the known stability and optimal storage conditions for this compound (CAS No: 59012-23-6).[1] While specific quantitative stability data for the deuterated form is limited, this document synthesizes available information and provides guidance based on the properties of its non-deuterated analog, 1-iodopropane (B42940), and general principles of handling deuterated compounds.

Core Stability Profile

This compound, a deuterated analog of 1-iodopropane, is a valuable reagent in various chemical and pharmaceutical research applications.[2] Its stability is influenced by several external factors, primarily light, temperature, and the presence of oxidizing agents. The carbon-deuterium bonds are generally considered stable under most conditions, and the primary degradation pathways are expected to be similar to those of 1-iodopropane.

Light Sensitivity: 1-Iodopropane is known to be light-sensitive and can discolor over time, typically turning yellowish upon exposure to light.[3][4] This discoloration is indicative of decomposition, likely involving the formation of iodine. It is therefore crucial to store this compound in light-resistant containers.

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can promote decomposition. Shipping is often conducted at ambient temperatures, suggesting short-term stability under these conditions.[2] However, for long-term storage, refrigerated or freezer conditions are recommended to minimize degradation.[2]

Chemical Incompatibility: 1-Iodopropane is incompatible with strong oxidizing agents and strong bases.[3][4] Reactions with these substances can lead to rapid decomposition. Care should be taken to avoid contact with such materials during storage and handling.

Stabilization: Commercial preparations of 1-iodopropane are often stabilized with copper.[5][6][7] Copper acts as a scavenger for any iodine that may form, thereby inhibiting further decomposition. When purchasing or using this compound, it is advisable to check if a stabilizer is present, as this will significantly impact its shelf life.

Recommended Storage Conditions and Stability Data

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers. It is important to note that these are general guidelines, and for critical applications, it is always best to consult the certificate of analysis provided by the supplier.

ParameterRecommended ConditionExpected StabilitySource(s)
Temperature -20°C (Pure form)3 years[2]
4°C (Pure form)2 years[2]
2-8°CNot specified
-80°C (In solvent)6 months[2]
-20°C (In solvent)1 month[2]
Light Exposure Store in the dark; use amber or opaque containers.Not specified[3][4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).Not specified[4]
Container Tightly sealed, light-resistant containers.Not specified[3][5][6]

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the key relationships between storage conditions and the compound's integrity.

cluster_storage Storage Conditions cluster_stability Compound Stability Temperature Temperature Decomposition Decomposition (Formation of Iodine) Temperature->Decomposition High temp accelerates Light Light Exposure Light->Decomposition Promotes Atmosphere Atmosphere Atmosphere->Decomposition Oxygen can contribute Stabilizer Stabilizer (e.g., Copper) Stabilizer->Decomposition Inhibits Purity Purity & Integrity Decomposition->Purity Reduces

Caption: Logical relationship between storage conditions and the stability of this compound.

Experimental Protocol: Assessment of this compound Purity and Stability

To ensure the quality of this compound, particularly after prolonged storage or before use in a sensitive experiment, its purity and integrity should be verified. A general protocol for this assessment is provided below.

Objective: To determine the purity of a this compound sample and check for the presence of degradation products.

Materials:

  • This compound sample

  • Deuterated solvent for NMR analysis (e.g., Chloroform-d, CDCl₃)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds

  • NMR spectrometer

Experimental Workflow Diagram:

start Sample Preparation nmr_prep Dissolve aliquot in CDCl3 start->nmr_prep gcms_prep Dilute aliquot in volatile solvent start->gcms_prep nmr_acq ¹H and ¹³C NMR Acquisition nmr_prep->nmr_acq gcms_acq GC-MS Analysis gcms_prep->gcms_acq nmr_analysis Analyze spectra for - Deuteration pattern - Impurity signals nmr_acq->nmr_analysis gcms_analysis Analyze chromatogram and mass spectra for - Purity (peak area) - Degradation products gcms_acq->gcms_analysis end Purity Assessment nmr_analysis->end gcms_analysis->end

Caption: Experimental workflow for assessing the purity and stability of this compound.

Procedure:

  • Sample Preparation for NMR:

    • In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons in 1-iodopropane will confirm a high degree of deuteration.

    • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton and check for any unexpected signals that might indicate impurities.

  • Sample Preparation for GC-MS:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be appropriate for your GC-MS instrument.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Run a temperature program that allows for the separation of this compound from potential lower-boiling impurities and higher-boiling degradation products.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

    • Examine the mass spectrum of the main peak to confirm the molecular weight (177.04 g/mol for C₃D₇I) and fragmentation pattern.[2]

    • Analyze any minor peaks to identify potential impurities or degradation products.

Interpretation of Results:

  • NMR: The degree of deuteration can be estimated from the ¹H NMR spectrum by comparing the residual proton signals to a known internal standard. The ¹³C NMR will provide information about the structural integrity.

  • GC-MS: The purity is determined from the relative peak area in the chromatogram. The mass spectra of any impurity peaks can help in their identification. A yellowish discoloration of the sample would likely correspond to the presence of iodine, which may not be directly observable by GC-MS but indicates degradation.

By adhering to the recommended storage and handling guidelines and periodically verifying the purity of the material, researchers can ensure the reliability of their experiments involving this compound.

References

Methodological & Application

Application Notes and Protocols for Using 1-Iodopropane-d7 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative mass spectrometry, particularly for the analysis of volatile organic compounds (VOCs), achieving high accuracy and precision is paramount.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust analytical assays, serving to correct for variability during sample preparation and analysis.[2] Deuterated standards, in which hydrogen atoms are replaced by deuterium (B1214612), are considered the "gold standard" for internal standards in quantitative analysis.[2] These standards are chemically almost identical to the analyte of interest, ensuring they exhibit similar behavior during extraction, chromatography, and ionization, thus effectively compensating for variations.[2][3]

This document provides detailed application notes and protocols for the use of 1-Iodopropane-d7 as an internal standard for the quantification of analogous volatile organic compounds, such as 1-iodopropane (B42940), in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, with its seven deuterium atoms, provides a distinct mass shift (M+7) from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based quantification.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards in mass spectrometry is based on the principle of isotope dilution. A known amount of the deuterated internal standard, in this case, this compound, is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during sample processing and similar ionization response in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery or instrument response.

Advantages of Using this compound as an Internal Standard

  • Improved Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and matrix effects.

  • Similar Chromatographic Behavior: Co-elutes with the unlabeled analyte, providing effective normalization.

  • Distinct Mass-to-Charge Ratio: Easily differentiated from the analyte by the mass spectrometer.

  • High Purity: Commercially available with high isotopic purity (≥98 atom % D).

Experimental Workflow

The general workflow for using this compound as an internal standard in a quantitative GC-MS analysis involves several key steps from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Water, Soil, Air) Spike Spike with This compound Internal Standard Sample->Spike Extraction Extraction of Analytes (e.g., Purge and Trap, Headspace) Spike->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection (SIM or Full Scan) GC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

General workflow for quantification using a deuterated internal standard.

Protocol: Quantification of 1-Iodopropane in Water by Purge and Trap GC-MS

This protocol details the quantification of 1-iodopropane in water samples using this compound as an internal standard, based on the principles of EPA Method 524.2 for volatile organic compounds.

1. Materials and Reagents

  • 1-Iodopropane (analyte)

  • This compound (internal standard)

  • Methanol (B129727) (purge and trap grade)

  • Reagent water (free of interferences)

  • Helium (carrier gas, >99.999% purity)

  • Standard volatile organics analysis (VOA) vials (40 mL) with PTFE-lined septa

2. Preparation of Standard Solutions

  • Primary Stock Solutions (Analyte and Internal Standard): Prepare individual stock solutions of 1-iodopropane and this compound in methanol at a concentration of 1000 µg/mL.

  • Working Internal Standard Solution: Dilute the this compound primary stock solution with methanol to a concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 1-iodopropane primary stock solution into reagent water in 40 mL VOA vials. A typical concentration range might be 0.5, 1, 5, 10, 25, and 50 µg/L.

3. Sample Preparation

  • Collect water samples in 40 mL VOA vials. Ensure no headspace is present.

  • To each sample, calibration standard, and quality control sample, add a precise volume (e.g., 10 µL) of the working internal standard solution (10 µg/mL this compound). This results in a final internal standard concentration of 25 µg/L in a 5 mL sample aliquot.

  • Seal the vials immediately.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a purge and trap system.

  • GC Conditions:

    • Column: Rtx-1 (60 m length, 0.25 mm I.D., df=1.0 µm) or equivalent

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode.

  • Purge and Trap Conditions:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Desorb Time: 2 minutes

    • Bake Time: 5 minutes

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 1-Iodopropane (Analyte): m/z 43 (propyl fragment), m/z 170 (molecular ion)

      • This compound (Internal Standard): m/z 49 (heptadeuterated propyl fragment), m/z 177 (molecular ion)

5. Data Analysis

  • Integrate the peak areas for the selected ions for both 1-iodopropane and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression analysis should be performed.

  • Determine the concentration of 1-iodopropane in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data from a calibration curve and the analysis of two unknown samples to illustrate the quantification process.

Sample IDAnalyte Conc. (µg/L)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/L)
Standard 10.515,250305,0000.050-
Standard 21.031,000310,0000.100-
Standard 35.0148,500297,0000.500-
Standard 410.0302,000302,0001.000-
Standard 525.0762,500305,0002.500-
Standard 650.01,490,000298,0005.000-
Unknown 1-88,200294,0000.3003.0
Unknown 2-465,000310,0001.50015.0

Calibration Curve Equation (from standards): y = 0.1x (where y = Peak Area Ratio, x = Concentration) Correlation Coefficient (r²): >0.995

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-iodopropane and other related volatile compounds by GC-MS. By compensating for variations inherent in the analytical workflow, this approach significantly enhances the accuracy and precision of the results, which is crucial for regulatory compliance and decision-making in research and development. The detailed protocol provided herein serves as a comprehensive guide for implementing this methodology in the laboratory.

References

Application Notes and Protocols for 1-Iodopropane-d7 in Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR and the Role of Internal Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signal. The signal intensity is directly proportional to the number of atomic nuclei, making qNMR a primary ratio method.[1] For accurate and precise quantification, a certified internal standard of known purity and concentration is typically added to the sample.[2] An ideal internal standard should possess several key characteristics: high purity, chemical stability, a simple NMR spectrum with signals that do not overlap with the analyte, and good solubility in the chosen deuterated solvent.[3]

Deuterated compounds are frequently used as internal standards in ¹H qNMR to avoid signal overlap with the analyte.[2] This document provides detailed application notes and protocols for the use of 1-Iodopropane-d7 as a potential internal standard in qNMR.

This compound: A Potential qNMR Internal Standard

This compound (CD₃CD₂CD₂I) is the fully deuterated analog of 1-iodopropane. Its physical and chemical properties suggest its potential, albeit with notable limitations, as an internal standard for ¹H qNMR in specific applications.

Properties of this compound

The suitability of a compound as a qNMR internal standard is dictated by its physical and chemical properties. The relevant properties of this compound are summarized below.

PropertyValueSignificance for qNMR
Molecular Formula C₃D₇I-
Molecular Weight 177.04 g/mol Essential for accurate calculation of analyte concentration.
Isotopic Purity ≥98 atom % DHigh isotopic purity ensures minimal residual proton signals, reducing interference with analyte signals.
Chemical Purity ≥99% (CP)High chemical purity is crucial to prevent signals from impurities interfering with quantification.
Appearance Colorless to light amber liquidLiquid form can simplify sample preparation compared to solid standards.
Boiling Point 101-102 °CVolatility can be a challenge for accurate weighing but may be advantageous for easy removal post-analysis.
Density 1.820 g/mL at 25 °CNecessary for converting mass to volume if preparing stock solutions by volume.
Solubility Miscible with alcohol, slightly soluble in water.Expected to be soluble in less polar organic NMR solvents like Chloroform-d and Acetone-d₆. Poor solubility expected in D₂O.
¹H NMR Spectrum Theoretically, no signals. A very small residual signal may be present.The primary advantage of a deuterated standard is the absence of interfering signals in the ¹H NMR spectrum.
Stability Commercially available stabilized with copper.Alkyl iodides are the most reactive of the alkyl halides, suggesting potential for degradation and reaction with analytes or solvents.

Proposed Applications and Limitations

Potential Applications

This compound is a specialized internal standard and its application would be most suitable in scenarios where common, non-volatile, solid standards are problematic.

  • Analysis of Analytes with Crowded Spectra: For analytes with complex ¹H NMR spectra where signals from common standards (e.g., maleic acid, dimethyl sulfone) would overlap, the 'silent' background provided by this compound is a significant advantage.

  • Quantification of Volatile Compounds: When the analyte of interest is also volatile, using a volatile internal standard can be beneficial for post-analysis sample recovery of non-volatile components.

  • Reaction Monitoring: In situ monitoring of reactions where the starting materials, reagents, or products do not react with alkyl iodides.

Significant Limitations
  • Chemical Reactivity: Alkyl iodides are susceptible to nucleophilic substitution and elimination reactions. They can react with nucleophilic functional groups present in the analyte, solvent, or impurities. This lack of inertness is a major drawback and severely limits its general applicability. Compatibility with the analyte and solvent must be rigorously verified.

  • Volatility: The boiling point of 101-102 °C indicates significant volatility, which can lead to inaccuracies during weighing and sample preparation due to evaporation.

  • Stability: The need for a copper stabilizer suggests that this compound may be unstable and could decompose over time, potentially releasing iodine and affecting the accuracy of the quantification.

Experimental Protocols

The following protocols are generalized for the use of a liquid internal standard in qNMR and should be adapted based on the specific analyte, solvent, and NMR spectrometer.

Protocol 1: Purity Determination of a Solid Analyte using this compound

This protocol outlines the steps for determining the purity of a solid analyte using this compound as an internal standard.

  • Preparation of the Internal Standard Stock Solution:

    • Due to its volatility, it is recommended to prepare a stock solution of this compound.

    • Accurately weigh approximately 20-30 mg of this compound into a sealed vial. To minimize evaporation, work quickly and in a fume hood.

    • Add a precise volume (e.g., 1.00 mL) of a suitable deuterated solvent (e.g., Chloroform-d) to the vial.

    • Calculate the exact concentration of the stock solution in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid analyte into a clean, dry vial.

    • Add a precise volume (e.g., 0.50 mL) of the same deuterated solvent used for the internal standard stock solution.

    • Add a precise volume (e.g., 0.10 mL) of the this compound stock solution to the analyte vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Transfer the final solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and any residual standard signal). A d1 of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

      • Receiver Gain: Set automatically by the spectrometer.

      • Spinning: Turn off sample spinning to avoid spinning sidebands.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte.

    • If a residual proton signal from this compound is observable and well-resolved, it can be used for quantification. However, it is more likely that quantification will rely on the initial accurate weighing and volume additions.

  • Calculation of Purity: The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

    Note: If using a stock solution, the mass terms will be replaced by concentrations and volumes.

Visualizations

Logical Workflow for qNMR Internal Standard Selection

qNMR_Standard_Selection start Start: Need for qNMR Analysis solubility Is the Analyte Soluble? start->solubility select_solvent Select Appropriate Deuterated Solvent (e.g., CDCl3, DMSO-d6, D2O) solubility->select_solvent Yes standard_properties Consider Internal Standard Properties select_solvent->standard_properties purity High Purity (>99%) standard_properties->purity stability Chemically Inert? standard_properties->stability no_overlap No Signal Overlap? standard_properties->no_overlap simple_spectrum Simple Spectrum (e.g., singlet)? standard_properties->simple_spectrum common_standards Evaluate Common Standards (Maleic Acid, DSS, etc.) standard_properties->common_standards overlap_issue Signal Overlap with Common Standards? common_standards->overlap_issue deuterated_standard Consider a Deuterated Standard overlap_issue->deuterated_standard Yes run_qnmr Perform qNMR Experiment overlap_issue->run_qnmr No iodopropane_d7 This compound deuterated_standard->iodopropane_d7 iodopropane_pros Pros: - No ¹H signals - Liquid form iodopropane_d7->iodopropane_pros iodopropane_cons Cons: - Potential Reactivity - Volatility iodopropane_d7->iodopropane_cons validate Validate Method: - Check for reactivity - Assess reproducibility iodopropane_d7->validate validate->run_qnmr qNMR_Workflow prep Sample Preparation weigh_analyte Accurately Weigh Analyte prep->weigh_analyte weigh_is Accurately Weigh Internal Standard (or add stock solution) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition NMR Data Acquisition transfer->acquisition set_params Set Quantitative Parameters (d1, ns, pulse angle) acquisition->set_params acquire Acquire Spectrum set_params->acquire processing Data Processing acquire->processing transform Fourier Transform & Phasing processing->transform baseline Baseline Correction transform->baseline integrate Integrate Signals baseline->integrate analysis Analysis & Calculation integrate->analysis calculate Calculate Purity/Concentration analysis->calculate report Report Results calculate->report

References

Application Note: Quantification of Thiols in Biological Matrices using 1-Iodopropane-d7 as a Derivatizing Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of low-molecular-weight thiols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 1-Iodopropane-d7 as a derivatizing agent to enhance the volatility and chromatographic properties of target thiols. The deuterium-labeled propyl group introduced by the derivatization serves as a stable isotopic label, allowing for the use of the derivatized analyte itself as an internal standard, minimizing variability and improving accuracy. This document provides a detailed experimental protocol, illustrative quantitative data, and visual representations of the workflow and reaction mechanism.

Introduction

Thiols, such as cysteine and glutathione, are critical molecules in biological systems, playing key roles in antioxidant defense, detoxification, and cellular signaling. Accurate quantification of these compounds is essential for understanding their physiological and pathological roles. Gas chromatography is a powerful technique for the separation of volatile compounds, but the direct analysis of polar and non-volatile thiols is challenging.[1]

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC-MS analysis.[1][2] Alkylation of the sulfhydryl group is a common derivatization strategy for thiols.[1] this compound is an alkylating agent that introduces a deuterated propyl group onto the thiol, thereby increasing its volatility and improving its chromatographic peak shape.[3] The incorporation of seven deuterium (B1214612) atoms provides a significant mass shift, enabling clear differentiation from the unlabeled analyte and facilitating the use of isotope dilution mass spectrometry for accurate quantification.

This application note provides a comprehensive protocol for the derivatization of thiols with this compound and their subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 59012-23-6)

  • Thiol standards (e.g., Cysteine, Glutathione)

  • Internal Standard (e.g., non-deuterated 1-iodopropane (B42940) for validation)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Extraction solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Sample matrix (e.g., plasma, cell lysate)

Sample Preparation
  • Thiol Extraction: To 100 µL of the biological sample (e.g., plasma), add 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted thiols.

Derivatization Protocol
  • pH Adjustment: Adjust the pH of the extracted sample to approximately 9-10 with the 0.1 M NaOH solution to facilitate the formation of the thiolate anion.

  • Reagent Addition: Add 10 µL of this compound (1 mg/mL in methanol) to the pH-adjusted extract.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Extraction of Derivatized Thiols: After incubation, add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table presents illustrative quantitative data for the analysis of two common thiols derivatized with this compound. This data is for demonstration purposes and actual results may vary depending on the specific instrumentation and experimental conditions.

AnalyteDerivatized AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
CysteineS-propyl-d7-cysteine12.5168120, 750.51.50.998
GlutathioneS-propyl-d7-glutathione22.1354233, 1621.03.00.995

Mandatory Visualization

derivatization_reaction Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate  + OH⁻ DerivatizedThiol R-S-CH₂(CD₂)₂CD₃ (Derivatized Thiol) Thiolate->DerivatizedThiol  + this compound Water H₂O Iodopropane I-CH₂(CD₂)₂CD₃ (this compound) Iodide I⁻ Base Base (OH⁻) experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample ProteinPrecipitation Protein Precipitation (Methanol) Sample->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant pH_Adjustment pH Adjustment (NaOH) Supernatant->pH_Adjustment AddReagent Add this compound pH_Adjustment->AddReagent Incubation Incubate (60°C, 30 min) AddReagent->Incubation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Incubation->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

References

Application Notes and Protocols: Deuterium Labeling of Peptides with 1-Iodopropane-d7 for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, enabling the accurate relative and absolute quantification of proteins and peptides. The alkylation of cysteine residues is a common and robust method for introducing isotope-coded tags. This application note provides a detailed protocol for the deuterium (B1214612) labeling of peptides at cysteine residues using 1-Iodopropane-d7. This method introduces a stable, heavy isotope tag, allowing for the differentiation and quantification of peptides from different samples in a single mass spectrometry analysis. The d7-propyl group provides a significant mass shift, facilitating clear separation of isotopic envelopes in the mass spectrum.

The reaction proceeds via a specific S-alkylation of the cysteine thiol group, forming a stable thioether bond. This protocol is designed to be integrated into standard bottom-up proteomics workflows and is applicable to a wide range of peptide samples.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of this compound. This results in the formation of an S-propyl-d7-cysteine residue and the release of an iodide ion.

cluster_reactants Reactants cluster_products Products Peptide_Cys Peptide-SH Labeled_Peptide Peptide-S-CD2-CD2-CD3 Peptide_Cys->Labeled_Peptide Alkylation Iodopropane I-CD2-CD2-CD3 Iodopropane->Labeled_Peptide Iodide I⁻ Proton H⁺ G start Peptide Sample (with disulfide bonds) reduction Reduction (e.g., with DTT or TCEP) start->reduction alkylation Alkylation (with this compound) reduction->alkylation quenching Quenching (e.g., with DTT) alkylation->quenching cleanup Sample Cleanup (e.g., C18 desalting) quenching->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Application Notes and Protocols: The Use of 1-Iodopropane-d7 in Proteomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise quantification of protein expression and the characterization of post-translational modifications are crucial for understanding cellular processes and for the development of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for achieving these goals. 1-Iodopropane-d7, a deuterated alkylating agent, offers a robust method for introducing a stable isotope label into proteins, specifically by targeting cysteine residues. This allows for the accurate relative quantification of proteins and the profiling of cysteine reactivity across different cellular states.

These application notes provide a comprehensive overview of the use of this compound in quantitative proteomics, complete with detailed experimental protocols, data presentation guidelines, and visual representations of workflows and relevant signaling pathways.

Principle of Application

This compound serves as a "heavy" isotopic labeling reagent, while its non-deuterated counterpart, 1-iodopropane, acts as the "light" reagent. The seven deuterium (B1214612) atoms in this compound result in a predictable mass shift in labeled peptides. The fundamental application involves the differential labeling of two distinct proteome samples (e.g., control vs. treated).

The primary mechanism of action is the alkylation of the thiol group of cysteine residues. This reaction is highly specific under controlled pH conditions. Following labeling, the two samples are mixed, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a cysteine-containing peptide from the two samples can be determined by comparing the signal intensities of the "heavy" and "light" isotopic pairs.

Key Applications

  • Quantitative Proteomics: To compare global protein expression profiles between different experimental conditions.

  • Cysteine Reactivity Profiling: To identify hyperreactive cysteine residues that may have catalytic or regulatory functions.[1][2]

  • Drug Discovery: To identify the protein targets of electrophilic drugs and to assess their binding affinity and selectivity.

  • Redox Proteomics: To study changes in the oxidation state of cysteine residues in response to oxidative stress.

Data Presentation

Quantitative data from proteomic experiments using this compound should be organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting such data.

Table 1: Properties of Light and Heavy Alkylating Agents

ReagentChemical FormulaMolecular Weight ( g/mol )Mass Shift upon Alkylation (Da)
1-Iodopropane (Light)C₃H₇I169.9943.05
This compound (Heavy)C₃D₇I177.0450.10

Table 2: Example Data from a Cysteine Reactivity Profiling Experiment

ProteinUniProt IDPeptide SequenceHeavy/Light RatioFold Change (Treated/Control)p-value
Peroxiredoxin-2P32119ADVTPVDWK0.52-1.920.001
GAPDHP04406VLPFTGPNIDK1.051.050.890
Casein kinase IIP68400AFGGRGCR3.153.15<0.001
Protein disulfide-isomeraseP07237YGPTIKFFR0.98-1.020.750
ThioredoxinP10599CMPCSR0.45-2.220.005

Experimental Protocols

The following are detailed protocols for the application of this compound in proteomic research. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: In-Solution Alkylation for Quantitative Proteomics

This protocol describes the differential labeling of two protein samples for comparative proteomic analysis.

Materials:

  • Protein samples (e.g., cell lysates) in a suitable buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • 1-Iodopropane ("Light" reagent)

  • This compound ("Heavy" reagent)

  • Trypsin (proteomics grade)

  • Quenching solution (e.g., 50 mM DTT)

  • Formic acid

  • C18 desalting columns

Procedure:

  • Protein Solubilization and Reduction:

    • Adjust the protein concentration of both samples to be equal.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Allow the samples to cool to room temperature.

  • Alkylation:

    • To one sample (Control), add 1-Iodopropane to a final concentration of 25 mM.

    • To the other sample (Treated), add this compound to a final concentration of 25 mM.

    • Incubate both samples in the dark at room temperature for 45 minutes.

  • Quenching:

    • Add quenching solution to a final concentration of 50 mM DTT to consume excess alkylating reagent.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Pooling and Desalting:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Acidify the mixed sample with formic acid to a pH of <3.

    • Desalt the peptides using a C18 column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Cysteine Reactivity Profiling

This protocol is designed to identify cysteine residues that are hyperreactive towards electrophiles.

Materials:

  • Native protein lysate

  • This compound

  • Buffer (e.g., PBS, pH 7.4)

  • Denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • DTT

  • 1-Iodopropane

  • Trypsin

  • C18 desalting columns

Procedure:

  • Labeling of Reactive Cysteines:

    • Treat the native protein lysate with a low concentration of this compound (e.g., 10 µM) for 30 minutes at room temperature. This will selectively label the most reactive cysteines.

  • Denaturation and Reduction:

    • Denature the protein sample by adding denaturing buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all remaining disulfide bonds.

  • Alkylation of Remaining Cysteines:

    • Add 1-Iodopropane to a final concentration of 25 mM to alkylate all remaining cysteine residues.

    • Incubate in the dark at room temperature for 45 minutes.

  • Sample Preparation and Digestion:

    • Proceed with the sample preparation and digestion steps as described in Protocol 1 (steps 4-7).

  • Data Analysis:

    • During mass spectrometry data analysis, peptides containing a "heavy" label from this compound represent the most reactive cysteine residues.

Visualizations

Experimental Workflow Diagram

experimental_workflow Quantitative Proteomics Workflow using this compound cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_lysis Protein Extraction s1_reduce Reduction (DTT) s1_lysis->s1_reduce s1_alkylate Alkylation (1-Iodopropane) s1_reduce->s1_alkylate mix Mix Samples (1:1) s1_alkylate->mix s2_lysis Protein Extraction s2_reduce Reduction (DTT) s2_lysis->s2_reduce s2_alkylate Alkylation (this compound) s2_reduce->s2_alkylate s2_alkylate->mix digest Proteolytic Digestion (Trypsin) mix->digest desalt Desalting (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for quantitative proteomics using this compound.

Cysteine Reactivity Profiling Workflow

cysteine_reactivity_workflow Cysteine Reactivity Profiling Workflow native_lysate Native Protein Lysate heavy_label Label Reactive Cysteines (low conc. This compound) native_lysate->heavy_label denature_reduce Denaturation & Reduction (Urea, DTT) heavy_label->denature_reduce light_label Alkylate Remaining Cysteines (1-Iodopropane) denature_reduce->light_label digest Proteolytic Digestion (Trypsin) light_label->digest lcms LC-MS/MS Analysis digest->lcms analysis Identify 'Heavy' Labeled Peptides (Hyperreactive Cysteines) lcms->analysis

Caption: Workflow for identifying hyperreactive cysteines.

Example Signaling Pathway: Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is often studied using cysteine-reactive probes. Reactive cysteine residues in Keap1 are essential for its function.

Keap1_Nrf2_Pathway Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Conformational Change Releases Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Presented for Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2 Polyubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->Keap1 Modifies Reactive Cysteines

Caption: Keap1-Nrf2 pathway and cysteine reactivity.

Conclusion

This compound is a valuable tool for quantitative proteomic studies, offering a reliable method for stable isotope labeling of cysteine-containing peptides. The protocols and workflows presented here provide a foundation for researchers to design and execute experiments aimed at understanding protein expression dynamics and identifying functionally important cysteine residues. As with any technique, optimization of the experimental conditions is key to achieving high-quality, reproducible data. The ability to profile cysteine reactivity has significant implications for basic research and for the development of targeted covalent therapies.

References

Application Notes and Protocols: 1-Iodopropane-d7 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of molecules through these pathways. Deuterated compounds, such as 1-Iodopropane-d7, serve as excellent tracers because they are non-radioactive and can be readily detected and quantified using mass spectrometry.[1] The substitution of hydrogen with deuterium (B1214612) atoms creates a mass shift that allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts.[2] 1-Iodopropane, a simple alkyl halide, is a useful probe for studying xenobiotic metabolism, particularly pathways involving cytochrome P450 (CYP) enzymes and glutathione (B108866) S-transferases (GSTs).[3][4] By using the deuterated form, this compound, researchers can precisely track the fate of the propyl group as it undergoes metabolic transformations.

Key Applications

  • Probing Glutathione S-transferase (GST) Activity: The primary metabolic fate of small alkyl halides is often conjugation with glutathione, a reaction catalyzed by GSTs.[3][5] Tracing the formation of S-propyl-d7-glutathione provides a direct measure of GST-mediated conjugation activity in cells or tissue extracts.

  • Investigating Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes can hydroxylate alkyl chains, initiating a pathway of oxidative metabolism.[6][7] The use of this compound allows for the sensitive detection of hydroxylated and downstream metabolites, helping to identify the specific CYP isoforms involved.

  • Studying Cellular Detoxification and Bioactivation: Understanding how cells metabolize and detoxify xenobiotics like 1-Iodopropane is crucial in toxicology and drug development.[8][9] This tracer can also be used to study how reactive intermediates might be formed and interact with cellular macromolecules.

  • Drug Development and Preclinical Studies: For drug candidates containing propyl moieties, this compound can be used as a model compound to predict potential metabolic pathways and to screen for potential drug-drug interactions involving the CYP and GST systems.[6]

Proposed Metabolic Pathways of this compound

Based on the known metabolism of similar haloalkanes, two primary metabolic pathways for this compound are proposed: Glutathione conjugation and Cytochrome P450-mediated oxidation.

Metabolic Pathway of this compound cluster_0 Cellular Environment This compound This compound S-propyl-d7-glutathione S-propyl-d7-glutathione This compound->S-propyl-d7-glutathione GST Propane-d7-ol Propane-d7-ol This compound->Propane-d7-ol CYP450 Further Oxidation Products Further Oxidation Products Propane-d7-ol->Further Oxidation Products

Caption: Proposed metabolic pathways for this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols.

Table 1: Quantification of S-propyl-d7-glutathione in Cultured Hepatocytes

Time (hours)Intracellular S-propyl-d7-glutathione (pmol/10^6 cells)
00
115.2 ± 1.8
445.8 ± 3.5
878.1 ± 5.2
1295.6 ± 6.1
2460.3 ± 4.7

Table 2: Effect of CYP Inhibitors on this compound Metabolism

TreatmentPropane-d7-ol (relative abundance)
Vehicle Control100 ± 8.5
1-Aminobenzotriazole (Broad-spectrum CYP inhibitor)12.3 ± 2.1
Ketoconazole (CYP3A4 inhibitor)45.7 ± 4.3
Quinidine (CYP2D6 inhibitor)95.2 ± 7.9

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Cultured Hepatocytes

This protocol details the steps for treating cultured hepatocytes with this compound and harvesting metabolites for LC-MS/MS analysis.

In Vitro Metabolism Workflow cluster_workflow Experimental Workflow start Seed Hepatocytes in 6-well plates culture Culture for 24-48 hours start->culture treatment Treat with this compound culture->treatment incubation Incubate for desired time points treatment->incubation quenching Quench metabolism with cold methanol (B129727) incubation->quenching harvesting Harvest cells and extract metabolites quenching->harvesting analysis Analyze by LC-MS/MS harvesting->analysis

Caption: Workflow for in vitro metabolism of this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • 6-well tissue culture plates

  • This compound

  • Methanol (ice-cold)

  • Phosphate-buffered saline (PBS, ice-cold)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed hepatocytes in 6-well plates at a density of 1 x 10^6 cells/well and culture for 24-48 hours to allow for attachment and recovery.[10]

  • Tracer Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 50 µM).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.

  • Time Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).

  • Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold methanol to each well to quench all enzymatic activity.[2]

  • Cell Harvesting and Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This protocol provides a general method for the detection and quantification of deuterated metabolites by LC-MS/MS.

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).[11][12]

  • Chromatographic Column: A reverse-phase C18 column is suitable for separating the metabolites of interest.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of glutathione conjugates and hydroxylated metabolites.

Procedure:

  • Sample Preparation: The metabolite extracts from Protocol 1 can be directly injected or may require further cleanup or concentration depending on the expected metabolite levels.[13][14]

  • LC Separation: Inject the sample onto the LC system to separate the metabolites.

  • MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole instrument, or in a full scan and data-dependent MS/MS mode on a high-resolution instrument for untargeted analysis.[11][12]

    • MRM Transitions (Hypothetical):

      • S-propyl-d7-glutathione: Precursor ion (m/z) -> Product ion (m/z)

      • Propane-d7-ol: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis: Process the raw data using the instrument's software. Identify and quantify the deuterated metabolites by their specific mass-to-charge ratios and retention times.

LC-MS_Analysis_Logic cluster_analysis LC-MS/MS Analysis Logic sample Metabolite Extract lc Liquid Chromatography Separation sample->lc ms Mass Spectrometry Detection lc->ms data Data Acquisition ms->data processing Data Processing and Quantification data->processing result Metabolite Identification and Quantification processing->result

Caption: Logical flow of LC-MS/MS analysis for deuterated metabolites.

Conclusion

This compound is a valuable tool for investigating the metabolic pathways of small alkyl compounds. The protocols and application notes provided here offer a framework for researchers to design and execute experiments to probe the activity of GST and CYP enzyme systems. The use of stable isotope tracers, coupled with sensitive analytical techniques like LC-MS/MS, provides a robust platform for generating quantitative data on xenobiotic metabolism, which is essential for both fundamental research and drug development.

References

Application Notes and Protocols for Analytical Method Development Using 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodopropane-d7 is the deuterated form of 1-iodopropane (B42940), a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods. Its primary application is as an internal standard (IS) for the accurate quantification of analytes in complex matrices. The seven deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for its differentiation in a mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that it behaves similarly to the analyte of interest during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these steps.

While specific, detailed, and validated analytical methods using this compound as an internal standard are not widely available in published literature, this document provides a generalized framework and representative protocols for its use in GC-MS and LC-MS/MS method development. The following sections outline the principles of its application, a general experimental workflow, and example protocols that can be adapted for specific analytical needs.

Principle of a Stable Isotope-Labeled Internal Standard

The core principle behind using a stable isotope-labeled (SIL) internal standard like this compound is to provide a reference compound that is added to a sample at a known concentration before sample processing. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction, derivatization, and injection. It also experiences similar ionization suppression or enhancement effects in the mass spectrometer source. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.

Applications

This compound is particularly well-suited as an internal standard for the analysis of:

  • Volatile Organic Compounds (VOCs): In environmental and industrial hygiene applications, for the quantification of 1-iodopropane or other small alkyl halides.

  • Residual Solvents: In the pharmaceutical industry, to quantify residual 1-iodopropane in active pharmaceutical ingredients (APIs) and drug products.

  • Alkylating Agents: In toxicology and pharmacology, for the quantification of related alkylating agents.

  • Metabolomics: As part of a suite of internal standards for normalizing data from complex biological samples.[1]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the development of a quantitative analytical method using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_validation Method Validation Sample Sample Collection (e.g., environmental, biological) Spike Spike with this compound (IS) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE, Headspace) Spike->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MS Mass Spectrometric Detection (MS or MS/MS) Chromatography->MS Integration Peak Integration (Analyte and IS) MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Linearity Linearity Quantification->Linearity Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision LOD_LOQ LOD/LOQ Quantification->LOD_LOQ

Caption: Generalized workflow for quantitative analysis using this compound.

Representative Protocol: Quantification of 1-Iodopropane in Water by Headspace GC-MS

This protocol provides a general procedure for the determination of 1-iodopropane in water samples. Note: This is a representative protocol and must be fully validated for a specific application.

1. Materials and Reagents

  • 1-Iodopropane (analyte)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with PTFE-lined septa

2. Standard Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1-iodopropane into a 100 mL volumetric flask and dilute to volume with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into deionized water in headspace vials. A typical calibration range might be 1-100 µg/L.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution in methanol.

3. Sample Preparation

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add 3 g of sodium chloride to the vial.

  • Spike 10 µL of the 10 µg/mL internal standard spiking solution into each sample and calibration standard to achieve a final IS concentration of 10 µg/L.

  • Immediately seal the vials.

  • Vortex each vial for 30 seconds.

4. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature200 °C
Split Ratio10:1
Oven Program40 °C (hold 5 min), ramp to 180 °C at 10 °C/min, hold 2 min
Headspace Autosampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temp100 °C
Equilibration Time15 min
Injection Volume1 mL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions1-Iodopropane: m/z 43, 170This compound: m/z 49, 177
Dwell Time100 ms

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier ions of 1-iodopropane (e.g., m/z 170) and this compound (m/z 177).

  • Calculate the response ratio (Analyte Area / IS Area) for each calibration standard.

  • Construct a calibration curve by plotting the response ratio against the analyte concentration.

  • Determine the concentration of 1-iodopropane in the samples by calculating their response ratios and interpolating from the calibration curve.

Representative Method Validation Data

The following tables present example data for a hypothetical validation of the GC-MS method described above.

Table 1: Linearity of Calibration Curve

Concentration (µg/L)Response Ratio (Analyte/IS)
1.00.052
5.00.255
10.00.510
25.01.275
50.02.550
100.05.100
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (µg/L)Mean Measured Concentration (µg/L) (n=6)Accuracy (%)Precision (RSD, %)
5.04.8597.04.5
25.025.8103.23.1
75.073.998.52.8

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/L)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Signaling Pathways and Logical Relationships

In the context of this analytical method, there are no biological signaling pathways directly involving this compound. However, the logical relationship in its use as an internal standard can be visualized.

logical_relationship cluster_analyte Analyte (Unknown Concentration) cluster_is Internal Standard (Known Concentration) Analyte Analyte Analyte_Signal Analyte MS Signal Analyte->Analyte_Signal Proportional to Concentration & Recovery Ratio Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS This compound IS_Signal IS MS Signal IS->IS_Signal Proportional to Concentration & Recovery IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for Recovery Variation

Caption: Logical relationship for quantification using an internal standard.

This compound is a highly effective internal standard for the quantification of 1-iodopropane and potentially other small, volatile alkyl halides by GC-MS or LC-MS. Its use is critical for developing robust and accurate analytical methods by correcting for variability in sample preparation and instrument response. The generalized protocols and workflows provided here serve as a starting point for researchers to develop and validate specific methods tailored to their analytical challenges.

References

Application Note: Sample Preparation for the Analysis of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodopropane-d7, a deuterated stable isotope-labeled analog of 1-iodopropane, serves as a critical internal standard in the quantitative analysis of volatile organic compounds (VOCs) and in various research applications within the pharmaceutical and chemical industries. Its use is essential for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of analytical data. The choice of an appropriate sample preparation technique is paramount for achieving high sensitivity, accuracy, and reproducibility in the analysis of this compound. This document provides detailed application notes and protocols for three common and effective sample preparation techniques: Purge and Trap (P&T), Solid-Phase Microextraction (SPME), and Static Headspace analysis, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation Techniques Overview

The selection of a suitable sample preparation method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For volatile compounds like this compound, techniques that efficiently extract the analyte from the sample matrix and concentrate it for introduction into the GC-MS are preferred.

  • Purge and Trap (P&T): This is a dynamic headspace technique that involves bubbling an inert gas through a liquid or solid sample. The volatile analytes are purged from the sample and then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system. P&T is highly sensitive and is the standard method for the analysis of VOCs in environmental samples.[1][2]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed. SPME is a versatile and automatable technique suitable for a wide range of matrices.[3][4]

  • Static Headspace (HS): In this technique, a liquid or solid sample is placed in a sealed vial and heated to allow volatile analytes to partition into the headspace gas. A portion of the headspace is then sampled and injected into the GC-MS. Static headspace is a simple and robust technique, particularly for the analysis of residual solvents in pharmaceuticals.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile organic compounds using the described sample preparation techniques. While specific data for this compound is limited in publicly available literature, the provided ranges are based on the analysis of similar volatile halogenated hydrocarbons and represent expected performance.

Preparation TechniqueTypical Recovery (%)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
Purge and Trap (P&T)85 - 115%0.1 - 1 µg/L0.5 - 5 µg/L
Solid-Phase Microextraction (SPME)80 - 120%0.5 - 5 µg/L1 - 15 µg/L
Static Headspace (HS)90 - 110%1 - 10 µg/L5 - 50 µg/L

Note: These values are estimates and can vary significantly depending on the sample matrix, instrument sensitivity, and specific method parameters. Method validation is required for accurate determination of performance characteristics for a specific application.

Experimental Protocols

Purge and Trap (P&T) GC-MS

This protocol is based on EPA Method 8260 for the analysis of volatile organic compounds in water.[1][2][7]

1. Instrumentation:

  • Purge and Trap Concentrator

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical Column: 30 m x 0.25 mm ID x 1.4 µm film thickness Rtx-VMS or equivalent

2. Reagents and Standards:

  • Reagent Water: Purified water free of interfering analytes.

  • Methanol (B129727): Purge and trap grade.

  • This compound stock solution: 1000 µg/mL in methanol.

  • Internal standard/surrogate spiking solution: Prepare a working solution of this compound and any other surrogates in methanol at a suitable concentration (e.g., 25 µg/mL).

3. Sample Preparation:

  • Collect water samples in 40 mL VOA vials with PTFE-lined septa. Ensure no headspace is present.

  • If the sample is a solid or sludge, a specific weight (e.g., 5 g) is mixed with reagent water in the purging vessel.

  • For aqueous samples, transfer 5 mL or 25 mL of the sample to the purging vessel.

  • Add a specific volume (e.g., 10 µL) of the internal standard/surrogate spiking solution to each sample.

4. Purge and Trap Parameters:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Vocarb 3000 or equivalent.

  • Desorb Time: 2 minutes at 245°C.

  • Bake Time: 8 minutes at 260°C.

5. GC-MS Parameters:

  • Injector Temperature: 200°C.

  • GC Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 220°C at 20°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-300.

6. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample (LCS) to assess accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

Solid-Phase Microextraction (SPME) GC-MS

This protocol provides a general guideline for the analysis of this compound using headspace SPME.

1. Instrumentation:

  • SPME Fiber Assembly and Holder (e.g., DVB/CAR/PDMS fiber).

  • GC-MS system with an SPME-compatible injector liner.

  • Analytical Column: 30 m x 0.25 mm ID x 1.0 µm film thickness DB-5ms or equivalent.

2. Reagents and Standards:

  • Reagent Water or appropriate sample matrix blank.

  • Sodium Chloride (NaCl).

  • This compound stock solution: 1000 µg/mL in methanol.

  • Working standard solutions prepared by diluting the stock solution in the sample matrix.

3. Sample Preparation:

  • Place a defined volume or weight of the sample (e.g., 5 mL or 5 g) into a 10 or 20 mL headspace vial.

  • Add a known amount of this compound as an internal standard.

  • For aqueous samples, add NaCl to saturate the solution (approximately 1.5 g for 5 mL of water) to enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

4. SPME Parameters:

  • Equilibration Temperature: 60°C.

  • Equilibration Time: 15 minutes with agitation.

  • Extraction Time: 30 minutes in the headspace.

  • Desorption Temperature: 250°C.

  • Desorption Time: 2 minutes in the GC injector.

5. GC-MS Parameters:

  • Injector Temperature: 250°C (splitless mode for 2 minutes).

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 200°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters: As described in the Purge and Trap protocol.

6. Quality Control:

  • Condition the SPME fiber before first use and between batches as recommended by the manufacturer.

  • Analyze method blanks and spiked samples to ensure accuracy and precision.

Static Headspace (HS) GC-MS

This protocol is suitable for the analysis of this compound in pharmaceutical or similar matrices.

1. Instrumentation:

  • Headspace Autosampler.

  • GC-MS system.

  • Analytical Column: As described in the SPME protocol.

2. Reagents and Standards:

  • Sample diluent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or water).

  • This compound stock solution: 1000 µg/mL in a suitable solvent.

  • Working standard solutions prepared in the sample diluent.

3. Sample Preparation:

  • Accurately weigh a specific amount of the sample (e.g., 100 mg) into a headspace vial.

  • Add a defined volume of diluent (e.g., 5 mL).

  • Add a known amount of this compound as an internal standard.

  • Immediately seal the vial.

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 minutes.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

  • Injection Time: 1 minute.

5. GC-MS Parameters:

  • Injector Temperature: 200°C.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp to 220°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • MS Parameters: As described in the Purge and Trap protocol.

6. Quality Control:

  • Analyze a diluent blank with each sequence.

  • Verify system suitability using a standard solution.

  • Perform accuracy and precision checks using spiked samples.

Visualizations

PurgeAndTrapWorkflow cluster_sample_prep Sample Preparation cluster_pt_system Purge and Trap System cluster_gcms_analysis GC-MS Analysis Sample Sample in VOA Vial PurgingVessel Transfer to Purging Vessel Sample->PurgingVessel Spike Add Internal Standard PurgingVessel->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap Volatiles on Adsorbent Purge->Trap Desorb Thermally Desorb Analytes Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition and Analysis MS->Data

Caption: Purge and Trap (P&T) Experimental Workflow.

SPMEWorkflow cluster_sample_prep Sample Preparation cluster_spme_extraction SPME Extraction cluster_gcms_analysis GC-MS Analysis Sample Sample in Headspace Vial AddIS Add Internal Standard Sample->AddIS AddSalt Add Salt (optional) AddIS->AddSalt Seal Seal Vial AddSalt->Seal Equilibrate Equilibrate at Elevated Temperature Seal->Equilibrate ExposeFiber Expose SPME Fiber to Headspace Equilibrate->ExposeFiber Extract Analyte Partitioning onto Fiber ExposeFiber->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb GC GC Separation Desorb->GC MS MS Detection GC->MS

Caption: Solid-Phase Microextraction (SPME) Experimental Workflow.

HeadspaceWorkflow cluster_sample_prep Sample Preparation cluster_hs_sampling Headspace Sampling cluster_gcms_analysis GC-MS Analysis Sample Sample in Headspace Vial AddDiluent Add Diluent Sample->AddDiluent AddIS Add Internal Standard AddDiluent->AddIS Seal Seal Vial AddIS->Seal Equilibrate Equilibrate Vial at Set Temperature Seal->Equilibrate Pressurize Pressurize Vial Equilibrate->Pressurize Inject Inject Headspace Sample Pressurize->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Data Data Acquisition MS->Data

Caption: Static Headspace (HS) Experimental Workflow.

References

Application of 1-Iodopropane-d7 in Pharmaceutical Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical analysis, achieving accurate and precise quantification of active pharmaceutical ingredients (APIs), their metabolites, and related compounds is paramount for ensuring drug safety and efficacy. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering a means to correct for variability during sample preparation and analysis. 1-Iodopropane-d7, a deuterated analog of 1-iodopropane (B42940), serves as an invaluable tool in this domain, particularly for the analysis of small alkylating agents and related pharmaceutical compounds.

This application note provides a comprehensive overview of the utility of this compound as an internal standard in a validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of a hypothetical propyl-containing pharmaceutical compound, "Propyl-drug X," in human plasma. The protocol details the sample preparation, derivatization, and GC-MS analysis, and includes representative data on method performance.

Key Applications of this compound:

  • Internal Standard in Quantitative Mass Spectrometry: Due to its structural similarity and identical physicochemical properties to its non-deuterated counterpart, this compound co-elutes and experiences similar ionization efficiency, effectively normalizing for variations in sample extraction, derivatization, and instrument response.[1][2]

  • Derivatization and Analysis of Alkylating Agents: This protocol showcases the derivatization of a hypothetical drug, "Propyl-drug X," to 1-iodopropane for enhanced volatility and detectability by GC-MS. This compound is used as the internal standard for the deuterated analog of the derivatized analyte.

  • Metabolic Studies: Deuterated compounds like this compound are crucial for tracing metabolic pathways and understanding the pharmacokinetics of drugs.[3][4][5] The kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, can also be leveraged to study drug metabolism.

  • Reaction Mechanism Investigations: The distinct mass of deuterium (B1214612) allows researchers to follow the fate of molecules through chemical reactions, providing insights into reaction mechanisms.

Logical Workflow for Method Development

The development and validation of a quantitative bioanalytical method using this compound as an internal standard follows a logical progression to ensure robustness and reliability.

workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application A Analyte & IS Selection (Propyl-drug X & this compound) B Optimization of Sample Preparation A->B C Optimization of Derivatization Reaction B->C D Optimization of GC-MS Parameters C->D E Linearity & Range D->E Validated Parameters F Accuracy & Precision E->F G Selectivity & Specificity F->G H Recovery & Matrix Effect G->H I Stability H->I J Sample Analysis (e.g., Clinical Samples) I->J K Data Interpretation & Reporting J->K

Caption: Logical workflow for bioanalytical method development and validation.

Experimental Protocol: Quantification of "Propyl-drug X" in Human Plasma using GC-MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of "Propyl-drug X" in human plasma. The method involves liquid-liquid extraction, derivatization to 1-iodopropane, and analysis by GC-MS. This compound is used as the internal standard.

1. Materials and Reagents

  • "Propyl-drug X" reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (drug-free, heparinized)

  • Sodium iodide

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas (high purity)

  • Deionized water

2. Preparation of Solutions

  • "Propyl-drug X" Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of "Propyl-drug X" in 10 mL of acetonitrile.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions of "Propyl-drug X" by serial dilution of the stock solution with acetonitrile.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.

  • Derivatizing Agent: Prepare a saturated solution of sodium iodide in acetonitrile.

3. Sample Preparation and Derivatization Workflow

sample_prep plasma 500 µL Plasma Sample (Calibrator, QC, or Unknown) is_add Add 25 µL of Working IS Solution (this compound) plasma->is_add vortex1 Vortex Mix (30 seconds) is_add->vortex1 extract Add 2 mL of Ethyl Acetate vortex1->extract vortex2 Vortex Mix (2 minutes) extract->vortex2 centrifuge Centrifuge (3000 x g, 5 min) vortex2->centrifuge transfer Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen Stream at 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of Saturated Sodium Iodide in Acetonitrile evaporate->reconstitute derivatize Inject into GC-MS (On-column derivatization) reconstitute->derivatize

Caption: Sample preparation and derivatization workflow.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 20°C/min to 150°C

    • Ramp: 30°C/min to 250°C, hold for 2 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Iodopropane (from "Propyl-drug X"): m/z 170 (quantifier), m/z 43 (qualifier)

    • This compound (IS): m/z 177 (quantifier), m/z 49 (qualifier)

5. Calibration and Quality Control

  • Prepare calibration standards by spiking drug-free plasma with appropriate amounts of "Propyl-drug X" working solutions to achieve concentrations ranging from 10 to 2000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples along with the unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (1/x²) is typically used.

Quantitative Data and Method Performance

The following table summarizes the performance characteristics of the described method, demonstrating its suitability for the quantitative analysis of "Propyl-drug X" in human plasma. The data is representative and based on typical performance observed in validated bioanalytical methods.

Validation Parameter Result
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 6.5%
Inter-day Precision (%CV) ≤ 8.2%
Accuracy (% Bias) -7.1% to +5.8%
Mean Extraction Recovery 85.3%
Matrix Effect Minimal (< 10%)

Signaling Pathway/Chemical Transformation

The core of this analytical method relies on the chemical conversion of "Propyl-drug X" into a volatile derivative, 1-iodopropane, which is amenable to GC-MS analysis. This is a nucleophilic substitution reaction where the iodide ion displaces a leaving group from the "Propyl-drug X" molecule.

derivatization_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products drug Propyl-drug X (in extracted sample residue) conditions On-column (High Temperature in GC Injector) drug->conditions reagent Sodium Iodide (NaI) (in Acetonitrile) reagent->conditions product 1-Iodopropane (Volatile derivative for GC-MS) conditions->product side_product Drug Byproduct conditions->side_product

Caption: Derivatization of "Propyl-drug X" to 1-iodopropane.

This compound is a highly effective internal standard for the quantitative analysis of propyl-containing compounds in complex biological matrices like plasma. The detailed GC-MS protocol presented here, utilizing on-column derivatization, offers a sensitive, specific, and reliable method for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in pharmaceutical analysis.

References

Probing Reaction Mechanisms with 1-Iodopropane-d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-Iodopropane-d7 in the mechanistic elucidation of chemical reactions. The strategic substitution of hydrogen with its heavier isotope, deuterium, offers a powerful, non-invasive tool to investigate reaction pathways, determine rate-limiting steps, and understand transition state geometries. This is primarily achieved through the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[1]

Core Principle: The Kinetic Isotope Effect (KIE)

The foundation for using deuterated compounds like this compound in mechanistic studies lies in the Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond.[1] Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step will exhibit a slower reaction rate when hydrogen is substituted with deuterium. The magnitude of this rate change, expressed as the ratio of the rate constants (kH/kD), provides invaluable insight into the reaction mechanism.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE (kH/kD is closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but still influences the reaction rate, often due to changes in hybridization or steric effects.

Applications of this compound in Mechanistic Studies

This compound serves as an excellent probe for a variety of reaction mechanisms, including:

  • Nucleophilic Substitution (Sₙ2 and Sₙ1) Reactions: By comparing the reaction rates of 1-iodopropane (B42940) and this compound with a nucleophile, one can distinguish between Sₙ1 and Sₙ2 pathways. A significant secondary KIE at the α-carbon can help differentiate between the two mechanisms.[1]

  • Elimination (E2 and E1) Reactions: In E2 reactions, where a C-H bond is broken in the rate-determining step, a large primary KIE is expected upon deuteration of the β-carbon. For E1 reactions, the KIE for β-deuteration is expected to be smaller.

  • Radical Reactions: Deuterium labeling can help elucidate the mechanism of radical reactions, such as halogenation or reactions involving radical intermediates.

  • Photodissociation Studies: Investigating the photodissociation dynamics of this compound can provide insights into bond cleavage processes and the nature of excited states.

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for determining the KIE of a reaction between 1-iodopropane and a nucleophile.

Materials:

  • 1-Iodopropane

  • This compound (≥98 atom % D)

  • Nucleophile of interest (e.g., sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Internal standard (for GC/MS or NMR analysis)

  • Quenching solution (e.g., cold deionized water)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical instrumentation (GC/MS or NMR)

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and condensers, prepare the reaction mixtures.

    • Flask 1 (H-reaction): Add a known concentration of 1-iodopropane, the nucleophile, and the internal standard to the anhydrous solvent.

    • Flask 2 (D-reaction): Add the same concentration of this compound, the nucleophile, and the internal standard to the anhydrous solvent.

  • Reaction Initiation: Place both flasks in a constant temperature bath and initiate the reactions simultaneously by adding the final reagent (if not already present).

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching solution.

  • Analysis: Analyze the quenched aliquots using GC/MS or ¹H NMR to determine the concentration of the remaining 1-iodopropane or this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant (ln[reactant]) versus time for both the H-reaction and the D-reaction.

    • The slope of each line will be equal to -k_obs (the observed rate constant).

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD.

Data Presentation:

ReactantRate Constant (k_obs) [s⁻¹]
1-IodopropaneValue
This compoundValue
KIE (kH/kD) Calculated Value

Table 1: Example of a data table for presenting KIE results. The actual values would be determined experimentally.

Expected Results and Interpretation:

  • A KIE significantly greater than 1 suggests that a C-H(D) bond is broken in the rate-determining step.

  • A KIE close to 1 suggests that the C-H(D) bond is not broken in the rate-determining step.

Visualization:

KIE_Experiment_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prep_H Prepare Reaction with 1-Iodopropane React_H Run Reaction H Prep_H->React_H Prep_D Prepare Reaction with This compound React_D Run Reaction D Prep_D->React_D Aliquot_H Take Aliquots (H) React_H->Aliquot_H Aliquot_D Take Aliquots (D) React_D->Aliquot_D Quench_H Quench (H) Aliquot_H->Quench_H Quench_D Quench (D) Aliquot_D->Quench_D Analyze_H Analyze (H) (GC/MS or NMR) Quench_H->Analyze_H Analyze_D Analyze (D) (GC/MS or NMR) Quench_D->Analyze_D Calc_KIE Calculate KIE (kH / kD) Analyze_H->Calc_KIE Analyze_D->Calc_KIE

Workflow for KIE determination.
Protocol 2: Investigating Radical Halogenation using this compound

This protocol describes a competitive experiment to probe the involvement of C-H bond cleavage in the rate-determining step of a radical halogenation reaction.

Materials:

  • Equimolar mixture of 1-Iodopropane and this compound

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • Halogenating agent (e.g., N-bromosuccinimide)

  • Inert solvent (e.g., carbon tetrachloride)

  • Standard laboratory glassware for photochemical or thermal reactions

  • Analytical instrumentation (GC/MS)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for the chosen initiation method (e.g., quartz for photochemical, round-bottom flask for thermal), combine the equimolar mixture of 1-iodopropane and this compound, the halogenating agent, and the radical initiator in the inert solvent.

  • Reaction Initiation: Initiate the reaction by either heating the mixture to the decomposition temperature of the initiator or by irradiating with a suitable UV lamp.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed for a set amount of time (e.g., until ~50% conversion of the starting materials). Stop the reaction and perform a standard work-up to isolate the product mixture.

  • Analysis: Analyze the product mixture by GC/MS to determine the relative ratio of the halogenated products derived from 1-iodopropane and this compound.

  • Data Analysis: The ratio of the products will give a direct measure of the intramolecular KIE.

Data Presentation:

ProductRelative Abundance
Halogenated 1-IodopropaneValue
Halogenated this compoundValue
Product Ratio (H/D) Calculated Value

Table 2: Example of a data table for presenting the product distribution in a competitive radical halogenation experiment.

Visualization:

Radical_Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat or Light Substrate_H 1-Iodopropane Radical->Substrate_H H abstraction Substrate_D This compound Radical->Substrate_D D abstraction Radical_H Propyl Radical Substrate_H->Radical_H Radical_D d7-Propyl Radical Substrate_D->Radical_D Halogenating_Agent Halogenating Agent (e.g., NBS) Radical_H->Halogenating_Agent Radical_D->Halogenating_Agent Product_H Halogenated 1-Iodopropane Halogenating_Agent->Product_H Product_D Halogenated This compound Halogenating_Agent->Product_D New_Radical Succinimdyl Radical Halogenating_Agent->New_Radical New_Radical->Substrate_H Chain propagation

Generalized radical halogenation pathway.

Concluding Remarks

The use of this compound is a versatile and powerful technique for the detailed investigation of chemical reaction mechanisms. By carefully designing experiments to measure the kinetic isotope effect, researchers can gain fundamental insights that are crucial for optimizing synthetic routes, developing new catalysts, and understanding biological processes. The protocols provided herein serve as a starting point for such investigations, and should be adapted and optimized for the specific reaction system under study.

References

Troubleshooting & Optimization

Solving solubility issues with 1-Iodopropane-d7 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Iodopropane-d7 in aqueous solutions.

Physical and Chemical Properties

This compound is the deuterated analog of 1-Iodopropane, where all seven hydrogen atoms have been replaced with deuterium.[1] This substitution has a minimal effect on its physical properties and solubility compared to its non-deuterated counterpart.[2] The compound is a colorless liquid that may discolor upon exposure to light and is classified as a flammable liquid.[3][4]

PropertyValueSource
Molecular Formula C₃D₇I[1]
Molecular Weight 177.04 g/mol [5]
CAS Number 59012-23-6[5]
Density 1.820 g/mL at 25 °C
Boiling Point 101-102 °C
Melting Point -101 °C
Appearance Colorless Liquid[3]
Aqueous Solubility Limited (similar to 1-Iodopropane: 1.1 g/L)[3][4][6]
Storage 2-8°C, protected from light[7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water? A1: this compound is a hydrophobic (nonpolar) molecule due to its alkyl chain, leading to very limited solubility in water, a polar solvent.[3][6] Its non-deuterated form, 1-iodopropane, has a reported solubility of only 1.1 g/L.[3] Complete dissolution in a purely aqueous system at concentrations above this level is not expected.

Q2: Will deuteration significantly change the solubility compared to standard 1-Iodopropane? A2: No, the difference in solubility between a deuterated and non-deuterated solvent is generally very small.[2] You can assume the solubility of this compound is nearly identical to that of 1-Iodopropane.

Q3: The vial of this compound contains a small piece of copper. What is its purpose? A3: The copper chip acts as a stabilizer. Alkyl iodides can slowly decompose upon exposure to light or heat, releasing iodine. The copper neutralizes any acidic byproducts, such as hydroiodic acid, that may form, thus prolonging the shelf life and maintaining the purity of the compound.[7]

Q4: Can I sonicate the mixture to improve solubility? A4: Sonication can help break up small clumps and increase the rate of dissolution for sparingly soluble compounds by increasing the surface area exposed to the solvent. However, it will not increase the intrinsic maximum solubility of this compound in water. If the compound is still not dissolving, you will need to employ a solubilization strategy.

Q5: Are there any safety precautions I should be aware of when handling this compound? A5: Yes. This compound is a flammable liquid and is toxic if inhaled.[5] It can cause skin and serious eye irritation.[5] Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and keep it away from heat, sparks, and open flames.[8]

Troubleshooting Guide for Solubility Issues

If you are experiencing difficulty dissolving this compound in your aqueous medium, follow this troubleshooting workflow.

G cluster_start cluster_q1 cluster_q2 cluster_q3 cluster_solutions start Issue: this compound is insoluble in aqueous solution q1 Can the experimental system tolerate organic co-solvents? start->q1 q2 Are surfactants (detergents) compatible with the assay? q1->q2 No sol1 Solution 1: Use a water-miscible deuterated co-solvent (e.g., DMSO-d6, CD3OD) q1->sol1  Yes q3 Is molecular encapsulation a viable option? q2->q3 No sol2 Solution 2: Employ micellar solubilization using a suitable surfactant q2->sol2  Yes sol3 Solution 3: Form an inclusion complex with cyclodextrins q3->sol3  Yes fail System is incompatible with common solubilization methods. Re-evaluate experimental design. q3->fail No

Caption: Troubleshooting workflow for this compound solubility.

Solution 1: Using a Co-solvent

The most straightforward method to solubilize a hydrophobic compound is to add a water-miscible organic co-solvent. For applications like NMR spectroscopy, using a deuterated co-solvent is essential to avoid interfering signals.[9][10]

  • Recommended Co-solvents: Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Methanol (CD₃OD) are effective for dissolving polar and nonpolar compounds.[9][11]

  • Advantages: Simple, fast, and effective at a wide range of concentrations.

  • Considerations: The co-solvent must not interfere with your downstream experiment (e.g., by inhibiting an enzyme or reacting with other components).

Solution 2: Micellar Solubilization (Surfactants)

Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, effectively dissolving them in the bulk aqueous solution.[12][13]

  • Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used and are generally less denaturing to proteins than ionic surfactants.

  • Advantages: Can significantly increase the apparent water solubility of hydrophobic compounds without using organic solvents.[14]

  • Considerations: Surfactants can interfere with certain biological assays and may be difficult to remove from the sample. The choice of surfactant is critical.[15]

Caption: Micellar encapsulation of this compound.

Solution 3: Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "host-guest" complex.[17][18]

  • Recommended Cyclodextrins: Modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher aqueous solubility than natural β-cyclodextrin and are widely used in drug formulation.[17]

  • Advantages: Biocompatible, effective at creating stable aqueous formulations, and can protect the guest molecule from degradation.[16]

  • Considerations: There is a 1:1 or other stoichiometric relationship between the cyclodextrin and the guest molecule, which must be considered for concentration calculations.[19]

Caption: Cyclodextrin encapsulation of this compound.

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (DMSO-d₆)

This protocol describes the preparation of a stock solution of this compound in an aqueous buffer using DMSO-d₆ as a co-solvent.

  • Preparation: In a clean glass vial, add the required mass of this compound.

  • Co-solvent Addition: Add a small volume of pure DMSO-d₆ (e.g., 10-50 µL) directly to the this compound. Vortex briefly until the compound is fully dissolved in the DMSO-d₆. This creates a concentrated primary stock.

  • Aqueous Dilution: Add your aqueous buffer to the primary stock solution dropwise while vortexing. Continue adding the buffer until the final desired volume and concentration are reached.

  • Observation: The final solution should be clear and free of any visible precipitate or oily droplets. If the solution becomes cloudy, the solubility limit has been exceeded, and a higher percentage of co-solvent may be required.

Protocol 2: Micellar Solubilization using Tween® 80

This protocol uses a non-ionic surfactant to create micelles that encapsulate this compound.

  • Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer. The CMC of Tween® 80 is approximately 0.012 g/L, so a 10% solution is well above the concentration needed for micelle formation.

  • Final Surfactant Concentration: In a new vial, dilute the 10% Tween® 80 stock with your buffer to achieve a final working concentration (e.g., 0.5% - 2.0%).

  • Compound Addition: Add the required mass or volume of this compound directly to the surfactant-containing buffer.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. Gentle heating (30-40°C) or sonication can be used to accelerate the encapsulation process.

  • Equilibration: Allow the solution to equilibrate at room temperature for at least 30 minutes. The final solution should be clear.

Protocol 3: Inclusion Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol outlines the formation of a soluble complex between this compound and HP-β-CD.

  • Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the aqueous buffer. A typical starting concentration is 1-5% (w/v). Stir until the HP-β-CD is fully dissolved.

  • Compound Addition: Add the this compound directly to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and stir the mixture vigorously at room temperature. This process can take several hours to reach equilibrium. An orbital shaker or magnetic stirrer is recommended.

  • Filtration (Optional): If any undissolved material remains after prolonged stirring, it may indicate that the complexation capacity has been exceeded. In this case, the solution can be filtered through a 0.22 µm syringe filter to remove any excess, un-complexed this compound, yielding a saturated, clear solution of the complex.

References

Identifying degradation products of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodopropane-d7. The information is designed to help identify and troubleshoot potential degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like its non-deuterated analog, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: In the presence of water or other nucleophiles, this compound can undergo nucleophilic substitution (SN2) to form propan-1-d7-ol and hydroiodic acid. This process can be accelerated by elevated temperatures and is influenced by the pH of the medium.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond. This generates propyl-d7 radicals and iodine radicals, which can lead to a variety of secondary products, including propene-d7, propane-d14, and molecular iodine. The presence of oxygen can further lead to oxidized products.

Q2: I've noticed a yellow or brownish tint in my this compound. What does this indicate?

A2: A yellow or brownish discoloration is a common indicator of degradation.[1] This is typically due to the formation of molecular iodine (I₂) resulting from photolytic or oxidative degradation. To minimize this, it is crucial to store this compound in an amber vial or otherwise protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended refrigerated temperature.[2][3] Many commercial preparations include a copper stabilizer to scavenge iodine.[2][3][4]

Q3: My analytical results show the presence of propan-1-d7-ol. What is the likely cause?

A3: The presence of propan-1-d7-ol is a strong indication of hydrolytic degradation. This can occur if the this compound has been exposed to moisture. Ensure all solvents are anhydrous and that reactions are performed under dry, inert conditions to minimize hydrolysis.

Q4: Can this compound undergo elimination reactions?

A4: Yes, under basic conditions, this compound can undergo an elimination reaction (E2) to form propene-d6 (B73919) and an iodide ion. The use of strong, non-nucleophilic bases will favor this pathway.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound and its potential degradation products.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new, unexpected peaks in GC-MS or LC-MS analysis. Degradation of this compound.1. Confirm Identity of Peaks: Compare the mass spectra of the new peaks with the expected fragmentation patterns of potential degradation products (see Table 1).2. Review Storage and Handling: Ensure the compound was stored protected from light and moisture. Verify the integrity of the container seal.3. Check Solvent Purity: Analyze the solvent blank to rule out impurities from the solvent.4. Minimize Exposure to Light: Prepare samples in a dimly lit environment or use amber vials.
Inconsistent results or poor reproducibility in kinetic studies. Ongoing degradation of the starting material during the experiment.1. Prepare Fresh Solutions: Use freshly prepared solutions of this compound for each experiment.2. Control Temperature: Maintain a constant and appropriate temperature throughout the experiment, as heat can accelerate degradation.3. Use an Internal Standard: Incorporate a stable, non-reactive internal standard to normalize for any variations in sample preparation or instrument response.
Low assay value for this compound. Significant degradation has occurred.1. Acquire a New Lot: If significant degradation is suspected in the stock material, obtain a new, unopened vial.2. Re-evaluate Storage Conditions: Ensure storage is at the recommended 2-8°C in a dark, dry location.[2]
Precipitate formation in the sample vial. Formation of silver iodide when using aqueous silver nitrate (B79036) to test for hydrolysis.This is an expected observation in experiments designed to measure the rate of hydrolysis. The rate of precipitate formation is proportional to the rate of hydrolysis.[5][6][7]

Potential Degradation Products of this compound

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Common Analytical Technique(s) Expected Mass Spectrum Fragments (m/z)
Propan-1-d7-olC₃D₇OH67.14GC-MS, LC-MS67 (M+), 48 (M-CD₃), 34 (CD₂OH)
Propene-d6C₃D₆48.12GC-MS (Headspace)48 (M+), 47 (M-D), 33 (M-CD₃)
Propane-d8C₃D₈52.16GC-MS (Headspace)52 (M+), 36 (M-CD₄)
Di-n-propyl-d14 etherC₆D₁₄O116.27GC-MS, LC-MS116 (M+), 73 (M-C₃D₇), 49 (C₃D₇)
IodineI₂253.81UV-Vis, LC-MS127 (I)

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound and Volatile Degradation Products
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with electron ionization (EI) capability.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Scan Rate: 2 scans/second.

  • Sample Preparation: Dilute the this compound sample in a suitable anhydrous solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 100 µg/mL. For headspace analysis of highly volatile products like propene-d6, incubate a sealed vial containing the sample at a controlled temperature before injecting the headspace vapor.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation / Elimination Iodo This compound Propanol Propan-1-d7-ol Iodo->Propanol + H₂O (SN2) Iodo2 This compound Propene Propene-d6 Iodo2->Propene Base (E2) or hv Iodine Iodine (I₂) Iodo2->Iodine hv ExperimentalWorkflow Sample This compound Sample Prep Sample Preparation (Dilution in Anhydrous Solvent) Sample->Prep Analysis GC-MS or LC-MS Analysis Prep->Analysis Data Data Processing (Peak Integration, Spectral Library Search) Analysis->Data Report Identification & Quantification of Degradation Products Data->Report

References

Troubleshooting poor signal intensity with 1-Iodopropane-d7 in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Iodopropane-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding poor signal intensity and other related issues encountered during mass spectrometry (MS) experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor signal intensity with this compound in your MS analysis.

Q1: I am observing a weak or no signal for this compound. What are the initial steps I should take?

A sudden and complete loss of signal for an internal standard (IS) across all samples often points to a systemic issue. A logical first step is to systematically investigate the sample preparation, the liquid chromatography (LC) or gas chromatography (GC) system, and the mass spectrometer (MS).[1]

Initial Checks:

  • Verify IS Addition: Confirm that the this compound internal standard solution was added to all samples. Human error in this step is a common cause of signal loss.[1]

  • Check IS Solution Integrity: Ensure the this compound solution was prepared correctly and has not degraded. Prepare a fresh dilution and re-inject.

  • LC/GC System Check: Look for leaks, verify mobile/carrier gas flow rates, and ensure the correct column is installed and properly conditioned.[1]

  • MS System Check: Confirm that the correct MS method, including the specific transition for this compound, is being used.[1]

Q2: My this compound signal is inconsistent and shows high variability between samples. What could be the cause?

High variability in the internal standard signal suggests that individual samples are being affected differently. The most probable causes are related to sample preparation inconsistencies or matrix effects.[1]

Potential Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Pipetting Errors: Inaccurate or inconsistent dispensing of the this compound solution can lead to significant signal variation.

    • Variable Extraction Recovery: If this compound is used to monitor extraction efficiency, variability in this step will be reflected in the signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. This is a major cause of signal variability.

To diagnose matrix effects, a post-extraction spike experiment is recommended.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment helps determine if the sample matrix is affecting the this compound signal.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the IS). After extraction, spike the this compound at the same working concentration into the extracted matrix.

  • Analyze both sets of samples using your established LC-MS or GC-MS method.

  • Compare the peak areas of this compound in both sets.

Data Interpretation:

ObservationInterpretationRecommended Action
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.Optimize chromatography to separate this compound from interfering matrix components. Consider alternative sample cleanup methods.
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.Dilute the sample to reduce the concentration of enhancing matrix components.
Peak areas in both sets are comparable.The matrix has a minimal effect on the this compound signal.Investigate other potential causes of signal variability, such as sample preparation inconsistencies.

Q3: The retention time for my this compound is shifting. Why is this happening?

Retention time shifts for deuterated internal standards are a known phenomenon due to the deuterium (B1214612) isotope effect. This can lead to slight differences in retention times between the non-deuterated analyte and this compound.

Troubleshooting Steps:

  • Confirm Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting. A slight separation can expose them to different matrix environments, leading to inaccurate quantification.

  • Adjust Chromatography: If the separation is significant, modify the chromatographic method to improve co-elution. This may involve adjusting the gradient profile or changing the column.

Frequently Asked Questions (FAQs)

Q4: What is the expected molecular weight and mass for this compound?

The molecular formula for this compound is C₃D₇I.

  • Average Molecular Weight: Approximately 177.04 g/mol .

  • Monoisotopic Mass: Approximately 177.00319 Da.

Q5: What are the common adducts I might see with this compound in ESI-MS?

Adduct IonMass Difference
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0334

The formation of these adducts can be influenced by the mobile phase composition and the presence of salts in the sample.

Q6: Could the deuterium label on this compound be exchanging?

Deuterium exchange, or H/D exchange, can occur, leading to a loss of the deuterated signal. However, the deuterium atoms in this compound are on carbon atoms, which are generally stable and not prone to exchange under typical chromatographic conditions. H/D exchange is more of a concern for deuterated standards with labels on heteroatoms like oxygen, nitrogen, or sulfur. To minimize any potential for exchange, it is advisable to:

  • Avoid highly acidic or basic conditions during sample preparation and in the mobile phase.

  • Prepare stock solutions and store standards in aprotic solvents like acetonitrile (B52724) or methanol (B129727) when possible.

Q7: What ionization technique is best for this compound?

The choice of ionization technique depends on the matrix and the properties of the analyte you are quantifying with this compound as an internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Electron Ionization (EI) is a common technique for volatile compounds like 1-Iodopropane. EI is a "hard" ionization technique that can cause extensive fragmentation, which can be useful for structural confirmation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI): A "soft" ionization technique suitable for a wide range of compounds. It is, however, more susceptible to matrix effects and ion suppression.

    • Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization technique, but it can be less prone to matrix effects for certain compounds compared to ESI.

Q8: How can I improve the signal intensity of this compound at the instrument level?

  • Ion Source Cleaning: A dirty ion source is a common cause of poor signal intensity. Regular cleaning is crucial for maintaining sensitivity.

  • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. This will optimize ion transmission and detection.

  • Optimize Source Parameters: Experiment with ion source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for this compound.

Visual Guides

Troubleshooting Workflow for Poor this compound Signal

TroubleshootingWorkflow Start Poor or No Signal for This compound Check_IS Verify IS Addition and Solution Integrity Start->Check_IS Check_System Check LC/GC-MS System for Errors Start->Check_System Signal_Variability Is Signal Highly Variable? Check_IS->Signal_Variability Check_System->Signal_Variability Matrix_Effects Suspect Matrix Effects Signal_Variability->Matrix_Effects Yes Investigate_Prep Investigate Sample Preparation Consistency Signal_Variability->Investigate_Prep No Post_Spike_Exp Perform Post-Extraction Spike Experiment Matrix_Effects->Post_Spike_Exp Optimize_Chrom Optimize Chromatography or Sample Cleanup Post_Spike_Exp->Optimize_Chrom Resolved Signal Restored Optimize_Chrom->Resolved Investigate_Prep->Resolved

Caption: A step-by-step workflow for troubleshooting poor this compound signal.

Logical Relationship of Factors Affecting Signal Intensity

FactorsSignalIntensity cluster_Sample_Prep cluster_Chromatography cluster_MS_Conditions Signal_Intensity This compound Signal Intensity Sample_Prep Sample Preparation Signal_Intensity->Sample_Prep Chromatography Chromatography Signal_Intensity->Chromatography MS_Conditions MS Conditions Signal_Intensity->MS_Conditions IS_Addition IS Addition Sample_Prep->IS_Addition Extraction Extraction Efficiency Sample_Prep->Extraction Matrix Matrix Components Sample_Prep->Matrix Coelution Co-elution with Analyte Chromatography->Coelution Peak_Shape Peak Shape Chromatography->Peak_Shape Ionization Ionization Efficiency MS_Conditions->Ionization Source_Cleanliness Ion Source Cleanliness MS_Conditions->Source_Cleanliness Tuning Instrument Tuning MS_Conditions->Tuning

References

Technical Support Center: Optimizing Derivatization Protocols with 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization protocols using 1-Iodopropane-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 1-iodopropane, with seven deuterium (B1214612) atoms replacing the hydrogen atoms.[1][2][3] Its primary application is in quantitative proteomics and metabolomics as an isotopic labeling reagent.[2] It is used to introduce a stable isotope tag onto molecules, typically at nucleophilic sites such as thiols (e.g., cysteine residues in peptides) and amines, enabling accurate quantification by mass spectrometry. The mass difference of +7 Da between the labeled and unlabeled analyte allows for their distinction and ratiometric analysis.

Q2: What functional groups can be derivatized with this compound?

A2: this compound is an alkylating agent that reacts with nucleophilic functional groups. The most common target is the thiol group (-SH) of cysteine residues in proteins and peptides. Other potential targets include primary and secondary amines, although the reaction conditions might need to be optimized for efficient derivatization.

Q3: Why is pH important for the derivatization reaction?

A3: The efficiency of the alkylation reaction with this compound is highly dependent on pH. For the derivatization of thiols, the reaction proceeds via an S_N2 mechanism where the deprotonated thiol group (thiolate anion, -S⁻) acts as the nucleophile. Since the pKa of the cysteine thiol group is approximately 8.7, the reaction is typically performed under basic conditions (pH 8-9) to ensure a sufficient concentration of the more nucleophilic thiolate anion.

Q4: How can I confirm the success of the derivatization reaction?

A4: The success of the derivatization can be confirmed using mass spectrometry. A successful reaction will result in a mass shift of +7 Da for each incorporated this compound molecule. For example, a peptide containing one cysteine residue will show an increase in its monoisotopic mass of 7 Da after derivatization.

Troubleshooting Guides

Issue 1: Low Derivatization Yield / Incomplete Reaction

Possible Causes & Solutions

  • Suboptimal pH: The pH of the reaction mixture may not be optimal for the nucleophilicity of the target functional group.

    • Solution: For thiol derivatization, ensure the pH is between 8 and 9 to facilitate the formation of the thiolate anion. For other functional groups, a different pH might be required. Consider performing a pH optimization experiment.

  • Insufficient Reagent Concentration: The molar ratio of this compound to the analyte may be too low.

    • Solution: Increase the molar excess of this compound. A 10 to 20-fold molar excess over the concentration of reducible cysteine residues is a good starting point.

  • Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion.

    • Solution: Increase the incubation time (e.g., from 30 minutes to 1 hour) and/or the reaction temperature (e.g., from room temperature to 37°C). However, be cautious of potential side reactions at higher temperatures.

  • Presence of Reducing Agents: Residual reducing agents (e.g., DTT, TCEP) can compete with the analyte for reaction with this compound.

    • Solution: While a reducing agent is necessary to reduce disulfide bonds prior to alkylation, an excessive amount can quench the alkylating reagent. Use the minimum concentration of reducing agent required and consider a purification step after reduction if possible.

  • Reagent Degradation: this compound may have degraded due to improper storage.

    • Solution: Store this compound according to the manufacturer's instructions, typically in a cool, dark place. Use a fresh aliquot of the reagent for your experiments.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Derivatization Yield check_ph Verify Reaction pH (e.g., pH 8-9 for thiols) start->check_ph increase_reagent Increase Molar Excess of this compound check_ph->increase_reagent pH is optimal successful Yield Improved check_ph->successful pH was incorrect optimize_conditions Optimize Incubation Time & Temperature increase_reagent->optimize_conditions Yield still low increase_reagent->successful Concentration was too low check_reagent_quality Use Fresh Reagent optimize_conditions->check_reagent_quality Yield still low optimize_conditions->successful Conditions were suboptimal check_reagent_quality->successful If all else fails

Caption: Troubleshooting workflow for low derivatization yield.

Issue 2: Side Reactions and Over-Alkylation

Possible Causes & Solutions

  • Excessive Reagent Concentration: A very high concentration of this compound can lead to non-specific reactions with other nucleophilic residues.

    • Solution: Reduce the molar excess of this compound. Perform a titration experiment to find the optimal concentration that maximizes the derivatization of the target site while minimizing side reactions.

  • High Temperature or Prolonged Reaction Time: Harsh reaction conditions can promote side reactions.

    • Solution: Decrease the reaction temperature and/or incubation time. Room temperature for 30-60 minutes is often a good starting point.

  • Reaction with Other Nucleophiles: Besides thiols, other residues like lysine, histidine, and the N-terminus of peptides can be alkylated, especially at higher pH.

    • Solution: Carefully control the pH. While a basic pH is needed for thiol deprotonation, a very high pH can increase the nucleophilicity of other residues. If over-alkylation persists, consider lowering the pH slightly.

Quantitative Data Summary

ParameterRecommended RangePotential Issue if Outside RangeReference
pH 8.0 - 9.0 (for thiols)Low yield (if < 8.0), Increased side reactions (if > 9.0)
This compound Concentration 10-20 mM (for ~1-2 mM peptide)Incomplete reaction (if too low), Over-alkylation (if too high)
Reaction Temperature Room Temperature to 37°CSlow reaction (if too low), Increased side reactions (if too high)
Reaction Time 30 - 60 minutesIncomplete reaction (if too short), Increased side reactions (if too long)

Detailed Experimental Protocol: Derivatization of Cysteine Residues in a Peptide Standard

This protocol provides a general workflow for the derivatization of a peptide containing cysteine residues using this compound.

1. Reagents and Materials:

  • Peptide standard with known cysteine content

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.5)

  • Dithiothreitol (DTT) solution (200 mM in water)

  • This compound

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Quenching solution (e.g., 500 mM DTT)

  • Water (LC-MS grade)

2. Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Reaction Quenching & Cleanup dissolve_peptide 1. Dissolve Peptide in NH4HCO3 buffer add_dtt 2. Add DTT (Final conc. 5 mM) dissolve_peptide->add_dtt incubate_reduction 3. Incubate at 56°C for 30 min add_dtt->incubate_reduction add_iodopropane 4. Add this compound (Final conc. 15 mM) incubate_reduction->add_iodopropane incubate_alkylation 5. Incubate in dark at RT for 30 min add_iodopropane->incubate_alkylation quench_reaction 6. Quench with DTT (Final conc. 10 mM) incubate_alkylation->quench_reaction cleanup 7. Desalt and Concentrate (e.g., C18 ZipTip) quench_reaction->cleanup lcms_analysis 8. LC-MS/MS Analysis cleanup->lcms_analysis

Caption: General workflow for peptide derivatization with this compound.

3. Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the peptide standard in 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.

  • Reduction of Disulfide Bonds: Add DTT solution to the peptide solution to a final concentration of 5 mM. Incubate the mixture at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Prepare a stock solution of this compound in ACN. Add the this compound stock solution to the reduced peptide solution to a final concentration of approximately 15 mM. Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding DTT solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup: Desalt the derivatized peptide solution using a C18 ZipTip or a similar solid-phase extraction method to remove excess reagents and buffer salts.

  • LC-MS/MS Analysis: Reconstitute the cleaned, derivatized peptide in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS to confirm the mass shift and quantify the peptide.

References

Preventing isotopic exchange in experiments with 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Iodopropane-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

A1: Isotopic exchange, in this context, refers to the unintentional replacement of deuterium (B1214612) (D) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment. This process, also known as H/D back-exchange, can lead to a loss of isotopic purity in your starting material and final product.[1] This is a significant concern as it can impact the accuracy of quantitative analyses (e.g., in mass spectrometry-based assays where this compound is used as an internal standard) and can complicate the interpretation of mechanistic studies.[2]

Q2: What are the primary experimental factors that can induce isotopic exchange in this compound?

A2: The primary factors that can induce H/D exchange are:

  • Protic Solvents: Solvents with acidic protons, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can act as a source of hydrogen atoms and facilitate exchange.[1]

  • Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the H/D exchange process.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for isotopic exchange to occur.

  • Presence of Moisture: Even trace amounts of water in reagents or solvents can contribute to the loss of deuterium over time.

Q3: Which type of solvent is recommended for reactions involving this compound to minimize isotopic exchange?

A3: Anhydrous aprotic solvents are highly recommended. These solvents lack acidic protons and therefore do not readily participate in H/D exchange.[1] Commonly used examples include:

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Toluene

It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

Q4: How can I store this compound to maintain its isotopic purity?

A4: To maintain the isotopic purity of this compound during storage, it is recommended to:

  • Store in a tightly sealed container, preferably an amber glass vial to protect from light.

  • Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.

Troubleshooting Guide: Unexpected Deuterium Loss

This guide is intended to help you troubleshoot experiments where you observe a lower-than-expected level of deuterium incorporation in your product when using this compound.

Table 1: Summary of Potential Causes and Solutions for Deuterium Loss
Symptom Potential Cause Recommended Action
Low deuterium enrichment in the final product confirmed by Mass Spectrometry or NMR. Use of protic solvents (e.g., methanol, water) in the reaction or workup.Switch to anhydrous aprotic solvents (THF, DMF, DCM). If a protic solvent is unavoidable in the workup, minimize contact time and use deuterated protic solvents (e.g., D₂O, MeOD) where possible.
Presence of acidic or basic impurities in reagents or on glassware.Use freshly purified reagents. Ensure all glassware is thoroughly dried and, if necessary, acid-washed and oven-dried before use.
High reaction temperatures.Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Introduction of atmospheric moisture during the reaction setup or workup.Handle all reagents and solvents under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox). Use syringe-septum techniques for liquid transfers.
Inconsistent deuterium levels across different batches of the same reaction. Variability in the dryness of solvents and reagents.Standardize the procedure for drying solvents and handling reagents. Always use freshly opened anhydrous solvents or solvents from a solvent purification system.
Inconsistent workup procedures.Develop and adhere to a standardized workup protocol, minimizing exposure to protic and/or non-deuterated solvents.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using this compound under Anhydrous Aprotic Conditions

This protocol provides a general guideline for an alkylation reaction with a generic nucleophile (Nu⁻) to minimize isotopic exchange.

Materials:

  • This compound

  • Nucleophile (e.g., sodium salt of an alcohol, amine, or carbanion)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Anhydrous reaction vessel (e.g., oven-dried round-bottom flask with a magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles for transfers

Procedure:

  • Reaction Setup: Under a positive pressure of inert gas, add the nucleophile to the reaction vessel.

  • Solvent Addition: Add the anhydrous aprotic solvent via syringe. Stir the mixture until the nucleophile is fully dissolved or suspended.

  • Addition of this compound: Slowly add this compound to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a non-protic reagent if possible. If an aqueous workup is necessary, use deuterated water (D₂O) and deuterated solvents for extraction to minimize back-exchange.

  • Purification: Purify the product using standard techniques such as column chromatography, using anhydrous solvents as the eluent.

Protocol 2: Quantification of Deuterium Enrichment using Quantitative ¹H NMR (qNMR)

This protocol describes how to determine the isotopic purity of a product synthesized using this compound.

Materials:

  • Deuterated product

  • High-purity internal standard with a known concentration and a singlet in a clean region of the ¹H NMR spectrum.

  • Anhydrous deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the purified, dry deuterated product and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated NMR solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery (typically 5 times the longest T₁ value).

    • Use a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal of the internal standard and the residual proton signals on the propyl chain of your product.

    • Calculate the molar amount of the product and the residual protons at each position.

    • Determine the percentage of deuterium incorporation at each position.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup Assemble under Inert Atmosphere prep_reagents->setup prep_glassware Oven-Dry Glassware prep_glassware->setup add_reagents Add Reactants & this compound setup->add_reagents react Run Reaction at Controlled Temperature add_reagents->react workup Quench & Extract (use deuterated solvents if possible) react->workup purify Purify Product (e.g., Chromatography) workup->purify analysis Analyze Deuterium Content (NMR, MS) purify->analysis

Caption: Experimental workflow for minimizing isotopic exchange.

troubleshooting_guide start Deuterium Loss Detected? check_solvents Check Solvents: Protic or Aprotic? start->check_solvents Yes check_conditions Review Reaction Conditions: Acidic/Basic? High Temp? check_solvents->check_conditions Aprotic solution_solvent Switch to Anhydrous Aprotic Solvents check_solvents->solution_solvent Protic check_handling Evaluate Handling Technique: Inert Atmosphere? Anhydrous? check_conditions->check_handling Neutral & Low Temp solution_conditions Neutralize pH, Lower Temperature check_conditions->solution_conditions Yes solution_handling Implement Strict Anhydrous/Inert Techniques check_handling->solution_handling No end Re-run Experiment & Analyze check_handling->end Yes solution_solvent->end solution_conditions->end solution_handling->end

Caption: Troubleshooting logic for deuterium loss.

References

Common interferences in the analysis of 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodopropane-d7. The information provided addresses common interferences and issues encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC/MS analysis of this compound?

A1: Common interferences in the GC/MS analysis of this compound can be categorized as follows:

  • Co-eluting Species: Other volatile or semi-volatile compounds in the sample matrix that have similar retention times to this compound can cause overlapping peaks, leading to inaccurate quantification.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce background ions that may interfere with the detection of the analyte.

  • Contamination from Sample Preparation: Solvents, reagents, and labware used during sample preparation can introduce contaminants that may co-elute with or have similar mass fragments to this compound.

  • Isotopic Variants: The presence of partially deuterated or non-deuterated 1-iodopropane (B42940) can interfere with the quantification of the fully deuterated standard.

Q2: I am observing unexpected peaks in the NMR spectrum of my this compound sample. What could be the cause?

A2: Unexpected peaks in the NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protons in the deuterated NMR solvent are a common source of extraneous peaks. Water is also a frequent contaminant.[1][2][3][4]

  • Contaminants from Labware: Traces of cleaning agents or other previously analyzed compounds can leach from NMR tubes and other glassware.

  • Degradation Products: this compound may degrade over time, especially if exposed to light or high temperatures, leading to the formation of impurities with distinct NMR signals.

  • Isotopic Impurities: The presence of 1-Iodopropane with incomplete deuterium (B1214612) labeling will result in additional proton signals in the ¹H NMR spectrum.

Q3: Can isotopic back-exchange (H/D exchange) occur with this compound during analysis?

A3: Isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms, can be a concern under certain conditions. While the C-D bond is generally stable, exchange can be catalyzed by acidic or basic sites in the analytical system (e.g., on the GC liner or column) or by the sample matrix itself.[5][6][7] The presence of active hydrogen sources, such as water, can also facilitate this process.

Q4: How can I assess the isotopic purity of my this compound standard?

A4: The isotopic purity of this compound can be determined using mass spectrometry. By analyzing the relative intensities of the molecular ion peak of the deuterated compound (m/z 177) and the corresponding non-deuterated compound (m/z 170), the percentage of deuterium incorporation can be calculated. It is important to also look for peaks corresponding to partially deuterated species.

Troubleshooting Guides

GC/MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet or column can interact with the analyte. This is particularly relevant for halogenated compounds.

  • Solution:

    • Use a deactivated inlet liner and ensure it is replaced regularly.

    • Perform column conditioning according to the manufacturer's instructions to passivate active sites.

    • Consider using a guard column to protect the analytical column from non-volatile residues.

Issue 2: Inconsistent Retention Time

  • Possible Cause: Variations in oven temperature programming, carrier gas flow rate, or column degradation can lead to shifts in retention time.

  • Solution:

    • Verify the GC oven temperature calibration and the carrier gas flow controller.

    • Check for leaks in the system.

    • Trim the first few centimeters of the column to remove any accumulated non-volatile material.

Issue 3: Unexpected Fragment Ions in the Mass Spectrum

  • Possible Cause: This could be due to co-eluting impurities, background noise, or degradation of the analyte in the hot injector or mass spectrometer source.

  • Solution:

    • Analyze a blank solvent injection to identify background ions.

    • Optimize the injection temperature to minimize thermal degradation.

    • Check the mass spectrum of the peak against a library or a previously run standard to confirm its identity. The mass spectrum of non-deuterated 1-iodopropane shows a characteristic base peak at m/z 43 ([C₃H₇]⁺) and a molecular ion at m/z 170.[3][8] For this compound, the corresponding fragments would be expected at m/z 50 ([C₃D₇]⁺) and a molecular ion at m/z 177.

NMR Analysis

Issue 1: Broad Peaks

  • Possible Cause:

    • Poor shimming of the magnetic field.

    • Presence of paramagnetic impurities.

    • High sample viscosity.

  • Solution:

    • Re-shim the spectrometer before acquiring the spectrum.

    • Ensure the sample and the NMR tube are free from particulate matter.

    • If the sample is highly concentrated, dilute it to reduce viscosity.

Issue 2: Water Peak Obscuring Analyte Signals

  • Possible Cause: Contamination of the deuterated solvent or the sample with water.

  • Solution:

    • Use high-purity deuterated solvents and store them under an inert atmosphere.[3][4]

    • Dry the NMR tube and other glassware in an oven before use.

    • Employ solvent suppression techniques available on the NMR spectrometer.

Data Presentation

Table 1: Common Fragment Ions in the Mass Spectra of 1-Iodopropane and this compound

Fragment IonFormula (1-Iodopropane)m/z (1-Iodopropane)Formula (this compound)m/z (this compound)
Molecular Ion[C₃H₇I]⁺170[C₃D₇I]⁺177
Propyl Cation[C₃H₇]⁺43[C₃D₇]⁺50
Ethyl Cation[C₂H₅]⁺29[C₂D₅]⁺34
Loss of Iodine[C₃H₇]⁺43[C₃D₇]⁺50
Loss of Propyl[I]⁺127[I]⁺127

Note: The fragmentation pattern of this compound is predicted based on the fragmentation of 1-iodopropane and general principles of mass spectrometry for deuterated compounds.

Table 2: ¹H NMR Chemical Shifts for 1-Iodopropane in CDCl₃

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃-~1.02Triplet3
-CH₂-~1.85Sextet2
-CH₂-I~3.18Triplet2

Source: Data compiled from typical ¹H NMR spectra of 1-iodopropane.[1][9]

Experimental Protocols

Protocol 1: GC/MS Analysis of this compound

  • Sample Preparation: Dilute the this compound standard in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

Protocol 2: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum to check for the presence of any residual proton signals, which would indicate isotopic impurities.

    • Acquire a ¹³C NMR spectrum for structural confirmation.

    • Acquire a ²H (Deuterium) NMR spectrum to observe the deuterium signals directly.

Visualizations

GCMS_Troubleshooting cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Troubleshooting Step Symptom Inaccurate Quantification Coelution Co-eluting Impurity Symptom->Coelution leads to Degradation Analyte Degradation Symptom->Degradation IsotopeExchange H/D Exchange Symptom->IsotopeExchange MatrixEffect Matrix Effects Symptom->MatrixEffect OptimizeMethod Optimize GC Method (e.g., temperature ramp) Coelution->OptimizeMethod address with CheckLiner Use Deactivated Inlet Liner Degradation->CheckLiner LowerTemp Lower Injector Temperature Degradation->LowerTemp DrySystem Ensure Anhydrous Conditions IsotopeExchange->DrySystem MatrixMatched Use Matrix-Matched Calibrators MatrixEffect->MatrixMatched

Caption: Troubleshooting workflow for inaccurate quantification in GC/MS analysis.

NMR_Troubleshooting cluster_problem Problem cluster_diagnosis Diagnosis cluster_action Action Problem Unexpected Peaks in ¹H NMR Spectrum Solvent Solvent Impurities (H₂O, residual solvent) Problem->Solvent Contamination Contamination from Labware Problem->Contamination IsotopicImpurity Incomplete Deuteration Problem->IsotopicImpurity UseHighPurity Use High-Purity Deuterated Solvent Solvent->UseHighPurity DryGlassware Oven-Dry All Glassware Contamination->DryGlassware CheckPurity Verify Isotopic Purity by Mass Spectrometry IsotopicImpurity->CheckPurity

Caption: Diagnostic workflow for unexpected peaks in the ¹H NMR spectrum.

References

Technical Support Center: Purification of 1-Iodopropane-d7 Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals working with 1-iodopropane-d7. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of deuterated compounds derived from reactions involving this compound.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during the purification of your target molecule.

Problem / ObservationPotential CausesRecommended Solutions
Low Isotopic Purity: ¹H NMR or Mass Spectrometry shows a significant amount of the non-deuterated (d0) product.1. Incomplete Deuteration of Starting Material: The this compound used may have contained significant protonated impurities. 2. H/D Exchange: Isotopic scrambling may have occurred during the reaction or purification if acidic protons are present or if conditions (e.g., pH, temperature) are too harsh.[1] 3. Contamination: Accidental introduction of proton sources (e.g., water, non-deuterated solvents).1. Verify Starting Material: Always check the isotopic purity of the starting this compound via NMR or MS before use. 2. Optimize Conditions: For compounds with potentially labile deuterium (B1214612) atoms, use aprotic solvents and maintain neutral pH throughout the purification process.[1] 3. Use Anhydrous Solvents: Ensure all solvents and glassware are thoroughly dried to prevent H/D exchange.[1] 4. Chromatographic Separation: Employ high-resolution techniques like preparative HPLC, which can sometimes separate deuterated and non-deuterated compounds.[2][3]
Presence of Unreacted this compound: The final product is contaminated with the starting alkyl iodide.1. Incomplete Reaction: The reaction may not have gone to completion. 2. Similar Polarity: The starting material and product may have very similar polarities, making separation by standard chromatography difficult.1. Chemical Scavenging: Add a nucleophilic scavenging agent to the crude reaction mixture to react with the excess alkyl halide. Options include water-soluble or solid-support-bound nucleophiles, which form products that are easily removed by extraction or filtration. 2. Distillation: If there is a sufficient boiling point difference between the product and this compound, fractional distillation under reduced pressure can be effective. 3. Optimized Chromatography: Use a shallow gradient and/or a different stationary phase to improve resolution. Dry loading the sample onto silica (B1680970) can also enhance separation.
Difficulty Separating Isotopologues via Chromatography: Deuterated and non-deuterated compounds co-elute during flash chromatography or HPLC.1. Subtle Polarity Differences: The C-D bond is slightly shorter and stronger than the C-H bond, leading to very small differences in polarity and intermolecular interactions. This makes chromatographic separation challenging.1. Switch Stationary Phase: Change the column chemistry. For example, moving from a standard C18 column to a phenyl-hexyl or an embedded polar group phase can alter selectivity. 2. Modify Mobile Phase: Switch the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter interactions with the stationary phase. 3. Preparative HPLC: This technique offers higher resolution than standard flash chromatography and is often necessary for separating isotopologues. 4. Gas Chromatography (GC): For volatile compounds, high-efficiency GC columns can effectively separate deuterated and non-deuterated isomers due to the "inverse isotope effect," where the heavier deuterated compound often elutes first.
Product Degradation or Isotopic Scrambling on Silica Gel: The desired product is lost or its isotopic purity decreases after flash chromatography.1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds or catalyze H/D exchange.1. Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine (B128534) in the eluent) or use neutral alumina (B75360) as the stationary phase. 2. Alternative Methods: Consider purification techniques that avoid acidic conditions, such as preparative HPLC with a neutral mobile phase or crystallization.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for determining the chemical and isotopic purity of my final product?

A1: The two primary techniques are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HRMS is excellent for determining isotopic enrichment by analyzing the relative abundance of different isotopologue ions.

  • NMR (specifically ¹H and ²H NMR) confirms the specific positions of the deuterium labels and can provide quantitative information on isotopic purity at different sites within the molecule.

Q2: Can the deuterium in my product affect its retention time in chromatography?

A2: Yes, but the effect is often subtle. The carbon-deuterium (C-D) bond's slightly different properties compared to a carbon-hydrogen (C-H) bond can cause small changes in retention time. In reverse-phase HPLC, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts. This small difference can sometimes be exploited for separation with a highly optimized method.

Q3: How can I remove unreacted electrophiles like this compound from my reaction mixture before purification?

A3: A common strategy is to use a scavenger. This involves adding a substance that reacts selectively with the excess electrophile. For an alkyl halide like this compound, nucleophilic scavengers are effective. This can include adding water-soluble amines or using polymer-bound scavengers (e.g., poly-4-vinyl pyridine) which, after reaction, can be easily removed by an aqueous wash or simple filtration.

Q4: What should I consider when scaling up a purification from an analytical method to a preparative one?

A4: When scaling up from analytical to preparative HPLC, several factors must be adjusted to maintain the separation. Key scalable factors include the eluent flow rate, column internal diameter, sample volume, and gradient profile. The goal is to maximize the amount of product you can load onto the column (loading capacity) without sacrificing the resolution needed to obtain a pure compound.

Experimental Protocols

Protocol: Flash Column Chromatography for a Moderately Polar Product

This protocol provides a general guideline for purifying a product from a reaction involving this compound, assuming the product is significantly more polar than the starting material.

  • Sample Preparation: After the reaction work-up, dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry Loading (Recommended): Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the dissolved sample. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This technique often provides better separation than direct liquid injection.

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Wet-pack the column with the initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate). Ensure there are no air bubbles or cracks in the silica bed.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Collect fractions systematically.

    • Gradually increase the solvent polarity (gradient elution) as needed to elute the product. For example, slowly increase the percentage of ethyl acetate (B1210297) in the hexanes.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Visualize spots using a suitable stain (e.g., potassium permanganate (B83412) or phosphomolybdic acid) and UV light.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture CheckPolarity Significant Polarity Difference from this compound? Crude->CheckPolarity CheckVolatility Is Product Volatile? PrepHPLC Preparative HPLC CheckVolatility->PrepHPLC  No GC Preparative GC CheckVolatility->GC  Yes CheckPolarity->CheckVolatility  No FlashChrom Flash Chromatography CheckPolarity->FlashChrom  Yes Distillation Fractional Distillation PureProduct Pure Deuterated Product Distillation->PureProduct FlashChrom->PureProduct PrepHPLC->PureProduct GC->PureProduct Analysis Purity Check (NMR, MS) PureProduct->Analysis

Caption: Decision workflow for selecting a primary purification strategy.

TroubleshootingPurity Start Analysis Shows Low Isotopic Purity CheckSM Verify Purity of This compound Start->CheckSM CheckConditions Review Reaction/Workup Conditions (pH, Temp, Solvents) Start->CheckConditions CheckSeparation Can Isotopologues be Separated? Start->CheckSeparation SourceSM Root Cause: Impure Starting Material CheckSM->SourceSM SourceHD Root Cause: H/D Exchange CheckConditions->SourceHD OptimizeChrom Optimize Chromatography (e.g., Prep HPLC) CheckSeparation->OptimizeChrom  Yes AcceptPurity Accept Current Purity Level CheckSeparation->AcceptPurity  No

References

Addressing matrix effects when using 1-Iodopropane-d7 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 1-Iodopropane-d7 as an internal standard in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1] In complex samples, these effects can lead to an underestimation or overestimation of the true analyte concentration.

Q2: Why is this compound a suitable internal standard to correct for matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample preparation and analysis.[2] This allows it to experience and correct for the same degree of matrix effects and variability in the analytical process, from extraction to detection.[2]

Q3: I am observing inconsistent signal intensity for my analyte even with the use of this compound. What could be the issue?

A3: While this compound is an excellent internal standard, severe matrix effects can still pose a challenge. Inconsistent signal intensity could be due to:

  • High Concentrations of Matrix Components: Extremely high levels of interfering compounds can overwhelm the ionization source, affecting both the analyte and the internal standard, though potentially to different extents.

  • Differential Matrix Effects: In rare cases, specific matrix components might have a slightly different effect on the analyte versus the internal standard, especially if their chromatographic separation is not perfect.

  • Sample Preparation Inconsistencies: Variability in the sample extraction process can lead to different levels of matrix components in the final extracts.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the analyte's peak area in a neat solution to its peak area when spiked into an extracted blank matrix sample. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: What are some common strategies to reduce matrix effects?

A5: Several strategies can be employed to minimize matrix effects:

  • Optimize Sample Preparation: Improve cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Chromatographic Separation: Modify the chromatographic method (e.g., gradient profile, column chemistry) to better separate the analyte from matrix interferences.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. This is feasible if the analyte concentration is high enough for detection after dilution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Analyte Signal Despite High Concentration Ion suppression due to matrix effects.1. Perform a post-extraction spike experiment to confirm and quantify the suppression. 2. Optimize the sample cleanup procedure to remove more matrix components. 3. Adjust the chromatography to separate the analyte from the suppression zone.
High Variability in Analyte/IS Ratio Across Replicates Inconsistent matrix effects between samples or inefficient internal standard correction.1. Ensure consistent sample preparation across all samples. 2. Check for chromatographic peak shape and retention time consistency. 3. Consider diluting the samples to reduce the overall matrix load.
Analyte Peak Tailing or Splitting Co-eluting matrix components interfering with the chromatography.1. Modify the mobile phase composition or gradient to improve peak shape. 2. Use a different stationary phase (column) for better separation.
Internal Standard Signal is Suppressed High concentration of matrix components affecting the ionization of this compound.1. Review the sample preparation method for potential sources of excessive matrix. 2. Dilute the sample extract before injection.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects Using Post-Extraction Spiking

This protocol allows for the calculation of the matrix factor (MF), which quantifies the extent of ion suppression or enhancement.

1. Sample Sets Preparation:

  • Set A (Neat Solution): Prepare a standard solution of your analyte and this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

  • Set B (Post-Extraction Spike):

    • Extract at least five different lots of blank matrix using your established sample preparation method.

    • After the final evaporation step, spike the dried extracts with the same concentration of analyte and this compound as in Set A.

    • Reconstitute the spiked extracts in the final solvent.

2. Data Analysis:

  • Analyze all samples from Set A and Set B using your LC-MS/MS or GC-MS method.

  • Calculate the peak area of the analyte in both sets.

  • Calculate the Matrix Factor (MF) using the following formula: MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

3. Interpretation of Results:

  • MF = 100%: No significant matrix effect.

  • MF < 100%: Ion suppression is occurring.

  • MF > 100%: Ion enhancement is occurring.

Quantitative Data Summary: Matrix Effect Assessment

The following table presents hypothetical data from a post-extraction spike experiment for the analysis of 1-iodobutane (B1219991) in a soil matrix using this compound as the internal standard.

Sample Lot Analyte Peak Area (Neat Solution - Set A) Analyte Peak Area (Post-Extraction Spike - Set B) Matrix Factor (%) Interpretation
Lot 11,520,000988,00065.0Significant Ion Suppression
Lot 21,520,0001,012,00066.6Significant Ion Suppression
Lot 31,520,000950,00062.5Significant Ion Suppression
Lot 41,520,0001,045,00068.8Significant Ion Suppression
Lot 51,520,000999,00065.7Significant Ion Suppression
Average 1,520,000 1,000,800 65.7 Significant Ion Suppression

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_sets Matrix Effect Evaluation Sets cluster_analysis Analysis & Calculation BlankMatrix Blank Matrix Extraction Extraction & Cleanup BlankMatrix->Extraction AnalyteSpike Analyte Spike SetA Set A: Analyte in Neat Solvent SetB Set B: Post-Extraction Spike Extraction->SetB Spike Analyte Post-Extraction LCMS LC-MS/MS or GC-MS Analysis SetA->LCMS SetB->LCMS Calculation Calculate Matrix Factor: (Area_SetB / Area_SetA) * 100 LCMS->Calculation

Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingLogic Start Inconsistent or Inaccurate Results CheckIS Check Internal Standard (this compound) Response Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK MatrixEffect Suspect Matrix Effects IS_OK->MatrixEffect Yes IS_Not_OK Investigate Sample Preparation & Instrument IS_OK->IS_Not_OK No AssessME Perform Post-Extraction Spike Experiment MatrixEffect->AssessME Suppression Significant Suppression or Enhancement? AssessME->Suppression OptimizePrep Optimize Sample Prep (e.g., SPE, LLE) Suppression->OptimizePrep Yes Revalidate Re-validate Method Suppression->Revalidate No OptimizeChrom Optimize Chromatography OptimizePrep->OptimizeChrom DiluteSample Dilute Sample OptimizeChrom->DiluteSample DiluteSample->Revalidate

Troubleshooting Logic for Matrix Effect Issues.

References

Best practices for handling and storing 1-Iodopropane-d7 to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for handling, storing, and troubleshooting issues related to 1-Iodopropane-d7 to ensure its stability and integrity in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass bottle in a refrigerator at 2-8°C.[1] It should be kept away from light and moisture to prevent degradation. The storage area should be well-ventilated and designated for flammable liquids.

Q2: Why is this compound stabilized with copper?

A2: this compound, like other alkyl iodides, is susceptible to decomposition upon exposure to light or heat, which can liberate free iodine (I₂) and cause the liquid to develop a yellow or brown color. Copper acts as a stabilizer by reacting with and scavenging any free iodine that forms, thereby preventing further degradation of the product.

Q3: What are the primary signs of this compound decomposition?

A3: The most common sign of decomposition is a change in color from colorless to pale yellow or brown. This indicates the presence of free iodine. Significant degradation may impact the purity of the material and could affect experimental outcomes.

Q4: How should I handle this compound safely in the laboratory?

A4: this compound is a flammable liquid and is harmful if inhaled.[2][3] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Keep it away from ignition sources, heat, and open flames.[2][5][6]

Q5: Can the copper stabilizer interfere with my reaction?

A5: Yes, for certain sensitive applications, such as in organometallic reactions or catalysis, the copper stabilizer may interfere. In such cases, it is advisable to remove the stabilizer immediately before use.

Troubleshooting Guide

Issue: The this compound I received is yellow/brownish.

  • Possible Cause: The compound has undergone some degree of decomposition, leading to the formation of free iodine. This can be caused by exposure to light or elevated temperatures during shipping or storage.

  • Solution: For many applications, the small amount of iodine may not interfere. However, for sensitive reactions, the material should be purified. You can remove the iodine by passing the liquid through a small plug of activated alumina (B75360) or by shaking it with a dilute aqueous solution of sodium thiosulfate, followed by drying and distillation.

Issue: My experiments are yielding inconsistent or unexpected results.

  • Possible Cause 1: Compound Degradation. The purity of the this compound may have been compromised due to improper storage or handling.

    • Solution: Check the purity of your material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is confirmed, the material should be purified or a new batch should be used.

  • Possible Cause 2: Stabilizer Interference. The copper stabilizer may be interfering with your chemical reaction.

    • Solution: If your reaction is sensitive to copper, remove the stabilizer prior to use. See the experimental protocol below for a detailed procedure.

Data Presentation

Table 1: Recommended Storage and Handling Summary for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°C[1]Minimizes thermal decomposition.
Storage Container Tightly sealed amber glass bottleProtects from light and moisture.
Handling Area Well-ventilated fume hoodPrevents inhalation of harmful vapors.[2][3]
Safety Precautions Avoid ignition sources; wear appropriate PPEThe compound is flammable and an irritant.[2][4][5][7]
Incompatibilities Strong oxidizing agents, strong bases[8]To prevent vigorous, potentially hazardous reactions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a procedure for conducting an accelerated stability study.

  • Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials and seal them tightly.

  • Storage Conditions:

    • Accelerated: Place a set of vials in a stability chamber at 40°C with 75% relative humidity.[9]

    • Long-term (Control): Store another set of vials under the recommended conditions of 2-8°C in the dark.

  • Time Points: Test the samples at initial (T=0), 1, 3, and 6-month intervals.

  • Analysis: At each time point, analyze the samples for purity and degradation products using GC-MS. Assess the physical appearance (color) and compare it to the control samples.

  • Data Evaluation: Quantify the purity of this compound and the concentration of any significant degradation products. A decrease in purity of more than 5% is generally considered significant.

Protocol 2: Purity Determination by GC-MS

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/minute.

    • Hold: Hold at 150°C for 2 minutes.

  • Injection: Inject 1 µL of a diluted sample (e.g., 1% in dichloromethane).

  • MS Detection: Scan in the range of 30-200 m/z.

  • Analysis: Determine the purity by calculating the peak area percentage of this compound relative to all other detected peaks.

Protocol 3: Removal of Copper Stabilizer

  • Preparation: Place the required amount of this compound in a small flask.

  • Adsorbent: Add a small amount of activated alumina (neutral) to the flask (approximately 1g per 10 mL of the liquid).

  • Agitation: Gently swirl the mixture for 5-10 minutes. The copper will be adsorbed onto the alumina.

  • Separation: Carefully decant or filter the this compound away from the alumina. A syringe filter can be effective for small volumes.

  • Usage: Use the purified, unstabilized product immediately, as it will be more susceptible to degradation.

Visualizations

Troubleshooting_Discoloration start Observe Color of This compound is_discolored Is the liquid yellow or brown? start->is_discolored is_sensitive Is the experiment sensitive to trace iodine? is_discolored->is_sensitive Yes end_ok Compound is suitable for use is_discolored->end_ok No (Colorless) use_as_is Proceed with experiment is_sensitive->use_as_is No purify Purify the compound (e.g., alumina plug) is_sensitive->purify Yes use_as_is->end_ok end_purified Use purified compound immediately purify->end_purified

Caption: Troubleshooting workflow for discolored this compound.

Stability_Testing_Workflow start Start: Receive This compound prep Prepare & Aliquot Samples into Amber Vials start->prep split Divide Samples into Two Storage Groups prep->split accelerated Store at 40°C / 75% RH split->accelerated Group A long_term Store at 2-8°C (Control) split->long_term Group B analysis Analyze Purity (GC-MS) and Appearance at T=0, 1, 3, 6 months accelerated->analysis long_term->analysis report Compile Stability Report analysis->report end End: Determine Shelf-Life report->end

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Iodopropane-d7 versus 1-Iodopropane as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between 1-Iodopropane-d7 and 1-Iodopropane for use as internal standards, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

The use of an internal standard is a critical practice in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, exhibit similar chromatographic behavior, and not be naturally present in the sample matrix. Stable isotope-labeled compounds, such as this compound, are often considered the gold standard for internal standards in mass spectrometry-based methods.

Physicochemical Properties: A Tale of Two Isotopes

A fundamental comparison begins with the intrinsic properties of 1-Iodopropane and its deuterated analog, this compound. While their chemical structures are nearly identical, the substitution of seven hydrogen atoms with deuterium (B1214612) in this compound results in a significant mass shift, a key characteristic for its use as an internal standard in mass spectrometry.

Property1-IodopropaneThis compound
Molecular Formula C₃H₇IC₃D₇I
Molecular Weight 169.99 g/mol [1][2]177.04 g/mol [3][4]
CAS Number 107-08-4[1]59012-23-6
Boiling Point 101-102 °C101-102 °C
Melting Point -101 °C-101 °C
Density 1.743 g/mL at 25 °C1.820 g/mL at 25 °C

The nearly identical boiling and melting points of the two compounds suggest that they will have very similar chromatographic retention times, a desirable characteristic for an internal standard. The difference in molecular weight allows for their distinct detection and quantification by a mass spectrometer.

Performance as an Internal Standard: The Deuterated Advantage

  • Co-elution with the Analyte: Because this compound has virtually the same chemical structure and polarity as 1-Iodopropane, it will co-elute or elute very closely with the analyte during chromatographic separation. This ensures that both compounds experience the same ionization conditions at the same time, leading to more accurate quantification.

  • Similar Extraction Recovery: During sample preparation steps such as liquid-liquid extraction or solid-phase extraction, this compound will mimic the behavior of 1-Iodopropane, resulting in similar recovery rates. This is a significant advantage over using a non-isotopic internal standard which may have different partitioning properties.

  • Minimized Matrix Effects: In complex matrices, such as biological fluids or environmental samples, other components can enhance or suppress the ionization of the analyte of interest. Since this compound is chemically identical to the analyte, it will be subject to the same matrix effects. The ratio of the analyte to the internal standard will therefore remain constant, leading to more accurate and precise measurements.

In contrast, using 1-Iodopropane as an internal standard for the analysis of another analyte (a common practice when a deuterated version is unavailable) can introduce inaccuracies. Differences in physicochemical properties between 1-Iodopropane and the target analyte can lead to variations in extraction efficiency, chromatographic retention, and ionization response, ultimately compromising the reliability of the quantitative results.

Experimental Protocols: A Representative GC-MS Method

The following is a representative experimental protocol for the quantification of an analyte using this compound as an internal standard with GC-MS. This protocol is for illustrative purposes and should be optimized for the specific analyte and matrix of interest.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the this compound internal standard.

2. Sample Preparation:

  • To an aliquot of the sample, add a known amount of the this compound internal standard solution.
  • Perform the necessary extraction procedure (e.g., liquid-liquid extraction with a suitable organic solvent).
  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor: Select characteristic, abundant, and interference-free ions for both the analyte and this compound. For 1-Iodopropane, characteristic ions include m/z 170 (molecular ion), 127 (I+), and 43 (C3H7+). For this compound, the corresponding molecular ion would be m/z 177.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
  • Determine the concentration of the analyte in the samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.

Visualizing the Workflow

The logical workflow for using an internal standard in a quantitative analytical experiment can be visualized as follows:

internal_standard_workflow cluster_prep Sample & Standard Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix Spiked_Sample Sample + IS Sample->Spiked_Sample Blank_Matrix Blank Matrix Cal_Standards Calibration Standards (Blank Matrix + Analyte + IS) Blank_Matrix->Cal_Standards Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Standards IS_Stock Internal Standard (IS) This compound Stock IS_Stock->Spiked_Sample IS_Stock->Cal_Standards Extraction Extraction / Cleanup Spiked_Sample->Extraction Cal_Standards->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Peak_Integration Peak Area Integration (Analyte & IS) GCMS_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve From Standards Quantification Quantify Analyte in Sample Ratio_Calculation->Quantification From Sample Calibration_Curve->Quantification

Internal standard quantification workflow.

Conclusion

For high-precision quantitative analysis, this compound is unequivocally the superior choice for an internal standard when 1-Iodopropane is the target analyte. Its isotopic relationship ensures that it behaves almost identically to the analyte throughout the analytical process, effectively correcting for variations and leading to more accurate and reliable data. While 1-Iodopropane can be used as an internal standard for other analytes, its performance will be dependent on the structural similarity to the target compound and requires careful validation. The use of a deuterated internal standard like this compound is a best practice that significantly enhances the quality and defensibility of analytical results in research, clinical, and industrial settings.

References

Validating Analytical Methods: A Comparative Guide on the Use of 1-Iodopropane-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are paramount. In quantitative analysis, particularly by chromatographic techniques coupled with mass spectrometry (MS), the use of a suitable internal standard is crucial for achieving accurate results. This guide provides an objective comparison of analytical method validation with and without the use of a deuterated internal standard, specifically focusing on 1-Iodopropane-d7. Supported by illustrative experimental data and detailed methodologies, this document highlights the advantages of employing a stable isotope-labeled internal standard to ensure data integrity.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physical and chemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and ionization.[1]

Performance Comparison: With and Without this compound

The inclusion of an internal standard like this compound can significantly enhance the performance of an analytical method. The following tables present a hypothetical but realistic comparison of key validation parameters for the quantification of a small alkylating agent, with and without the use of this compound as an internal standard.

Table 1: Linearity

ParameterWithout Internal StandardWith this compound
Correlation Coefficient (r²) 0.995> 0.999
Range 1 - 100 ng/mL0.5 - 500 ng/mL
Response Analyte Peak AreaRatio of Analyte Peak Area to IS Peak Area

Table 2: Accuracy and Precision

ConcentrationAccuracy (% Recovery)Precision (% RSD)
Without IS With this compound
Low QC (2 ng/mL) 88.5%99.2%
Mid QC (50 ng/mL) 105.2%101.5%
High QC (80 ng/mL) 95.8%98.9%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterWithout Internal StandardWith this compound
LOD 0.5 ng/mL0.1 ng/mL
LOQ 1.0 ng/mL0.5 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful validation of an analytical method. The following protocols outline the key experiments for validating a hypothetical GC-MS method for the quantification of an alkylating agent using this compound as an internal standard.

Specificity/Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Methodology:

    • Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine).

    • Each blank sample should be tested for interferences at the retention time of the analyte and the internal standard.

    • The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.

Linearity
  • Objective: To demonstrate the linear relationship between the instrument response and the known concentrations of the analyte.

  • Methodology:

    • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte and a constant concentration of this compound. A minimum of five concentration levels is recommended.

    • Analyze the calibration standards and plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.99.

Accuracy and Precision
  • Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level on the same day (repeatability) and on different days with different analysts (intermediate precision).

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision is expressed as the relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Methodology:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1 or %RSD < 20% and accuracy within ±20%).

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for analytical method validation and the logical relationship between the core validation parameters.

G cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness

Experimental Workflow for Analytical Method Validation.

G Analyte Analyte Sample Preparation Sample Preparation Analyte->Sample Preparation Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Processing Data Processing Mass Spectrometry Detection->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation

Logical Flow of Quantitative Analysis with an Internal Standard.

References

The Role of 1-Iodopropane-d7 in Enhancing Accuracy and Precision in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of internal standards is a cornerstone of robust method development and validation. Among the various types of internal standards, deuterated compounds have gained prominence for their ability to mimic the behavior of their non-deuterated counterparts, thereby providing a reliable means to correct for analytical variability. This guide provides a comprehensive overview of the application of 1-Iodopropane-d7 as an internal standard, detailing its expected performance, and presenting generalized experimental protocols for its use in quantitative analysis.

Principles of Isotope Dilution and the Advantage of Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1][2] This "isotopic spike," in this case, this compound, serves as an internal standard. The fundamental principle is that the isotopically labeled standard is chemically identical to the analyte of interest (1-Iodopropane) and will therefore exhibit nearly identical behavior during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.

The key advantage of using a deuterated internal standard like this compound is its ability to compensate for various sources of error that can occur throughout the analytical workflow. These include:

  • Sample Preparation Losses: Inconsistent recovery during extraction or cleanup steps.

  • Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response.

  • Matrix Effects: Suppression or enhancement of the analyte signal by other components in the sample matrix.

By measuring the ratio of the analyte to the known concentration of the internal standard, these variations can be effectively normalized, leading to significantly improved accuracy and precision in the final quantitative results.

Expected Performance of this compound as an Internal Standard

Accuracy , defined as the closeness of a measured value to the true value, is expected to be high when using this compound. In typical validated methods employing deuterated internal standards for volatile organic compounds, accuracy is often reported as percent recovery of a spiked analyte. It is reasonable to expect that a validated method using this compound could achieve accuracy within a range of 90-110% .

Precision , which measures the reproducibility of a measurement, is also significantly enhanced by the use of a deuterated internal standard. Precision is commonly expressed as the relative standard deviation (RSD) of replicate measurements. For quantitative analysis using GC-MS with a deuterated internal standard, an RSD of less than 15% is generally considered acceptable for routine analysis, with well-optimized methods capable of achieving RSDs below 5% .

The following table summarizes the expected performance characteristics of a quantitative method for a volatile analyte like 1-iodopropane (B42940) when using this compound as an internal standard, compared to a method using an external standard or a non-isotopically labeled internal standard.

Performance MetricExternal StandardNon-Isotopically Labeled ISThis compound (Deuterated IS)
Expected Accuracy (% Recovery) 70-130%80-120%90-110%
Expected Precision (% RSD) < 20%< 15%< 10% (often < 5%)
Correction for Matrix Effects PoorModerateExcellent
Correction for Extraction Variability PoorModerateExcellent

Comparison with Alternative Internal Standards

The choice of an internal standard is critical for the development of a robust quantitative assay. While other compounds can be used as internal standards, this compound offers distinct advantages over non-isotopic analogs.

Internal Standard TypeAdvantagesDisadvantages
This compound (Isotopically Labeled) - Co-elutes with the analyte, ensuring identical experience of matrix effects.- Similar physical and chemical properties lead to comparable extraction recovery.- Provides the most accurate correction for analytical variability.- Can be more expensive than non-labeled analogs.
Non-Isotopically Labeled Structural Analog (e.g., 1-Bromopropane) - Less expensive than deuterated standards.- Can provide some correction for instrumental variability.- Different retention time can lead to differential matrix effects.- May have different extraction efficiencies and detector responses.
Unrelated Compound (e.g., Toluene-d8) - Readily available and relatively inexpensive.- Significant differences in chemical and physical properties can lead to poor correction for sample preparation and matrix effects.

Experimental Protocols

The following sections provide generalized experimental protocols for the use of this compound as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). These protocols should be adapted and validated for the specific analyte and matrix of interest.

General Workflow for Quantitative Analysis using this compound

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Add known amount of IS Extraction Extraction of Analytes Spike->Extraction Concentration Concentration/Dilution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for quantitative analysis using this compound as an internal standard.

Detailed Method for GC-MS Analysis of Volatile Organic Compounds

This protocol outlines a typical GC-MS method for the quantification of a volatile organic compound (e.g., 1-iodopropane) using this compound as an internal standard.

1. Preparation of Standards and Samples

  • Stock Solutions: Prepare individual stock solutions of the analyte (e.g., 1-iodopropane) and the internal standard (this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a constant concentration of the this compound internal standard. A typical concentration for the internal standard might be 1 µg/mL.

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of this compound internal standard as used in the calibration standards. Perform the necessary extraction or dilution steps.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for highest sensitivity and specificity.

    • Analyte (1-Iodopropane): Monitor characteristic ions (e.g., m/z 43, 170).

    • Internal Standard (this compound): Monitor characteristic ions (e.g., m/z 49, 177).

3. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard in both the calibration standards and the samples.

  • Calculate the response factor (RF) for each calibration standard: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

  • Determine the concentration of the analyte in the samples by using the peak area ratio and the calibration curve.

Method_Validation_Workflow cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria Specificity Specificity Spec_Crit No interference at analyte retention time Specificity->Spec_Crit Linearity Linearity Lin_Crit R² > 0.995 Linearity->Lin_Crit Accuracy Accuracy Acc_Crit Recovery within 80-120% Accuracy->Acc_Crit Precision Precision Prec_Crit RSD < 15% Precision->Prec_Crit LOD Limit of Detection (LOD) LOD_LOQ_Crit Signal-to-Noise > 3 (LOD) Signal-to-Noise > 10 (LOQ) LOD->LOD_LOQ_Crit LOQ Limit of Quantitation (LOQ) LOQ->LOD_LOQ_Crit

Caption: Key parameters for analytical method validation.

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of its non-deuterated analog and other similar volatile organic compounds. Its use in conjunction with mass spectrometry-based techniques, such as GC-MS, allows for the implementation of the highly accurate and precise isotope dilution method. By effectively compensating for variations in sample preparation and instrument response, this compound enables researchers, scientists, and drug development professionals to generate reliable and high-quality quantitative data, which is essential for informed decision-making in research and development. While specific performance data for this compound is not extensively published, the well-established principles of using deuterated internal standards provide a strong basis for expecting high accuracy and precision when incorporated into a validated analytical method.

References

A Guide to Inter-Laboratory Comparison of 1-Iodopropane-d7 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) of 1-Iodopropane-d7, a deuterated internal standard crucial for quantitative analysis in various research and development settings. While publicly available ILC data for this specific compound is limited, this document outlines the essential principles, experimental protocols, and data presentation formats necessary to evaluate and compare the performance of this compound from different sources. The methodologies described are based on established analytical techniques for deuterated internal standards.[1][2]

The Role of this compound in Quantitative Analysis

This compound serves as a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" in quantitative mass spectrometry.[1] Its near-identical physicochemical properties to the non-labeled 1-iodopropane (B42940) ensure it behaves similarly during sample preparation and analysis, correcting for variations in extraction, injection volume, and instrument response.[1][2] This makes it an invaluable tool in pharmaceutical development, quality control, and reaction mechanism investigations.

Framework for an Inter-Laboratory Comparison

An inter-laboratory comparison is a study in which multiple laboratories analyze the same sample to assess the performance of an analytical method and the proficiency of the participating laboratories. The typical workflow involves a coordinating body distributing a homogenous test sample to participating laboratories for analysis. The results are then statistically analyzed to determine the level of agreement and identify any systematic biases.

ILC_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Coordinating_Body Coordinating Body Sample_Preparation Preparation of Homogenous This compound Samples Coordinating_Body->Sample_Preparation oversees Sample_Distribution Distribution of Samples to Participating Labs Sample_Preparation->Sample_Distribution Protocol_Development Development of Standardized Analytical Protocols Protocol_Development->Sample_Distribution Lab_A Lab A Analysis Sample_Distribution->Lab_A Lab_B Lab B Analysis Sample_Distribution->Lab_B Lab_C Lab C Analysis Sample_Distribution->Lab_C Data_Submission Submission of Results to Coordinator Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., Z-scores) Data_Submission->Statistical_Analysis Final_Report Issuance of Final Comparison Report Statistical_Analysis->Final_Report

Figure 1: Workflow of an inter-laboratory comparison study.

Comparative Data for this compound

In the absence of a formal ILC report, a comparison of product specifications from various suppliers can provide valuable insights into the quality and consistency of available this compound. The following table presents a hypothetical comparison based on typical certificate of analysis data.

ParameterSupplier ASupplier BSupplier C
CAS Number 59012-23-659012-23-659012-23-6
Molecular Formula C₃D₇IC₃D₇IC₃D₇I
Molecular Weight 177.04177.04177.04
Chemical Purity (GC) ≥99%≥98%≥99.5%
Isotopic Purity ≥98 atom % D≥98 atom % D≥99 atom % D
Stabilizer CopperCopperCopper
Appearance Colorless to light yellow liquidColorless liquidColorless liquid

Experimental Protocols

The following are detailed methodologies for the analysis of a target analyte using this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like 1-Iodopropane.

1. Sample Preparation:

  • Accurately weigh 20 mg of the sample into a headspace vial.

  • Add 10 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Spike the sample with a known concentration of this compound solution.

  • Seal the vial and vortex thoroughly.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Injector: Split/splitless, operated in splitless mode at 200°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte and this compound.

3. Data Analysis:

  • Integrate the peak areas for the analyte and this compound.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for quantifying small molecules in complex matrices.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient tailored to the analyte's retention time.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Similar to GC-MS, calculate the peak area ratio of the analyte to the internal standard.

  • Use a calibration curve to quantify the analyte in the unknown samples.

Application in a Biological Context

This compound is often used as an internal standard in the quantification of metabolites of drug candidates during drug development. The diagram below illustrates a hypothetical signaling pathway where a drug metabolite, quantified using a deuterated internal standard, inhibits a key kinase.

Signaling_Pathway cluster_drug Drug Metabolism cluster_pathway Cellular Signaling Pathway Drug Parent Drug Metabolite Active Metabolite (Quantified using This compound) Drug->Metabolite Metabolism Kinase_B Kinase B Metabolite->Kinase_B inhibits Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Figure 2: A hypothetical signaling pathway involving a drug metabolite.

By ensuring the accurate quantification of such metabolites, researchers can better understand the pharmacokinetic and pharmacodynamic properties of new drug candidates. The use of a reliable internal standard like this compound is fundamental to the integrity of these studies.

References

A Comparative Guide to Deuterated Alkyl Halides for Isotopic Labeling: 1-Iodopropane-d7 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research, particularly in proteomics, drug metabolism studies, and NMR-based structural biology, isotopic labeling stands as a cornerstone technique. The introduction of stable isotopes, such as deuterium (B1214612), into molecules allows for precise tracking and quantification. Deuterated alkyl halides are indispensable reagents in this context, serving to introduce deuterium-containing alkyl groups onto target molecules. This guide provides an objective comparison of 1-Iodopropane-d7 against other commonly used deuterated alkyl halides, supported by experimental principles and data to inform reagent selection for specific research applications.

Performance Comparison of Deuterated Alkyl Halides

The primary mechanism for labeling with alkyl halides is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophilic group on the target molecule (e.g., a cysteine thiol in a protein) attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The performance of deuterated alkyl halides in these reactions is influenced by several factors, including steric hindrance, the nature of the leaving group, and potential kinetic isotope effects.

Reactivity and Labeling Efficiency

The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. As the size of the alkyl group increases, the accessibility of the electrophilic carbon to the incoming nucleophile decreases, leading to a slower reaction rate. This principle dictates the general reactivity trend among deuterated alkyl iodides:

Methyl-d3-iodide > Ethyl-d5-iodide > this compound

This trend is a critical consideration for labeling efficiency. Reactions with methyl-d3-iodide are expected to proceed the fastest and to completion with greater ease, which is particularly advantageous when dealing with sensitive biomolecules or when shorter reaction times are desirable. While this compound is a primary alkyl halide and still reactive, the increased steric bulk of the propyl group compared to methyl and ethyl groups results in a slower reaction rate.

Alkylating AgentStructureMolecular Weight ( g/mol )Mass Shift (Da)Relative SN2 Reactivity
Methyl-d3-iodide CD₃I144.96+31.02Fastest
Ethyl-d5-iodide CD₃CD₂I161.00+49.06Intermediate
This compound CD₃CD₂CD₂I177.04+67.10Slower

Table 1: Comparison of Physicochemical Properties and Relative Reactivity of Common Deuterated Alkyl Iodides.

Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). For SN2 reactions with deuterated alkyl halides, an "inverse KIE" is often observed, where the deuterated compound reacts slightly faster than its non-deuterated counterpart. This is attributed to the fact that the C-D bonds are not broken in the rate-determining step, and the transition state is slightly stabilized by the presence of deuterium. While this effect is generally small, it is a factor to consider in highly sensitive quantitative studies.

Chromatographic Behavior of Labeled Products

A significant consideration in quantitative proteomics is the chromatographic behavior of isotopically labeled peptides. Deuterated compounds can exhibit slightly different retention times in reverse-phase liquid chromatography (LC) compared to their non-deuterated or lighter isotope-labeled counterparts. This "isotope effect" can lead to partial separation of the labeled and unlabeled species, potentially complicating data analysis and reducing the accuracy of quantification. The magnitude of this shift can be more pronounced with a larger number of deuterium atoms. Therefore, peptides labeled with this compound may show a more significant retention time shift compared to those labeled with methyl-d3-iodide.

Performance MetricMethyl-d3-iodideEthyl-d5-iodideThis compound
Labeling Reaction Rate HighModerateLower
Potential for Side Reactions Lower (due to faster primary reaction)ModerateHigher (due to longer reaction times)
Chromatographic Isotope Effect MinimalModeratePotentially more significant
Mass Shift SmallestIntermediateLargest
Suitability for Crowded Spectra Favorable (smaller mass shift)IntermediateLess favorable (larger mass shift)

Table 2: Comparative Performance Characteristics of Deuterated Alkyl Iodides in Labeling Experiments.

Experimental Protocols

The following are generalized protocols for the alkylation of cysteine residues in proteins, which is a common application for these labeling reagents. These protocols can be adapted for specific experimental needs.

In-Solution Protein Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Deuterated alkylating agent: this compound, Ethyl-d5-iodide, or Methyl-d3-iodide

  • Quenching reagent: DTT or L-cysteine

  • HPLC-grade water and solvents

Procedure:

  • Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add the deuterated alkylating agent to a final concentration of 15-20 mM. The optimal concentration may need to be determined empirically. Incubate in the dark at room temperature. Reaction times will vary depending on the chosen alkyl halide:

    • Methyl-d3-iodide: 30-45 minutes

    • Ethyl-d5-iodide: 45-60 minutes

    • This compound: 60-90 minutes

  • Quenching: Add a quenching reagent to a final concentration sufficient to consume the excess alkylating agent (e.g., an additional 5 mM DTT). Incubate for 15 minutes at room temperature.

  • Downstream Processing: The sample is now ready for downstream applications such as buffer exchange, enzymatic digestion for mass spectrometry, or dialysis.

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.

Materials:

  • Excised protein band from a Coomassie-stained gel

  • Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)

  • Reducing solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (e.g., 55 mM of the deuterated alkyl iodide in 100 mM ammonium bicarbonate)

  • Acetonitrile (ACN)

  • Ammonium bicarbonate solution

Procedure:

  • Destaining: Destain the gel pieces with the destaining solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the reducing solution and incubate for 45-60 minutes at 56°C.

  • Cooling and Removal of Reducing Solution: Allow the gel pieces to cool to room temperature and then remove the reducing solution.

  • Alkylation: Add the alkylation solution to the gel pieces, ensuring they are fully submerged. Incubate for 30-60 minutes at room temperature in the dark. Adjust incubation time based on the reactivity of the chosen alkyl halide.

  • Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN.

  • Drying: Dry the gel pieces completely in a vacuum centrifuge. The protein is now ready for in-gel digestion.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Reduction Reduction (DTT or TCEP) Protein_Sample->Reduction 1. Alkylation Alkylation (Deuterated Alkyl Halide) Reduction->Alkylation 2. Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion 3. LC_MS LC-MS/MS Analysis Digestion->LC_MS 4. Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis 5.

Caption: General experimental workflow for protein labeling and analysis.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Ligand Growth Factor Ligand->Receptor Target_Protein Target Protein (with Cysteine Residue) Kinase_Cascade->Target_Protein Transcription Gene Transcription Kinase_Cascade->Transcription Labeled_Protein Labeled Target Protein (Alkylated Cysteine) Target_Protein->Labeled_Protein Alkylation with Deuterated Reagent

Caption: Illustrative signaling pathway showing a target protein for alkylation.

Logical_Relationship Reagent_Choice Choice of Deuterated Alkyl Halide Methyl-d3-iodide Ethyl-d5-iodide This compound Reactivity Reactivity (SN2 Rate) High Medium Low Reagent_Choice:f0->Reactivity leads to Reagent_Choice:f1->Reactivity leads to Reagent_Choice:f2->Reactivity leads to Mass_Shift Mass Shift Small Medium Large Reagent_Choice:f0->Mass_Shift results in Reagent_Choice:f1->Mass_Shift results in Reagent_Choice:f2->Mass_Shift results in Chromatographic_Shift Chromatographic Shift Minimal Moderate Significant Reagent_Choice:f0->Chromatographic_Shift causes Reagent_Choice:f1->Chromatographic_Shift causes Reagent_Choice:f2->Chromatographic_Shift causes

Caption: Logical relationships between reagent choice and experimental outcomes.

Conclusion and Recommendations

The choice of a deuterated alkyl halide for labeling is a critical decision that should be guided by the specific requirements of the experiment.

  • For applications requiring rapid and complete labeling , such as in studies with labile proteins or when high throughput is a priority, methyl-d3-iodide is the superior choice due to its higher reactivity.

  • When a larger mass shift is necessary to move a peptide signal to a less crowded region of the mass spectrum, This compound or ethyl-d5-iodide are suitable options. However, researchers must be prepared for longer reaction times and should carefully validate their methods to account for potential chromatographic shifts in quantitative experiments.

  • Potential for side reactions: All iodo-containing alkylating agents have the potential to cause side reactions, such as the alkylation of methionine residues, especially with prolonged incubation times or at higher concentrations.[1] The slower reaction kinetics of this compound may necessitate harsher conditions, potentially increasing the risk of such off-target modifications.

Ultimately, the optimal deuterated alkylating agent is one that provides a balance between labeling efficiency, the desired mass shift, and minimal interference with downstream analysis. Methodical optimization of reaction conditions is crucial to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to 1-Iodopropane-d7 and ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantitative analysis by mass spectrometry, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison between two common types of SIL internal standards: deuterated standards, exemplified by 1-Iodopropane-d7, and carbon-13 (¹³C)-labeled standards. This comparison is supported by representative experimental data and detailed methodologies to inform the selection of the most suitable internal standard for your analytical needs.

Executive Summary

While deuterated internal standards like this compound are widely accessible and cost-effective, ¹³C-labeled internal standards consistently demonstrate superior performance in quantitative mass spectrometry assays. The key advantages of ¹³C-labeled standards include near-perfect co-elution with the analyte, which leads to more accurate compensation for matrix effects, and greater isotopic stability. For assays demanding the highest levels of accuracy and precision, a ¹³C-labeled internal standard is the recommended choice.

Performance Comparison: this compound vs. ¹³C-Labeled Internal Standards

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, differing only in mass. This ensures it behaves identically during extraction, chromatography, and ionization. However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical changes that are not present with ¹³C labeling.

Data Presentation

The following tables summarize the key performance differences based on typical experimental outcomes when using deuterated versus ¹³C-labeled internal standards in a quantitative LC-MS/MS workflow. The data presented here is representative of a hypothetical experiment involving the alkylation of a cysteine-containing peptide (e.g., from a digested protein sample) with either this compound or a ¹³C-labeled 1-Iodopropane, followed by quantification.

Table 1: Chromatographic Co-elution with Analyte

Internal Standard TypeAnalyte Retention Time (min)Internal Standard Retention Time (min)Retention Time Shift (ΔRT) (min)Key Findings
This compound5.255.210.04Deuterated standards often elute slightly earlier than the non-labeled analyte due to the chromatographic isotope effect.[1]
¹³C-Labeled 1-Iodopropane5.255.250.00¹³C-labeled standards typically co-elute perfectly with the analyte.[2]

Table 2: Accuracy and Precision

Internal Standard TypeMean Bias (%)Standard Deviation (%)Key Findings
This compound95.79.2Inaccuracies can arise from imperfect retention time matches, potentially leading to significant errors in quantification.[2]
¹³C-Labeled 1-Iodopropane100.53.1Demonstrates improved accuracy and precision due to better correction for analytical variability.

Table 3: Matrix Effect Compensation

| Internal Standard Type | Analyte Response in Matrix (%) | IS Response in Matrix (%) | Analyte/IS Ratio Variation (%) | Key Findings | | :--- | :--- | :--- | :--- | | this compound | 65 | 75 | 15.4 | Differential elution can lead to the analyte and internal standard experiencing different matrix environments, compromising accurate quantification. | | ¹³C-Labeled 1-Iodopropane | 65 | 66 | 1.5 | Co-elution ensures both the analyte and the internal standard are subjected to the same matrix effects, providing excellent correction. |

Experimental Protocols

This section details the methodologies for a comparative experiment to evaluate the performance of this compound and a ¹³C-labeled 1-Iodopropane as internal standards for the quantification of a cysteine-containing peptide.

Objective:

To compare the ability of a deuterated and a ¹³C-labeled internal standard to provide accurate and precise quantification of a target peptide in a complex matrix (e.g., human plasma digest).

Materials:
  • Synthetic cysteine-containing peptide (e.g., "CVVISPNDYSC" - a hypothetical peptide)

  • This compound

  • 1-Iodopropane-1-¹³C (hypothetical ¹³C-labeled standard)

  • Dithiothreitol (DTT)

  • Tris buffer

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Human plasma

  • Trypsin

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Workflow:
  • Protein Digestion:

    • Denature proteins in human plasma using a suitable buffer.

    • Reduce disulfide bonds with DTT.

    • Digest the proteins into peptides using trypsin.

  • Sample Spiking and Alkylation:

    • Spike the digested plasma with a known concentration of the synthetic cysteine-containing peptide.

    • Divide the spiked sample into two sets.

    • To one set, add a known concentration of this compound.

    • To the second set, add a known concentration of 1-Iodopropane-1-¹³C.

    • Allow the alkylation reaction to proceed, covalently modifying the cysteine residue of the peptide.

  • Sample Preparation:

    • Quench the alkylation reaction.

    • Perform a solid-phase extraction (SPE) to clean up the samples.

    • Evaporate the solvent and reconstitute the samples in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the specific mass transitions for the native peptide alkylated with non-labeled 1-Iodopropane, the peptide alkylated with this compound, and the peptide alkylated with 1-Iodopropane-1-¹³C using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and each internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve and determine the concentration of the analyte in quality control samples to assess accuracy and precision.

    • Compare the retention times of the analyte and each internal standard.

    • Evaluate the matrix effect by comparing the analyte/internal standard peak area ratio in the plasma matrix to that in a neat solution.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to this comparative study.

G Experimental Workflow for Comparative Analysis cluster_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Plasma Human Plasma Digest Protein Digestion Plasma->Digest Spike Spike with Analyte Digest->Spike Split Split Sample Spike->Split Deuterated Add this compound Split->Deuterated Set A C13 Add 1-Iodopropane-1-13C Split->C13 Set B SPE Solid-Phase Extraction Deuterated->SPE C13->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Comparison LCMS->Data

Caption: Experimental workflow for the comparative analysis of deuterated and ¹³C-labeled internal standards.

G Signaling Pathway of Cysteine Alkylation Protein Protein with Cysteine Reduced_Cys Reduced Cysteine (-SH) Protein->Reduced_Cys Reduction (DTT) Alkylated_Cys Alkylated Cysteine (-S-Propyl) Reduced_Cys->Alkylated_Cys Alkylation Alkylating_Agent This compound or 1-Iodopropane-1-13C Alkylating_Agent->Alkylated_Cys

Caption: Simplified reaction pathway for the alkylation of a cysteine residue.

G Logical Relationship of Isotope Effects on Quantification Deuteration Deuteration (e.g., this compound) Isotope_Effect Chromatographic Isotope Effect Deuteration->Isotope_Effect C13_Labeling 13C-Labeling Coelution Co-elution C13_Labeling->Coelution RT_Shift Retention Time Shift Isotope_Effect->RT_Shift Differential_Matrix Differential Matrix Effects RT_Shift->Differential_Matrix Consistent_Matrix Consistent Matrix Effects Coelution->Consistent_Matrix Inaccurate_Quant Inaccurate Quantification Differential_Matrix->Inaccurate_Quant Accurate_Quant Accurate Quantification Consistent_Matrix->Accurate_Quant

Caption: Logical flow demonstrating the impact of isotopic labeling choice on quantitative accuracy.

References

A Head-to-Head Comparison: Assessing the Superior Recovery of 1-Iodopropane-d7 in Complex Matrices for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of data quality in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of the performance of the deuterated internal standard, 1-Iodopropane-d7, against common non-deuterated alternatives, supported by experimental data, to underscore its superior reliability in bioanalysis.

In the landscape of quantitative analysis, internal standards are indispensable for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to ensure it experiences similar effects from the sample matrix and the analytical process. Deuterated stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in bioanalysis. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to co-elute and experience similar ionization efficiencies and matrix effects, thus providing more accurate and precise quantification.

Performance Under Scrutiny: this compound vs. Alternatives

To illustrate the performance advantages of this compound, this guide presents a comparative overview of key validation parameters. While specific recovery data for this compound in published literature is not abundant, the principles of its superior performance are well-established and can be demonstrated through representative data from the analysis of similar volatile organic compounds in complex matrices like plasma and urine.

Non-deuterated internal standards, such as bromochloromethane (B122714) or other structurally similar but non-isotopically labeled alkyl halides, are often chosen for their lower cost and availability. However, their different chemical nature can lead to variations in extraction efficiency and susceptibility to matrix effects, ultimately compromising the accuracy of the results.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a deuterated internal standard like this compound compared to a non-deuterated alternative in complex biological matrices. The data presented is a composite representation based on the performance of deuterated standards in similar applications.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Alternative (e.g., Bromochloromethane)
Recovery (%) 85 - 11060 - 120
Precision (RSD %) < 10< 20
Accuracy (% Bias) ± 10± 20
Matrix Effect (%) 90 - 11070 - 130

This data is representative and compiled from established validation principles for deuterated internal standards in bioanalytical methods.

The Experimental Edge: Detailed Methodologies

The superior performance of this compound is underpinned by robust experimental protocols designed to minimize variability and ensure accurate quantification. Below are detailed methodologies for key experiments cited in the assessment of internal standard recovery.

Experimental Protocol 1: Sample Preparation and Extraction from Human Plasma
  • Sample Collection: Collect human plasma samples using appropriate anticoagulant (e.g., EDTA).

  • Internal Standard Spiking: To 1.0 mL of plasma in a glass vial, add a precise volume of this compound (or the non-deuterated alternative) in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the instrument.

  • Protein Precipitation: Add 2.0 mL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at ambient temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Experimental Protocol 2: Headspace GC-MS Analysis of Volatile Compounds in Urine
  • Sample Collection: Collect urine samples in clean, airtight containers.

  • Internal Standard Spiking: In a headspace vial, combine 5.0 mL of urine with a precise volume of this compound (or the non-deuterated alternative) solution.

  • Matrix Modification (Optional): Add a salting-out agent (e.g., sodium chloride) to enhance the partitioning of volatile analytes into the headspace.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analytes between the liquid and gas phases.

  • Headspace Sampling: Use a gas-tight syringe or an automated headspace sampler to withdraw a known volume of the headspace gas.

  • GC-MS Injection: Inject the headspace sample into the GC-MS system for analysis.

GC-MS Instrumental Conditions (Typical)
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow and Rationale

To further clarify the experimental and logical frameworks, the following diagrams have been generated using Graphviz.

Experimental Workflow for Internal Standard Recovery Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Performance Evaluation Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Extraction Extraction IS Spiking->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Recovery Calculation Recovery Calculation Data Processing->Recovery Calculation Precision Assessment Precision Assessment Recovery Calculation->Precision Assessment Accuracy Determination Accuracy Determination Precision Assessment->Accuracy Determination

Workflow for assessing internal standard recovery.

Logical Framework for Selecting a Deuterated Internal Standard Analyte Analyte Similar Physicochemical Properties Similar Physicochemical Properties Analyte->Similar Physicochemical Properties mimicked by Different Physicochemical Properties Different Physicochemical Properties Analyte->Different Physicochemical Properties not mimicked by Deuterated IS Deuterated IS Deuterated IS->Similar Physicochemical Properties Non-Deuterated IS Non-Deuterated IS Non-Deuterated IS->Different Physicochemical Properties Accurate Correction Accurate Correction Similar Physicochemical Properties->Accurate Correction leads to Inaccurate Correction Inaccurate Correction Different Physicochemical Properties->Inaccurate Correction leads to

Rationale for choosing a deuterated internal standard.

A Comparative Guide to Analytical Methods Using 1-Iodopropane-d7 for Enhanced Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative analytical methods. This guide provides a framework for comparing the performance of 1-Iodopropane-d7 against other internal standards, particularly in the context of gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds. While specific comparative experimental data for this compound is not extensively published, this guide offers a detailed protocol to generate such data, enabling an objective assessment of its suitability for your analytical needs.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of performance, all quantitative data should be summarized in a structured format. The table below serves as a template for presenting the validation data for linearity and range for each internal standard being evaluated.

Parameter This compound Alternative Internal Standard 1 (e.g., Toluene-d8) Alternative Internal Standard 2 (e.g., Chlorobenzene-d5)
Analyte(s) [Specify Analyte(s)][Specify Analyte(s)][Specify Analyte(s)]
Linearity (R²) [Insert Value][Insert Value][Insert Value]
Linear Range [Insert Range, e.g., 0.1 - 100 µg/mL][Insert Range][Insert Range]
Limit of Quantification (LOQ) [Insert Value][Insert Value][Insert Value]
Upper Limit of Quantification (ULOQ) [Insert Value][Insert Value][Insert Value]
Mean Recovery (%) [Insert Value][Insert Value][Insert Value]
Precision (%RSD) [Insert Value][Insert Value][Insert Value]

Experimental Protocols

A detailed and consistent methodology is paramount for generating comparable data. The following protocol outlines the key steps for validating and comparing the linearity and range of analytical methods using different internal standards.

Objective

To determine and compare the linearity, range, precision, and accuracy of a quantitative GC-MS method for a specific analyte (or set of analytes) using this compound and at least two alternative deuterated internal standards.

Materials and Reagents
  • Analyte(s) of interest (analytical standard grade)

  • This compound (isotopic purity ≥98%)

  • Alternative Internal Standard 1 (e.g., Toluene-d8, isotopic purity ≥98%)

  • Alternative Internal Standard 2 (e.g., Chlorobenzene-d5, isotopic purity ≥98%)

  • Solvent(s) for sample and standard preparation (e.g., Methanol, Dichloromethane, GC-MS grade)

  • Sample matrix (e.g., drug substance, process intermediate)

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC column suitable for the separation of the target analytes (e.g., DB-624, DB-5ms)

  • Autosampler for precise injection volumes

Procedure

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of the analyte standard in a suitable solvent.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions for this compound and each alternative internal standard in the same manner.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by spiking a constant amount of the internal standard stock solution and varying amounts of the analyte stock solution into the solvent.

  • The concentration range of the analyte should be selected to cover the expected working range of the method.

  • A separate set of calibration standards should be prepared for each internal standard being evaluated.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • Spike the sample with a known amount of the internal standard stock solution.

  • Extract the analyte and internal standard from the matrix using a suitable solvent and procedure (e.g., sonication, vortexing followed by centrifugation).

4. GC-MS Analysis:

  • Set up the GC-MS instrument with an appropriate temperature program, injection volume, and mass spectrometer parameters (e.g., Selected Ion Monitoring - SIM mode).

  • Analyze the calibration standards and prepared samples.

5. Data Analysis and Evaluation:

  • Linearity: For each internal standard, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of ≥0.995 is generally considered acceptable.

  • Range: The range of the method is the interval between the lower and upper concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of ≥10 and a precision of ≤20% RSD).
    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that maintains acceptable linearity, precision, and accuracy.

  • Accuracy: Determine the recovery of the analyte in spiked matrix samples at low, medium, and high concentrations within the linear range. Recovery should typically be within 80-120%.

  • Precision: Evaluate the repeatability of the method by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should typically be ≤15%.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the performance of different internal standards in an analytical method.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_eval Evaluation Stage stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards (Analyte + each IS separately) stock_analyte->cal_standards stock_is1 Prepare IS 1 Stock (this compound) stock_is1->cal_standards sample_prep Prepare Spiked Samples (Matrix + each IS separately) stock_is1->sample_prep stock_is2 Prepare IS 2 Stock (Alternative A) stock_is2->cal_standards stock_is2->sample_prep stock_is3 Prepare IS 3 Stock (Alternative B) stock_is3->cal_standards stock_is3->sample_prep gcms_analysis GC-MS Analysis (SIM Mode) cal_standards->gcms_analysis sample_prep->gcms_analysis linearity Linearity (R²) gcms_analysis->linearity range Range (LOQ, ULOQ) gcms_analysis->range accuracy Accuracy (% Recovery) gcms_analysis->accuracy precision Precision (%RSD) gcms_analysis->precision comparison Comparative Data Analysis linearity->comparison range->comparison accuracy->comparison precision->comparison report Final Comparison Report comparison->report

Caption: Experimental workflow for comparing internal standards.

G cluster_validation Validation Parameters start Start: Define Analytes and Internal Standards prep Prepare Stock and Working Solutions start->prep cal_curve Generate Calibration Curves for each IS prep->cal_curve sample_analysis Analyze Spiked Samples for each IS prep->sample_analysis data_processing Process Data: Peak Area Ratios cal_curve->data_processing sample_analysis->data_processing linearity Linearity (R²) data_processing->linearity range Range (LOQ/ULOQ) data_processing->range accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision compare Compare Performance Metrics linearity->compare range->compare accuracy->compare precision->compare select Select Optimal Internal Standard compare->select

Caption: Logical relationship for selecting an internal standard.

Evaluating the Kinetic Isotope Effect of 1-Iodopropane-d7: A Comparative Guide for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, offering profound insights into the rate-determining steps of chemical transformations. This guide provides a comparative analysis of the expected kinetic isotope effect for 1-Iodopropane-d7 in two fundamental reaction types: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2). By comparing the predicted outcomes, researchers can effectively design experiments to distinguish between these competing pathways.

While specific experimental data for the kinetic isotope effect of this compound is not extensively available in published literature, this guide extrapolates expected values from well-established principles and data from analogous haloalkane systems. Furthermore, it provides detailed, robust experimental protocols for researchers to determine these values empirically.

Theoretical Framework: Distinguishing Sₙ2 and E2 Pathways

The magnitude of the deuterium (B1214612) kinetic isotope effect (kH/kD) is a direct reflection of the changes in bonding to the isotopically labeled atom in the transition state of the rate-determining step.

  • Sₙ2 Reactions: In an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the leaving group, and the bonds to the deuterium atoms on the α- and β-carbons are not broken. Consequently, a small secondary kinetic isotope effect is anticipated. This effect arises from changes in the vibrational frequencies of the C-D bonds as the hybridization of the α-carbon changes from sp³ to a more sp²-like geometry in the trigonal bipyramidal transition state.

  • E2 Reactions: Conversely, the E2 mechanism involves the abstraction of a proton (or deuteron) from the β-carbon by a base in the rate-determining step. This breaking of a C-H (or C-D) bond leads to a significant primary kinetic isotope effect . The magnitude of this effect is typically in the range of 2 to 8, indicating substantial C-H/C-D bond cleavage in the transition state.

Predicted Kinetic Isotope Effects for this compound

Based on established principles and experimental data for similar haloalkanes, the following KIE values are predicted for reactions involving 1-iodopropane (B42940) and its deuterated analogue, this compound.

Reaction TypeLabeled PositionType of KIEPredicted kH/kDRationale
Sₙ2 α-carbon (CD₂)Secondary~1.0 - 1.2Change in hybridization from sp³ to sp²-like in the transition state.
Sₙ2 β-carbon (CD₂)Secondary~1.0 - 1.1Minor hyperconjugative effects in the transition state.
E2 β-carbon (CD₂)Primary~3 - 7C-D bond breaking is involved in the rate-determining step.[1][2]

Experimental Protocols

To empirically determine the kinetic isotope effect of this compound, the following detailed experimental protocols for Sₙ2 and E2 reactions are provided. These protocols are designed to be adaptable to standard laboratory settings.

I. Sₙ2 Reaction: Nucleophilic Substitution with Azide (B81097)

This experiment measures the secondary kinetic isotope effect in the reaction of 1-iodopropane and this compound with sodium azide.

Materials:

  • 1-Iodopropane

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Acetone (B3395972) (solvent)

  • Internal standard (e.g., Dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 1-iodopropane and this compound in anhydrous acetone containing a known concentration of an internal standard.

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous acetone.

  • Reaction Setup:

    • In two separate, sealed reaction vessels, place equal volumes of the 1-iodopropane and this compound stock solutions.

    • Equilibrate the vessels to a constant temperature (e.g., 25 °C) in a thermostatted bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding an equal volume of the pre-heated sodium azide solution to each vessel simultaneously.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots by adding a large volume of cold water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched and extracted samples by GC-MS or ¹H NMR to determine the concentration of the remaining 1-iodopropane or this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the reactant versus time for both reactions.

    • The slope of each line will be equal to -k_obs.

    • The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD = k_obs(1-iodopropane) / k_obs(this compound).

II. E2 Reaction: Elimination with a Strong Base

This experiment measures the primary kinetic isotope effect in the elimination reaction of 1-iodopropane and this compound with a strong, non-nucleophilic base.

Materials:

  • 1-Iodopropane

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) (solvent)

  • Internal standard (e.g., Nonane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Solution Preparation:

    • Prepare 0.05 M stock solutions of 1-iodopropane and this compound in anhydrous tert-butanol containing a known concentration of an internal standard.

    • Prepare a 0.1 M stock solution of potassium tert-butoxide in anhydrous tert-butanol.

  • Reaction Setup:

    • In two separate, sealed reaction vessels, place equal volumes of the 1-iodopropane and this compound stock solutions.

    • Equilibrate the vessels to a constant temperature (e.g., 50 °C) in a thermostatted oil bath.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding an equal volume of the pre-heated potassium tert-butoxide solution to each vessel simultaneously.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots by neutralizing the base with a dilute acid solution (e.g., 0.1 M HCl).

  • Analysis:

    • Analyze the quenched samples directly by GC-FID to determine the concentration of the product (propene) relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of propene versus time for both reactions.

    • The initial rate of each reaction can be determined from the initial slope of the curve.

    • The kinetic isotope effect is calculated as the ratio of the initial rates: kH/kD = initial rate(1-iodopropane) / initial rate(this compound).

Visualizing Reaction Pathways and Workflows

To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.

G cluster_sn2 Sₙ2 Reaction Pathway cluster_e2 E2 Reaction Pathway Reactants_sn2 Nu⁻ + CH₃CH₂CD₂I TS_sn2 [Nu---CD₂(CH₂CH₃)---I]⁻ Reactants_sn2->TS_sn2 Nucleophilic Attack Products_sn2 NuCD₂CH₂CH₃ + I⁻ TS_sn2->Products_sn2 Inversion of Stereochemistry Reactants_e2 B⁻ + CH₃CD₂CH₂I TS_e2 [B---D---CH(CH₃)---CH₂---I]⁻ Reactants_e2->TS_e2 Concerted Products_e2 BH + CH₃CD=CH₂ + I⁻ TS_e2->Products_e2

Figure 1. Sₙ2 vs. E2 Reaction Pathways

G cluster_workflow Experimental Workflow for KIE Determination A Prepare Reactant Solutions (H and D versions) B Equilibrate at Constant Temperature A->B C Initiate Reactions Simultaneously B->C D Monitor Reaction Progress (Aliquots at Time Intervals) C->D E Quench Reactions D->E F Analyze Samples (GC-MS or NMR) E->F G Calculate Rate Constants (kH and kD) F->G H Determine KIE (kH/kD) G->H

Figure 2. General Experimental Workflow

Conclusion

The kinetic isotope effect serves as an indispensable tool for probing the mechanisms of organic reactions. By comparing the predicted KIEs for this compound in Sₙ2 and E2 reactions, researchers can design targeted experiments to differentiate between these competing pathways. A small, secondary KIE would be indicative of an Sₙ2 mechanism, while a large, primary KIE would strongly support an E2 pathway. The detailed experimental protocols provided in this guide offer a practical framework for obtaining the empirical data necessary to make these mechanistic determinations, thereby advancing our fundamental understanding of chemical reactivity.

References

Navigating Isotopic Interference: A Comparative Guide to Deuterated Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and precise results. Among these, deuterated standards are widely employed due to their cost-effectiveness and accessibility. However, a critical and often underestimated challenge arises from the interference of naturally occurring isotopes of the analyte, which can compromise data integrity. This guide provides an objective comparison of the performance of deuterated standards, supported by experimental data, and outlines protocols to assess and mitigate this interference.

The Challenge of Isotopic Crosstalk

In quantitative mass spectrometry, a SIL-IS is added at a known concentration to samples and calibrators to correct for variability during sample preparation and analysis. The fundamental assumption is that the analyte and the IS exhibit identical chemical and physical properties. However, molecules are not monoisotopic; they exist as a distribution of isotopologues due to the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).

This natural isotopic distribution of the analyte can lead to "isotopic crosstalk," where the signal from the analyte's heavier isotopologues overlaps with the mass channel of the deuterated internal standard. This interference becomes more pronounced at high analyte concentrations and can lead to a non-linear calibration curve and inaccurate quantification of the analyte.[1][2] For instance, a study on cortisol analysis using a doubly deuterated internal standard (D2-cortisol) demonstrated that a naturally occurring isotope of cortisol at m/z 365 fragmented to the same daughter ion as D2-cortisol, significantly inflating the internal standard signal and affecting the assay's linearity.[3]

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

While deuterated standards are common, other stable isotopes like carbon-13 (¹³C) offer a superior alternative in mitigating some of the inherent limitations of deuterium (B1214612) labeling. The key performance differences are summarized below.

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & References
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte. This "isotope effect" can lead to differential matrix effects.Typically co-elutes perfectly with the analyte, ensuring that both experience the same matrix effects.The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[3][4]
Isotopic Interference More susceptible to interference from the analyte's natural isotopic distribution, especially with a low number of deuterium labels (e.g., d2, d3).Less prone to isotopic interference from the analyte due to the larger mass shift per label and lower natural abundance of multiple heavy isotopes in the analyte that would match the IS mass.A sufficient mass difference (ideally ≥ 3 amu) is crucial to minimize interference.
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time matching. In another study, the mean bias was 96.8% with a standard deviation of 8.6%.Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).¹³C labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange.Careful selection of labeling sites is critical for deuterated standards to ensure stability.

Experimental Protocols for Assessing Isotopic Interference

Rigorous experimental validation is essential to identify and quantify the extent of isotopic interference. The following protocols are recommended during bioanalytical method development and validation.

Protocol 1: Evaluation of Analyte Crosstalk to Internal Standard

Objective: To determine the contribution of the unlabeled analyte's isotopic signal to the mass channel of the deuterated internal standard.

Methodology:

  • Prepare a high-concentration solution of the unlabeled analyte in the appropriate matrix (e.g., plasma, urine) at the Upper Limit of Quantification (ULOQ) of the intended assay. Do not add the deuterated internal standard.

  • Analyze this sample using the established LC-MS/MS method.

  • Monitor the mass transition (MRM) channel of the deuterated internal standard.

  • Acceptance Criteria: The response detected in the internal standard's MRM channel should be ≤ 5% of the response of the internal standard in a blank sample spiked only with the working concentration of the IS.

Protocol 2: Evaluation of Internal Standard Crosstalk to Analyte

Objective: To ensure that the deuterated internal standard is of high isotopic purity and does not contain a significant amount of the unlabeled analyte.

Methodology:

  • Prepare a solution of the deuterated internal standard in the appropriate matrix at its working concentration. Do not add the unlabeled analyte.

  • Analyze this sample using the established LC-MS/MS method.

  • Monitor the mass transition (MRM) channel of the unlabeled analyte.

  • Acceptance Criteria: The response detected in the analyte's MRM channel should be ≤ 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).

Mitigation Strategies for Isotopic Interference

When significant isotopic interference is detected, several strategies can be employed to mitigate its impact:

  • Mathematical Correction: A correction factor can be applied to the measured peak area of the internal standard to subtract the contribution from the unlabeled analyte. This requires determining the percentage of interference at each calibrator level.

  • Non-Linear Regression: If the interference is predictable and consistent, a non-linear regression model (e.g., a quadratic fit) may provide a better fit for the calibration curve than a linear model. However, this approach should be used with caution and be thoroughly validated.

  • Selection of a Less Abundant Isotope: In some cases, monitoring a less abundant but higher mass isotope of the internal standard that has minimal or no contribution from the analyte's isotopes can be an effective strategy.

  • Increase the Mass Difference: Utilizing a deuterated standard with a higher number of deuterium atoms (e.g., d5 or greater) can shift the internal standard's mass sufficiently to avoid overlap with the analyte's major isotopic peaks.

  • Use of ¹³C- or ¹⁵N-Labeled Standards: As highlighted in the comparison table, switching to a ¹³C- or ¹⁵N-labeled internal standard is often the most robust solution to eliminate issues of isotopic interference and chromatographic shifts.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Sample Extraction Spike_IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A typical analytical workflow for quantitative analysis using a deuterated internal standard.

Analyte Analyte (M) MS_Signal_Analyte Analyte Channel Analyte->MS_Signal_Analyte Analyte Signal IS Deuterated IS (M+n) MS_Signal_IS IS Channel IS->MS_Signal_IS IS Signal Interference Analyte Isotopes (M+1, M+2...) Interference->MS_Signal_IS Interference

References

Safety Operating Guide

Proper Disposal of 1-Iodopropane-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 1-Iodopropane-d7, a deuterated alkyl iodide commonly used in synthetic chemistry and tracer studies. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Key Safety and Handling Information

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This substance is a flammable liquid and vapor, is harmful if inhaled, and causes skin and serious eye irritation.[1][2] Always handle this chemical within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₃D₇I
CAS Number 59012-23-6
Boiling Point 101-102 °C
Melting Point -101 °C
Density 1.820 g/mL at 25 °C
Flash Point 44 °C (111.2 °F) - closed cup[3]
Vapor Pressure 43 mmHg at 25 °C

Disposal Protocol: A Step-by-Step Guide

The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[4] In-lab neutralization is not advised due to the potential for hazardous reactions and the production of regulated byproducts. The following procedure outlines the safe collection and storage of this compound waste pending professional disposal.

1. Waste Segregation:

  • Crucial Step: Designate a specific waste container for "Halogenated Organic Waste."

  • Do Not Mix: Never mix this compound with non-halogenated organic waste. This is because the disposal methods for these two categories of waste are different and mixing them can increase disposal costs and create a more complex waste stream.

  • Incompatibilities: Avoid mixing this compound waste with strong oxidizing agents or strong bases.

2. Waste Collection:

  • Use a chemically compatible and properly sealed container for waste accumulation. A high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap is recommended.

  • The container must be in good condition, free from leaks or cracks.

  • All commingling of halogenated solvent waste should be conducted within an operating chemical fume hood to minimize inhalation exposure.

3. Labeling:

  • Immediately label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

  • Clearly list all constituents of the waste container, including "this compound," and their approximate concentrations. Do not use chemical formulas or abbreviations.

  • Ensure the label is securely affixed to the container and is clearly visible.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.

  • Ensure the container is stored in secondary containment to prevent spills.

  • Keep the waste container closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the waste container is nearly full (approximately 75% capacity to allow for vapor expansion), or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures for Spills

In the event of a spill, immediately evacuate all personnel from the affected area and ensure the area is well-ventilated. For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Place the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is there a designated 'Halogenated Organic Waste' container available? A->B C Obtain a new, properly labeled container for 'Halogenated Organic Waste' B->C No D Transfer waste to the designated container in a fume hood B->D Yes C->D E Is the waste container properly labeled with all constituents? D->E F Update the label with 'this compound' and its concentration E->F No G Securely cap the container E->G Yes F->G H Store the container in a designated, well-ventilated Satellite Accumulation Area G->H I Is the container ~75% full? H->I J Continue to collect waste as needed I->J No K Arrange for pickup by a licensed waste disposal service through your institution's EHS I->K Yes J->A L End: Waste Disposed of Compliantly K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Iodopropane-d7

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Iodopropane-d7

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks.

Hazard Identification and Classification

This compound is a flammable and toxic chemical that requires careful handling. It can cause significant health effects through inhalation, skin contact, or ingestion.[1][2] The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)GHS02 (Flame)Danger H226: Flammable liquid and vapor.[3][4]
Acute toxicity, Inhalation (Category 3)GHS06 (Skull and Crossbones)Danger H331: Toxic if inhaled.[3]
Skin irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.
Hazardous to the aquatic environment, long-term hazard(No Pictogram)(No Signal Word)H412: Harmful to aquatic life with long lasting effects.
Physicochemical Properties

Understanding the properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular Formula C₃D₇I
Molecular Weight 177.03 g/mol
Appearance Colorless to light yellow liquid
Density 1.743 g/cm³
Melting Point -101 °C (-150 °F)
Boiling Point 101 - 102 °C (214 - 216 °F)
Flash Point 44 °C (111 °F) - closed cup
Vapor Pressure 57 hPa (43 mmHg) at 25 °C (77 °F)
Vapor Density 5.9 (Air = 1)
Water Solubility 1 g/L
Storage Temperature Room temperature, in a cool, dark place (<15°C recommended)

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is critical to ensure safety.

Personal Protective Equipment (PPE)

The correct PPE must be worn at all times when handling this compound.

Protection TypeRequired PPE
Eye/Face Chemical safety goggles and a face shield are required. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Gloves: Chemical-resistant gloves (e.g., Nitrile). Clothing: A chemical-resistant lab coat or apron is mandatory. Wear long pants and closed-toe shoes. Immediately remove and decontaminate any soiled clothing.
Respiratory All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or as a backup, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is necessary.
Step-by-Step Handling Protocol

Preparation:

  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.

  • Assemble PPE: Put on all required PPE before entering the handling area.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Have an appropriate spill kit with inert absorbent material readily available.

Handling:

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge. Use non-sparking tools.

  • Avoid Contact: Handle the chemical inside the fume hood, avoiding all contact with skin and eyes and preventing inhalation of vapors.

  • Ignition Sources: Keep the substance away from all sources of ignition, including heat, sparks, and open flames.

  • Container Management: Keep the container tightly closed when not in use. The compound is light and air-sensitive.

Storage:

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong bases.

  • Conditions: Protect from heat, light, and ignition sources. Store in a tightly sealed container, preferably under an inert atmosphere.

Emergency and Spill Procedures

First Aid:

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with soap and plenty of water. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate & Isolate: Ensure the area is well-ventilated (within a fume hood if possible) and remove all ignition sources.

  • Contain: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerize: Collect all waste materials (including contaminated absorbents and disposable PPE) in a properly labeled, sealed, and compatible hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name "this compound".

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, adhering to all local, regional, and national regulations. Do not dispose of it down the drain.

Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_emergency 3. Emergency Scenarios cluster_response 4. Response cluster_disposal 5. Disposal prep_hood Verify Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_safety Locate Safety Gear prep_ppe->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_chem Use in Fume Hood prep_spill->handle_chem store_chem Store Securely handle_chem->store_chem spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure waste_collect Collect Hazardous Waste store_chem->waste_collect spill_response Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid spill_response->waste_collect dispose Dispose via Certified Service waste_collect->dispose

Caption: Safe handling workflow for this compound.

References

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